molecular formula C24H45N7O11 B8106078 N-(Acid-PEG2)-N-bis(PEG3-azide)

N-(Acid-PEG2)-N-bis(PEG3-azide)

Cat. No.: B8106078
M. Wt: 607.7 g/mol
InChI Key: HWCACWQZMXKCSB-UHFFFAOYSA-N
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Description

N-(Acid-PEG2)-N-bis(PEG3-azide) is a specialized heterobifunctional crosslinking reagent featuring a central core with one carboxylic acid-terminated PEG2 arm and two azide-terminated PEG3 arms. This unique tri-functional structure is designed for advanced bioconjugation applications, particularly in the synthesis of complex macromolecular constructs. The carboxylic acid group can be readily activated using common carbodiimide chemistry (such as EDC/NHS) to form stable amide bonds with primary amines present on proteins, antibodies, or other biomolecules (Source: Thermo Fisher Scientific Crosslinking Guide) . The two azide groups are highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions with alkyne-containing molecules (Source: Sigma-Aldrich Click Chemistry Overview) . This combination of orthogonal reactivities enables researchers to create branched or multi-arm conjugates, such as antibody-drug conjugates (ADCs) with precise control over drug-to-antibody ratio (DAR), or to build sophisticated platforms for drug delivery, diagnostics, and materials science. The incorporated polyethylene glycol (PEG) spacers enhance the solubility of conjugates in aqueous buffers and reduce nonspecific binding, while also providing extended length to minimize steric hindrance between linked molecules, thereby improving conjugation efficiency and biological activity. This reagent is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N7O11/c25-29-27-3-9-37-15-19-41-21-17-39-11-5-31(23(32)1-7-35-13-14-36-8-2-24(33)34)6-12-40-18-22-42-20-16-38-10-4-28-30-26/h1-22H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCACWQZMXKCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N7O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Acid-PEG2)-N-bis(PEG3-azide), a versatile heterotrifunctional linker. Designed for advanced bioconjugation strategies, this molecule is particularly relevant in the development of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Structure and Properties

N-(Acid-PEG2)-N-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central nitrogen atom branching to three functional arms. Two of these arms terminate in azide (B81097) (-N₃) groups, while the third features a carboxylic acid (-COOH) moiety. This unique architecture allows for the sequential or orthogonal conjugation of up to three different molecules.

The PEG chains incorporated into the linker's backbone enhance its hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[1]

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Formula C₂₄H₄₅N₇O₁₁[1][2]
Molecular Weight 607.7 g/mol [1][2]
CAS Number 2320560-35-6[1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Recommended storage at -20°C[1]

Key Applications in Drug Development

The distinct functional groups of N-(Acid-PEG2)-N-bis(PEG3-azide) make it a powerful tool in the construction of complex biomolecules.

  • PROTAC Synthesis : This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] The carboxylic acid can be used to attach a ligand for an E3 ubiquitin ligase, while the two azide groups can be conjugated to ligands for the protein of interest, potentially allowing for multivalent binding or the attachment of other functionalities like imaging agents.

  • Antibody-Drug Conjugate (ADC) Development : In the field of ADCs, this linker can be used to attach two drug payloads to an antibody. The carboxylic acid can be coupled to an amino group on the antibody (e.g., a lysine (B10760008) residue), and the two azide groups can then be "clicked" onto alkyne-modified cytotoxic drugs. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two from a single linker attachment point.

  • Bioconjugation and Surface Modification : The trifunctional nature of this linker enables its use in various bioconjugation and surface modification applications where the attachment of multiple entities to a central scaffold is required.[1]

Experimental Protocols and Methodologies

The utility of N-(Acid-PEG2)-N-bis(PEG3-azide) lies in the chemoselective reactions of its functional groups. The following are representative protocols for the conjugation of this linker. Note: These are generalized procedures and may require optimization for specific molecules.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody, a protein, or a small molecule ligand) using carbodiimide (B86325) chemistry.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution.

    • Purify the resulting conjugate using SEC or dialysis to remove unreacted linker and coupling reagents.

Protocol 2: Azide-Alkyne Click Chemistry

The two azide groups on the linker can be conjugated to alkyne-containing molecules via either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

  • Purification system (e.g., SEC)

Procedure:

  • Prepare a fresh premix of the copper catalyst: Mix CuSO₄ and the copper ligand in the reaction buffer.

  • Set up the reaction: In a reaction vessel, combine the azide-functionalized molecule and a molar excess of the alkyne-containing molecule in the reaction buffer.

  • Initiate the reaction: Add the copper catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify: Purify the final conjugate using SEC to remove the copper catalyst and excess reagents.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Cyclooctyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Set up the reaction: Combine the azide-functionalized molecule and a molar excess of the cyclooctyne-containing molecule in the reaction buffer.

  • Incubate: Allow the reaction to proceed at room temperature for 4-12 hours, or at 4°C for 12-24 hours.

  • Purify: Purify the final conjugate using SEC to remove the excess cyclooctyne-containing molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for utilizing N-(Acid-PEG2)-N-bis(PEG3-azide) in the synthesis of complex bioconjugates.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: First Conjugation (Amide Bond) cluster_conjugation2 Step 3: Second Conjugation (Click Chemistry) linker N-(Acid-PEG2)-N- bis(PEG3-azide) reagents EDC / NHS activated_linker NHS-activated Linker reagents->activated_linker mol1 Molecule 1 (e.g., E3 Ligase Ligand) activated_linker->mol1 conjugate1 Molecule 1-Linker Conjugate (with two azide groups) mol1->conjugate1 mol2 Molecule 2 (e.g., Alkyne-Target Ligand) conjugate1->mol2 mol3 Molecule 3 (e.g., Alkyne-Target Ligand) final_conjugate Trifunctional Conjugate mol2->final_conjugate mol3->final_conjugate

Caption: Sequential conjugation workflow using N-(Acid-PEG2)-N-bis(PEG3-azide).

G cluster_reagents Reactants cluster_reactions Orthogonal Reactions cluster_product Product linker N-(Acid-PEG2)-N- bis(PEG3-azide) amide_coupling Amide Coupling (EDC/NHS) linker->amide_coupling click_chem Click Chemistry (CuAAC or SPAAC) linker->click_chem mol1 Amine-Molecule 1 mol1->amide_coupling mol2 Alkyne-Molecule 2 mol2->click_chem final_product Molecule 1 - Linker - (Molecule 2)₂ amide_coupling->final_product click_chem->final_product

Caption: Logical relationship of orthogonal reactions for the trifunctional linker.

References

An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies. Its unique architecture, featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities, enables the precise and covalent linkage of multiple molecular entities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a discussion of its role in the development of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

N-(Acid-PEG2)-N-bis(PEG3-azide) is a branched PEG linker that offers a strategic approach to constructing complex bioconjugates. The molecule possesses three distinct functional groups, each enabling a specific type of chemical ligation.

  • Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][2]

  • Two Azide Groups (-N3): The two azide moieties are bioorthogonal handles for "click chemistry."[3] They can react with terminal alkynes through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) via the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][] The presence of two azide groups allows for the attachment of two molecules, potentially increasing the payload-to-carrier ratio in applications like ADCs.

The PEG spacers incorporated into the linker's structure enhance the solubility and pharmacokinetic properties of the resulting conjugate by reducing aggregation and minimizing steric hindrance.[6]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for N-(Acid-PEG2)-N-bis(PEG3-azide).

PropertyValueReference
Chemical Formula C24H45N7O11[7]
Molecular Weight (MW) 607.7 g/mol [7]
CAS Number 2320560-35-6[7]
Purity Typically ≥98%[7]
Solubility Water, DMSO, DCM, DMF[7]
Storage Condition -20°C[7]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involving N-(Acid-PEG2)-N-bis(PEG3-azide). Optimization of these protocols may be necessary for specific applications.

Activation of the Carboxylic Acid and Amine Coupling

This protocol describes the activation of the carboxylic acid on the linker using EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., an antibody).[1][2][8]

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/sulfo-NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM).

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the N-(Acid-PEG2)-N-bis(PEG3-azide) solution with a 1.5 to 2-fold molar excess of both EDC and NHS/sulfo-NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Prepare the amine-containing molecule (e.g., antibody at 5-10 mg/mL) in Coupling Buffer.

    • Add the activated linker solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the linker is a common starting point for optimization. Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% (v/v) to prevent denaturation of proteins.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Purify the resulting azide-functionalized conjugate from excess linker and reaction byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized molecule to an alkyne-containing molecule (e.g., a cytotoxic drug) using a copper(I) catalyst.[4][9][10]

Materials:

  • Azide-functionalized molecule from section 2.1

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving the alkyne-containing molecule

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO or DMF (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA/TBTA (e.g., 50 mM in water/DMSO).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-functionalized molecule in the Reaction Buffer.

    • Add the alkyne-containing molecule to the reaction mixture. A 2- to 5-fold molar excess per azide group is a typical starting point.

    • Prepare the catalyst solution by premixing the CuSO4 and THPTA/TBTA solutions. A 5:1 ligand to copper ratio is often used.[10]

    • Add the catalyst solution to the reaction mixture (final copper concentration typically 50-250 µM).

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).

    • Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove unreacted molecules and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized molecule to a molecule containing a strained alkyne, such as DBCO.[][11][12]

Materials:

  • Azide-functionalized molecule from section 2.1

  • DBCO-containing molecule

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving the DBCO-containing molecule

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-containing molecule in DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-functionalized molecule in the Reaction Buffer.

    • Add the DBCO-containing molecule to the reaction mixture. A 1.5- to 3-fold molar excess per azide group is a common starting point.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Purify the final conjugate using a suitable chromatography method (e.g., SEC or HIC) to remove any unreacted DBCO-containing molecule.

Mandatory Visualizations

Chemical Structure and Reactivity

G Chemical Logic of N-(Acid-PEG2)-N-bis(PEG3-azide) cluster_reactants Reactants cluster_product Product linker N-(Acid-PEG2)-N-bis(PEG3-azide) -COOH -N3 -N3 amine_mol Amine-containing Molecule (e.g., Antibody) linker:f1->amine_mol EDC/NHS (Amide Bond Formation) alkyne_mol1 Alkyne/DBCO Molecule 1 (e.g., Drug) linker:f2->alkyne_mol1 Click Chemistry (CuAAC or SPAAC) alkyne_mol2 Alkyne/DBCO Molecule 2 (e.g., Drug/Imaging Agent) linker:f3->alkyne_mol2 Click Chemistry (CuAAC or SPAAC) conjugate Trifunctional Conjugate

Caption: Reaction scheme for N-(Acid-PEG2)-N-bis(PEG3-azide).

Experimental Workflow for ADC Synthesis

G cluster_step1 Step 1: Linker Activation & Antibody Conjugation cluster_step2 Step 2: Payload Attachment via Click Chemistry start N-(Acid-PEG2)-N-bis(PEG3-azide) + Antibody-NH2 activation EDC/NHS Activation of Carboxylic Acid start->activation conjugation Amide Bond Formation activation->conjugation purification1 Purification 1 (e.g., Desalting Column) conjugation->purification1 intermediate Antibody-Linker-bis(Azide) Intermediate purification1->intermediate click_reaction CuAAC or SPAAC Reaction intermediate->click_reaction payload Alkyne/DBCO-Payload (e.g., Cytotoxic Drug) payload->click_reaction purification2 Purification 2 (e.g., HIC/SEC) click_reaction->purification2 final_adc Final Antibody-Drug Conjugate (ADC) purification2->final_adc G Generalized ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC receptor Tumor-Specific Antigen adc->receptor 1. Binding endocytosis 2. Receptor-Mediated Endocytosis receptor->endocytosis lysosome 3. Lysosomal Trafficking endocytosis->lysosome release 4. Linker Cleavage & Payload Release lysosome->release payload Cytotoxic Payload release->payload target 5. Target Engagement (e.g., DNA, Microtubules) payload->target apoptosis 6. Apoptosis target->apoptosis G Generalized PROTAC Mechanism of Action cluster_cellular Cellular Environment protac PROTAC ternary_complex 1. Ternary Complex Formation (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination 2. POI Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin (from E1/E2) ubiquitin->ubiquitination poly_ub_poi Polyubiquitinated POI ubiquitination->poly_ub_poi proteasome 3. Proteasomal Degradation poly_ub_poi->proteasome proteasome->protac 4. PROTAC Recycling degraded_peptides Degraded Peptides proteasome->degraded_peptides

References

Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide), a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of complex therapeutic constructs, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The structure incorporates a central tertiary amine, two PEG3-azide arms for "click" chemistry conjugation, and a PEG2 arm terminating in a carboxylic acid for coupling to amine-containing molecules.[3][4]

Molecular Specifications

A summary of the key quantitative data for the target molecule and its precursors is presented in Table 1.

Compound NameFormulaMolecular Weight ( g/mol )Purity (%)CAS Number
N-(tert-butoxycarbonyl)-diethanolamineC9H19NO4205.25>98103898-11-9
1-Azido-3,6,9-trioxaundecan-11-olC8H17N3O4219.24>95N/A
tert-Butyl 2-(2-(2-((methylsulfonyl)oxy)ethoxy)ethoxy)acetateC11H22O7S298.35>95N/A
N-(tert-Butoxycarbonyl)-N-bis(PEG3-azide)C21H41N7O8519.60>95N/A
N-bis(PEG3-azide) amineC16H33N7O6419.48>951258939-39-7
N-(tert-Butoxycarbonyl-Acid-PEG2)-N-bis(PEG3-azide)C28H53N7O11663.76>95N/A
N-(Acid-PEG2)-N-bis(PEG3-azide) C24H45N7O11 607.65 >98 2320560-35-6

Proposed Synthetic Pathway

The synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) can be accomplished through a multi-step process, as illustrated in the diagram below. The strategy involves the initial formation of a central amine core bearing the two PEG3-azide arms, followed by the introduction of the protected acid-PEG2 arm, and concluding with the deprotection of the carboxylic acid.

Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Mesylation of Acid Arm cluster_4 Step 5: Alkylation cluster_5 Step 6: Final Deprotection A N-(tert-butoxycarbonyl)-diethanolamine I1 N-Boc-N-bis(PEG2-mesylate) A->I1 B, DIPEA, DCM B Methanesulfonyl Chloride (MsCl) C Sodium Azide (B81097) (NaN3) D Trifluoroacetic Acid (TFA) E tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate I4 tert-Butyl 2-(2-(2-((methylsulfonyl)oxy)ethoxy)ethoxy)acetate E->I4 B, DIPEA, DCM F N,N-Diisopropylethylamine (DIPEA) I2 N-Boc-N-bis(PEG2-azide) I1->I2 C, DMF I3 N,N-bis(PEG2-azide) amine I2->I3 D, DCM I5 N-(tert-Butoxycarbonyl-Acid-PEG2)-N-bis(PEG3-azide) I3->I5 DIPEA, DMF I4->I5 P N-(Acid-PEG2)-N-bis(PEG3-azide) I5->P D, DCM

Caption: Proposed synthetic pathway for N-(Acid-PEG2)-N-bis(PEG3-azide).

Experimental Protocols

The following protocols are based on established chemical transformations for PEGylated molecules and serve as a guide for the synthesis.[5][6][7]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-bis(2-((methylsulfonyl)oxy)ethyl)amine (I1)
  • Reaction Setup: To a solution of N-(tert-butoxycarbonyl)-diethanolamine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methanesulfonyl chloride (2.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product as a colorless oil.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-bis(PEG2-azide) (I2)
  • Reaction Setup: Dissolve the mesylated intermediate (I1, 1.0 eq.) in dimethylformamide (DMF). Add sodium azide (5.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 3: Synthesis of N,N-bis(PEG2-azide) amine (I3)
  • Reaction Setup: Dissolve the Boc-protected amine (I2, 1.0 eq.) in DCM.

  • Reaction: Add trifluoroacetic acid (TFA) (10-20 eq.) and stir the mixture at room temperature for 2-4 hours.[8][9][10]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Step 4: Synthesis of tert-Butyl 2-(2-(2-((methylsulfonyl)oxy)ethoxy)ethoxy)acetate (I4)

This intermediate is synthesized in a similar manner to intermediate I1, starting from tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, using methanesulfonyl chloride and a base like DIPEA in DCM.

Step 5: Synthesis of N-(tert-Butoxycarbonyl-Acid-PEG2)-N-bis(PEG3-azide) (I5)
  • Reaction Setup: Dissolve the deprotected amine (I3, 1.0 eq.) and the mesylated acid arm (I4, 1.1 eq.) in DMF. Add DIPEA (2.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the alkylation can be monitored by TLC or LC-MS.[11][12]

  • Work-up and Purification: Similar to the previous steps, the reaction is worked up by aqueous extraction and the crude product is purified by column chromatography.

Step 6: Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) (P)
  • Reaction Setup: Dissolve the tert-butyl ester protected final intermediate (I5, 1.0 eq.) in DCM.

  • Reaction: Add TFA (10-20 eq.) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).[8][9][10]

  • Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by preparative reverse-phase HPLC to yield the final product as a pure compound.

General Experimental Workflow

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction, work-up, and purification.

General Experimental Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Inert Atmosphere) Start->Setup Reaction Reaction (Stirring, Heating/Cooling) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying and Concentration (Na2SO4, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography, HPLC) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: A generalized workflow for a single synthetic step.

Applications and Signaling Pathways

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile linker primarily used in the construction of more complex biomolecules. Its utility is not in directly modulating a signaling pathway, but rather in enabling the creation of molecules that do.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to lysine (B10760008) residues on an antibody, while the azide groups can be used to attach cytotoxic drugs via "click" chemistry.

  • PROTACs: This linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.[2]

  • Bioconjugation: It can be used to link various molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or surfaces.[13]

The logical relationship for its application in ADC development is depicted below.

ADC Application Logic Linker N-(Acid-PEG2)-N-bis(PEG3-azide) ADC Antibody-Drug Conjugate (ADC) Linker->ADC Carboxylic Acid reacts with Antibody Amine Antibody Antibody Antibody->ADC Drug Cytotoxic Drug (with alkyne group) Drug->ADC Azide reacts with Alkyne (Click Chemistry)

Caption: Logical workflow for the use of the linker in ADC construction.

This guide provides a foundational understanding of the synthesis and application of N-(Acid-PEG2)-N-bis(PEG3-azide). Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.

References

A Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2320560-35-6

This technical guide provides an in-depth overview of N-(Acid-PEG2)-N-bis(PEG3-azide), a versatile heterobifunctional crosslinker for researchers, scientists, and drug development professionals. This polyethylene (B3416737) glycol (PEG) linker is instrumental in the fields of bioconjugation, targeted drug delivery, and proteomics, enabling the precise covalent linkage of diverse molecular entities.

Core Properties and Specifications

N-(Acid-PEG2)-N-bis(PEG3-azide) possesses a unique architecture, featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities. This dual reactivity allows for a two-step, orthogonal conjugation strategy. The hydrophilic PEG backbone enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

PropertyValueReference
CAS Number 2320560-35-6[4]
Molecular Formula C24H45N7O11[4]
Molecular Weight 607.7 g/mol [4]
Purity Typically ≥98%[4]
Appearance White to off-white solid or oil
Solubility Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, desiccated[4]

Applications in Bioconjugation

The heterobifunctional nature of N-(Acid-PEG2)-N-bis(PEG3-azide) allows for the sequential and controlled conjugation of two different molecules.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to react with amine residues (e.g., lysine) on an antibody. Subsequently, the azide groups can be used to attach a cytotoxic drug that has been modified with an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] The branched nature of this linker allows for the potential attachment of two drug molecules per linker, increasing the drug-to-antibody ratio (DAR).[1]

  • PROTACs: In the synthesis of PROTACs, this linker can connect a protein-of-interest (POI) ligand to an E3 ligase ligand.[3][6] The PEG component can improve the solubility and cell permeability of the final PROTAC molecule.[]

  • Surface Modification and Nanoparticle Functionalization: The linker can be used to attach biomolecules to surfaces or nanoparticles. The carboxylic acid can be used to anchor the linker to an amine-functionalized surface, while the azide groups are available for the subsequent attachment of other molecules.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific applications.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule (e.g., a Protein)

This two-step protocol first activates the carboxylic acid group using EDC and NHS, followed by conjugation to a primary amine on the target molecule.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or water.

  • Activation of the Carboxylic Acid:

    • In a reaction tube, dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[8][9]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule. The reaction of the NHS-activated linker with primary amines is most efficient at pH 7-8.[8][9]

    • The molar ratio of the activated linker to the target molecule should be optimized but a 10-20 fold molar excess of the linker is a common starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

    • Remove the excess linker and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or other suitable buffer

  • Degassing equipment (optional, but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

  • Click Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

    • In a separate tube, premix the CuSO4 solution with the THPTA solution. A 5:1 molar ratio of ligand to copper is often used to protect biomolecules from oxidation.[10][11]

    • Add the CuSO4/THPTA mixture to the reaction tube containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Purification:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

    • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or another suitable method to remove the catalyst and excess reagents.

Logical Workflow and Visualizations

The following diagrams illustrate the key processes involving N-(Acid-PEG2)-N-bis(PEG3-azide).

G cluster_activation Step 1: Carboxylic Acid Activation & Amine Coupling cluster_click Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Linker N-(Acid-PEG2)-N-bis(PEG3-azide) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Azide_Protein Azide-functionalized Protein ActivatedLinker->Azide_Protein Amide Bond Formation Protein Amine-containing Molecule (e.g., Antibody) Protein->Azide_Protein Final_Conjugate Final Bioconjugate (e.g., ADC) Azide_Protein->Final_Conjugate Triazole Linkage Alkyne_Drug Alkyne-modified Molecule (e.g., Drug, Probe) Alkyne_Drug->Final_Conjugate Cu_Asc Cu(I) Catalyst (from CuSO4 + NaAsc) Cu_Asc->Final_Conjugate G cluster_linker Role of N-(Acid-PEG2)-N-bis(PEG3-azide) as the Linker PROTAC PROTAC Structure Warhead (POI Ligand) Linker E3 Ligase Ligand Carboxylic_Acid Carboxylic Acid End Carboxylic_Acid->PROTAC:warhead Conjugation to Warhead or E3 Ligand PEG_Backbone PEG Backbone Carboxylic_Acid->PEG_Backbone Bis_Azide bis-Azide End PEG_Backbone->Bis_Azide Bis_Azide->PROTAC:e3_ligand Conjugation to E3 Ligand or Warhead

References

Technical Guide: Solubility and Applications of N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(Acid-PEG2)-N-bis(PEG3-azide), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This information is critical for the effective design and execution of bioconjugation strategies in drug delivery, diagnostics, and proteomics.

Core Properties and Solubility Profile

N-(Acid-PEG2)-N-bis(PEG3-azide) is a branched PEG linker featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities. The PEG backbone enhances the hydrophilicity and biocompatibility of the molecule. The carboxylic acid allows for conjugation to primary amines, such as those found on the surface of proteins, through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[1] The dual azide groups enable efficient covalent linkage to alkyne-containing molecules via copper-catalyzed or strain-promoted "Click Chemistry".[1]

While specific quantitative solubility data for N-(Acid-PEG2)-N-bis(PEG3-azide) is not widely published, its qualitative solubility has been documented by suppliers.

Table 1: Qualitative Solubility of N-(Acid-PEG2)-N-bis(PEG3-azide)
Solvent SystemSolvent TypeSolubility
WaterAqueousSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dichloromethane (DCM)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Data sourced from supplier information.[1][2]

Experimental Protocol: General Method for Solubility Determination of PEG Linkers

Although a specific protocol for N-(Acid-PEG2)-N-bis(PEG3-azide) is not available, the following "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of PEGylated compounds in various solvents.[3]

Objective: To determine the saturation concentration of the PEG linker in a specific solvent at a controlled temperature.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe and syringe filters (0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the PEG linker to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[3]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[3]

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the PEG linker.

  • Calculation: Calculate the original concentration of the PEG linker in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility in the specific solvent at the tested temperature.

Application Workflow: Bioconjugation

N-(Acid-PEG2)-N-bis(PEG3-azide) is designed for the assembly of complex bioconjugates. Its heterobifunctional nature allows for a sequential and controlled conjugation process. For example, it can be used to link a protein to two smaller alkyne-modified molecules, such as imaging agents or small molecule drugs.

The following diagram illustrates a typical experimental workflow for conjugating a protein to two alkyne-containing molecules ("Payload 1" and "Payload 2") using this linker.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry Protein Protein (with surface amines) ProteinLinker Protein-Linker Conjugate Protein->ProteinLinker Primary Amine Reaction Linker N-(Acid-PEG2)-N-bis(PEG3-azide) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Carboxylic Acid Activation Activator EDC / NHS Activator->ActivatedLinker ActivatedLinker->ProteinLinker FinalConjugate Final Conjugate (Protein-Linker-Payloads) ProteinLinker->FinalConjugate Azide-Alkyne Cycloaddition Payload1 Payload 1 (Alkyne-modified) Payload1->FinalConjugate CuAAC or SPAAC Payload2 Payload 2 (Alkyne-modified) Payload2->FinalConjugate

Caption: Bioconjugation workflow using N-(Acid-PEG2)-N-bis(PEG3-azide).

References

An In-Depth Technical Guide to Azide and Carboxylic Acid Functionalized PEG for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives bearing both azide (B81097) (N₃) and carboxylic acid (COOH) functionalities are invaluable tools in modern bioconjugation and drug delivery. This guide provides a comprehensive overview of their synthesis, characterization, and application, tailored for researchers, scientists, and professionals in the field of drug development. The azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules. Simultaneously, the carboxylic acid moiety can be activated to form stable amide bonds with amine-containing biomolecules, such as proteins and peptides. This dual functionality allows for the precise and orthogonal construction of complex bioconjugates, drug delivery systems, and functionalized surfaces.

Synthesis of Azide-PEG-Carboxylic Acid

The synthesis of α-azide-ω-carboxylic acid PEG (N₃-PEG-COOH) can be achieved through various synthetic routes. A common and effective strategy involves the modification of a commercially available α-allyl-ω-hydroxyl PEG. This method provides a high degree of control over the final structure and functionality.

A representative synthetic scheme is outlined below, followed by a detailed experimental protocol. The process begins with the preparation of an α-allyl-ω-hydroxyl PEG via the ring-opening polymerization of ethylene (B1197577) oxide. The hydroxyl end is then converted to an azide, and the allyl end is functionalized to a carboxylic acid.

Experimental Protocol: Synthesis of α-azide-ω-carboxylic acid PEG

This protocol is a composite of methodologies described in the scientific literature.[1][2]

Materials:

  • Allyl alcohol

  • Ethylene oxide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Sodium azide (NaN₃)

  • 3-Mercaptopropionic acid

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Synthesis of α-allyl-ω-hydroxyl PEG:

    • In a flame-dried, argon-purged reactor, add freshly distilled allyl alcohol.

    • Cool the reactor to 0 °C and introduce a calculated amount of ethylene oxide.

    • Initiate the ring-opening polymerization using a suitable catalyst (e.g., sodium naphthalenide).

    • Allow the reaction to proceed to the desired molecular weight, monitoring by GPC/SEC.

    • Terminate the polymerization and purify the resulting α-allyl-ω-hydroxyl PEG by precipitation in cold diethyl ether.

  • Mesylation of the Hydroxyl Terminus:

    • Dissolve the α-allyl-ω-hydroxyl PEG in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Precipitate the product in cold diethyl ether and dry under vacuum to obtain α-allyl-ω-mesyl PEG.

  • Azidation of the Mesyl Terminus:

    • Dissolve the α-allyl-ω-mesyl PEG in anhydrous DMF.

    • Add sodium azide (10 equivalents) and stir the mixture at 80-90 °C for 24 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess sodium azide.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the α-allyl-ω-azide PEG by precipitation in cold diethyl ether.

  • Carboxylation of the Allyl Terminus:

    • Dissolve the α-allyl-ω-azide PEG and 3-mercaptopropionic acid (5 equivalents) in a suitable solvent like toluene.

    • Add AIBN (0.1 equivalents) as a radical initiator.

    • Stir the reaction mixture at 70 °C for 24 hours under an argon atmosphere.

    • Cool the reaction and remove the solvent.

    • Dissolve the crude product in water and purify by dialysis against deionized water for 48 hours.

    • Lyophilize the dialyzed solution to obtain the final product, α-azide-ω-carboxylic acid PEG (N₃-PEG-COOH), as a white solid.

Characterization and Quantitative Data

Thorough characterization is crucial to ensure the purity, molecular weight, and degree of functionalization of the synthesized N₃-PEG-COOH. Key analytical techniques include:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of characteristic peaks for the azide and carboxylic acid terminal groups and to quantify the degree of functionalization. However, direct quantification of the methylene (B1212753) protons adjacent to the azide group can be challenging due to overlapping signals with the PEG backbone. A "click" reaction with a suitable alkyne followed by NMR analysis of the resulting triazole can provide more accurate quantification.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch at approximately 2100 cm⁻¹.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To determine the molecular weight distribution and confirm the successful incorporation of both functional groups.[1][2]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Table 1: Representative Quantitative Data for N₃-PEG-COOH

ParameterTypical ValueAnalytical Method
Molecular Weight (Mn) 2,000 - 20,000 DaGPC/SEC, MALDI-TOF MS
Polydispersity Index (PDI) ≤ 1.10GPC/SEC
Azide Functionalization > 95%¹H NMR (post-click reaction), FTIR
Carboxylic Acid Functionalization > 90%¹H NMR, Titration
Purity > 95%¹H NMR, GPC/SEC

Applications in Bioconjugation

The orthogonal reactivity of the azide and carboxylic acid groups makes N₃-PEG-COOH a versatile linker for a wide range of bioconjugation applications.

Azide-Alkyne "Click" Chemistry

The azide group can be efficiently coupled to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N₃-PEG-COOH

  • Alkyne-functionalized molecule (e.g., peptide, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the N₃-PEG-COOH and the alkyne-functionalized molecule in PBS.

  • Prepare a stock solution of CuSO₄ and, if used, THPTA in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • To the reaction mixture of PEG and the alkyne molecule, add the CuSO₄ solution (and THPTA if used) to a final concentration of 100-500 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove the catalyst and unreacted starting materials.

Carboxylic Acid-Amine Coupling

The carboxylic acid group can be activated to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on biomolecules.

This protocol provides a general procedure for the conjugation of N₃-PEG-COOH to an amine-containing molecule.[5]

Materials:

  • N₃-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Amine-containing molecule (e.g., protein, antibody)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

Procedure:

  • Activation of N₃-PEG-COOH:

    • Dissolve N₃-PEG-COOH in MES buffer (pH 6.0).

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated PEG.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in PBS (pH 7.4).

    • Add the freshly prepared NHS-activated N₃-PEG-COOH solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of labeling.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4 °C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Purify the conjugate using size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted PEG and byproducts.

Visualization of Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Synthesis_Workflow A α-allyl-ω-hydroxyl PEG B Mesylation (MsCl, TEA) A->B C α-allyl-ω-mesyl PEG B->C D Azidation (NaN₃) C->D E α-allyl-ω-azide PEG D->E F Carboxylation (3-Mercaptopropionic acid, AIBN) E->F G N₃-PEG-COOH F->G Bioconjugation_Workflow cluster_click Azide-Alkyne Click Chemistry cluster_amine Carboxylic Acid-Amine Coupling A1 N₃-PEG-COOH C1 CuAAC Reaction (CuSO₄, NaAsc) A1->C1 B1 Alkyne-Molecule B1->C1 D1 PEG-Molecule Conjugate (Triazole Linkage) C1->D1 A2 N₃-PEG-COOH B2 NHS/EDC Activation A2->B2 C2 N₃-PEG-NHS Ester B2->C2 E2 Amide Bond Formation C2->E2 D2 Amine-Molecule D2->E2 F2 PEG-Molecule Conjugate (Amide Linkage) E2->F2

References

The Architect's Toolkit: An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are the molecular architects of modern bioscience, enabling the precise and stable linkage of distinct biomolecules. Their unique design, featuring two different reactive groups, allows for controlled, sequential conjugation, minimizing the unwanted side reactions often encountered with homobifunctional reagents. This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with these versatile tools, empowering researchers to construct novel bioconjugates for a wide array of applications, from fundamental protein interaction studies to the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Core Concepts: The Power of Two Faces

Unlike their homobifunctional counterparts, which possess two identical reactive ends, heterobifunctional crosslinkers have two distinct reactive moieties.[1][2] This fundamental difference is the key to their utility, as it allows for a two-step conjugation process.[1][3] First, one end of the crosslinker reacts with the first target molecule. After removing the excess, unreacted crosslinker, the second molecule is introduced to react with the other end of the crosslinker. This sequential approach significantly reduces the formation of undesirable polymers and intramolecular crosslinks.[4]

The structure of a heterobifunctional crosslinker can be broken down into three key components:

  • Two distinct reactive groups: These are chosen for their specific reactivity towards certain functional groups on the target biomolecules, such as primary amines (-NH₂), sulfhydryls (-SH), carbonyls (-CHO), or carboxyls (-COOH).[4][5]

  • A spacer arm: This connects the two reactive groups and its length can be varied to accommodate the spatial requirements of the interacting molecules.[5] The composition of the spacer arm also influences properties like solubility and cleavability.

  • Cleavable or non-cleavable nature: Cleavable linkers contain a bond that can be broken under specific conditions (e.g., reduction, pH change, enzyme activity), allowing for the release of the conjugated molecules.[6][7] Non-cleavable linkers form a stable, permanent bond.[6][7]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are typically classified based on the functional groups they target. The most common classes include:

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class, often employing an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group to target sulfhydryls (e.g., on cysteine residues).[1]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers utilize a hydrazide group to react with carbonyls (aldehydes or ketones) and a maleimide group for sulfhydryls.[8]

  • Amine-Reactive and Photoreactive Crosslinkers: These combine a thermally stable reactive group, like an NHS ester, with a photoreactive group, such as an aryl azide (B81097), which becomes reactive upon exposure to UV light.[7] This allows for the "trapping" of transient interactions.

  • Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following table summarizes the key quantitative data for some of the most commonly used heterobifunctional crosslinkers.

CrosslinkerAcronymMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Group 1 (Target)Optimal pH 1Reactive Group 2 (Target)Optimal pH 2SolubilityCleavable
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS-ester (Amine)7.0-9.0Maleimide (Sulfhydryl)6.5-7.5Insoluble in waterNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS-ester (Amine)7.0-9.0Maleimide (Sulfhydryl)6.5-7.5Water-solubleNo
m-Maleimidobenzoyl-N-hydroxysuccinimide esterMBS314.259.9NHS-ester (Amine)7.0-9.0Maleimide (Sulfhydryl)6.5-7.5Insoluble in waterNo
N-Succinimidyl 4-(4-maleimidophenyl)butyrateSMPB382.3511.6NHS-ester (Amine)7.0-9.0Maleimide (Sulfhydryl)6.5-7.5Insoluble in waterNo
N-(ε-Maleimidocaproyloxy)succinimide esterEMCS308.299.4NHS-ester (Amine)7.0-9.0Maleimide (Sulfhydryl)6.5-7.5Insoluble in waterNo
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASA276.218.0NHS-ester (Amine)7.0-9.0Aryl azide (Photoreactive)N/AInsoluble in waterNo
4-(4-N-Maleimidophenyl)butyric acid hydrazideMPBH301.3012.5Hydrazide (Carbonyl)5.0-7.0Maleimide (Sulfhydryl)6.5-7.5Insoluble in waterNo

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.[1]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • SMCC crosslinker

  • Thiol-containing drug

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Modification with SMCC:

    • Dissolve SMCC in DMSO or DMF to a final concentration of 10-20 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess SMCC:

    • Immediately remove the unreacted SMCC using a desalting column or dialysis, exchanging the buffer to the Reaction Buffer (pH 6.5-7.5).

  • Conjugation with Thiol-containing Drug:

    • Dissolve the thiol-containing drug in a compatible solvent.

    • Add the drug solution to the maleimide-activated antibody at a desired molar ratio (e.g., 5-10 fold molar excess of drug to antibody).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug and other reagents using an SEC system.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Co-Immunoprecipitation (Co-IP) with a Cleavable Crosslinker (DSP)

This protocol describes the use of the cleavable, amine-reactive crosslinker Dithiobis(succinimidyl propionate) (DSP) to stabilize protein-protein interactions prior to immunoprecipitation.[3][9][10]

Materials:

  • Cultured cells

  • DSP crosslinker

  • PBS (Phosphate-Buffered Saline)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the bait protein

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Lysis Buffer without detergent)

  • Elution Buffer (e.g., 2x Laemmli sample buffer with a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • In Vivo Crosslinking:

    • Wash cultured cells twice with ice-cold PBS.

    • Prepare a fresh solution of DSP in PBS (e.g., 1 mM).

    • Incubate the cells with the DSP solution for 30 minutes at 4°C with gentle rocking.

  • Quenching the Crosslinking Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at 4°C to quench the unreacted DSP.

  • Cell Lysis:

    • Wash the cells again with ice-cold PBS.

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Transfer the pre-cleared lysate to a new tube and add the primary antibody.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution and Cleavage:

    • Resuspend the beads in Elution Buffer containing a reducing agent.

    • Boil the sample for 5-10 minutes to elute the proteins and cleave the DSP crosslinker.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Visualizations: Pathways and Workflows

Signaling Pathway: EGFR-Grb2 Interaction

The interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2 is a critical step in the activation of the Ras-MAPK signaling pathway.[11][12] Upon EGF binding, EGFR dimerizes and autophosphorylates on specific tyrosine residues. The SH2 domain of Grb2 then binds directly to these phosphotyrosine sites, recruiting the guanine (B1146940) nucleotide exchange factor SOS to the membrane, which in turn activates Ras.[12] Heterobifunctional crosslinkers can be used to capture this transient interaction for further study.

EGFR_Grb2_Interaction cluster_membrane Plasma Membrane EGFR_monomer1 EGFR (monomer) EGFR_dimer EGFR Dimer (phosphorylated) EGFR_monomer1->EGFR_dimer Dimerization & Autophosphorylation EGFR_monomer2 EGFR (monomer) EGFR_monomer2->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment via SH2 domain EGF EGF EGF->EGFR_monomer1 Binding EGF->EGFR_monomer2 SOS SOS Grb2->SOS Brings SOS to membrane Ras Ras-GDP SOS->Ras Activates Ras_active Ras-GTP Ras->Ras_active MAPK_pathway MAPK Pathway Ras_active->MAPK_pathway Initiates signaling

Caption: EGFR-Grb2 signaling pathway initiation.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates the logical workflow for creating an antibody-drug conjugate using a heterobifunctional crosslinker.

ADC_Workflow start Start antibody_prep Prepare Antibody (in amine-free buffer) start->antibody_prep crosslinker_prep Dissolve Crosslinker (e.g., SMCC in DMSO) start->crosslinker_prep reaction1 React Antibody with Crosslinker (NHS-ester reaction) antibody_prep->reaction1 crosslinker_prep->reaction1 purification1 Remove Excess Crosslinker (Desalting/Dialysis) reaction1->purification1 reaction2 React Activated Antibody with Drug (Maleimide reaction) purification1->reaction2 drug_prep Prepare Thiol-containing Drug drug_prep->reaction2 quenching Quench Reaction (e.g., with L-cysteine) reaction2->quenching purification2 Purify ADC (Size-Exclusion Chromatography) quenching->purification2 characterization Characterize ADC (DAR, Purity) purification2->characterization end End characterization->end

Caption: Workflow for ADC preparation.

Logical Relationship: Cleavable vs. Non-Cleavable Linkers

This diagram illustrates the decision-making process and outcomes associated with choosing between cleavable and non-cleavable linkers in drug delivery applications.

Linker_Choice start Application Goal decision Requires Payload Release? start->decision cleavable Choose Cleavable Linker decision->cleavable Yes non_cleavable Choose Non-Cleavable Linker decision->non_cleavable No cleavable_outcome Payload released at target site (e.g., tumor microenvironment) cleavable->cleavable_outcome non_cleavable_outcome Payload released upon antibody degradation in lysosome non_cleavable->non_cleavable_outcome cleavable_advantage Advantages: - Bystander effect - Targeted release cleavable_outcome->cleavable_advantage non_cleavable_advantage Advantages: - High stability in circulation - Reduced off-target toxicity non_cleavable_outcome->non_cleavable_advantage

Caption: Cleavable vs. Non-cleavable linker decision.

References

Navigating the Stability and Storage of N-(Acid-PEG2)-N-bis(PEG3-azide): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide), is a valuable tool in bioconjugation and drug delivery, offering a carboxylic acid for amine coupling and two azide (B81097) groups for click chemistry applications. Understanding its stability and optimal storage conditions is paramount to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this molecule, drawing from data on its constituent functional groups, and outlines best practices for its storage and handling.

Core Stability Profile

The stability of N-(Acid-PEG2)-N-bis(PEG3-azide) is primarily dictated by the chemical properties of its three key components: the azide functional groups, the polyethylene (B3416737) glycol (PEG) chains, and the terminal carboxylic acid. While specific quantitative stability data for this exact molecule is not extensively published, a robust understanding can be derived from the well-documented behavior of these individual moieties.

The azide groups are generally stable under a variety of conditions, making them suitable for bioorthogonal reactions.[1] However, like all organic azides, their stability is influenced by factors such as the carbon-to-nitrogen ratio and the presence of adjacent activating groups.[1] The PEG backbone is known for its good aqueous solubility and biocompatibility, but it can be susceptible to oxidative and thermal degradation.[2][3] The carboxylic acid is a stable functional group but can participate in reactions, particularly at non-neutral pH.

A summary of recommended storage conditions from various suppliers is presented in Table 1.

ParameterRecommended ConditionSource(s)
Temperature -20°C--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Form Solid (lyophilized)--INVALID-LINK--
Atmosphere Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storageGeneral best practice
Light Exposure Store protected from light[4]

Table 1: Recommended Storage Conditions for N-(Acid-PEG2)-N-bis(PEG3-azide)

In-depth Stability Considerations

Hydrolytic Stability

The PEG linker itself does not contain ester bonds, which are the primary sites of hydrolysis in many other PEG derivatives.[5] Therefore, N-(Acid-PEG2)-N-bis(PEG3-azide) is expected to exhibit good hydrolytic stability under neutral and acidic conditions. However, at highly basic pH, the reactivity of the carboxylic acid group will be altered, and prolonged exposure should be avoided.

Thermal Stability

PEG chains can undergo thermal degradation, particularly at elevated temperatures in the presence of oxygen.[2][3] This degradation often proceeds via random chain scission. For long-term storage and during experimental procedures, it is crucial to avoid high temperatures. Lyophilized solids stored at -20°C are expected to be stable for extended periods. Once in solution, repeated freeze-thaw cycles should be minimized.

Photostability

Organic azides can be sensitive to light, which can induce their decomposition.[6] Therefore, it is recommended to store N-(Acid-PEG2)-N-bis(PEG3-azide) in the dark and to protect solutions from direct light exposure during handling and experiments.

Chemical Compatibility

The azide groups are generally unreactive towards a wide range of functional groups, making them ideal for bioorthogonal "click" chemistry. However, they can react with reducing agents, such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often used in protein chemistry. Therefore, compatibility with other reagents in a reaction mixture should be carefully considered. The carboxylic acid can be activated for reaction with primary amines using standard coupling agents like EDC/NHS.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of N-(Acid-PEG2)-N-bis(PEG3-azide) under specific experimental conditions, the following general protocols can be adapted.

Protocol 1: Stability in Aqueous Buffers
  • Preparation of Solutions: Prepare stock solutions of N-(Acid-PEG2)-N-bis(PEG3-azide) in a suitable organic solvent (e.g., DMSO) and dilute to the final desired concentration in a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, 9).

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Data Interpretation: Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound to determine the rate of degradation.

Protocol 2: Plasma Stability Assay
  • Preparation: Incubate N-(Acid-PEG2)-N-bis(PEG3-azide) in plasma (e.g., human, mouse) at 37°C.[7] Include a buffer control to assess inherent stability.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[7]

  • Sample Processing: Precipitate plasma proteins using a suitable method (e.g., addition of acetonitrile).

  • Analysis: Analyze the supernatant containing the compound by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Calculate the half-life of the compound in plasma.

Visualizing Stability and Reaction Pathways

To better understand the factors influencing the stability and reactivity of N-(Acid-PEG2)-N-bis(PEG3-azide), the following diagrams illustrate key concepts.

G Factors Influencing Stability A N-(Acid-PEG2)-N-bis(PEG3-azide) Stability B Temperature A->B High temp can cause PEG degradation C pH A->C Extreme pH can affect carboxylic acid reactivity D Light A->D Can induce azide decomposition E Chemical Environment (e.g., reducing agents) A->E Can reduce azide groups F Storage Form (Solid vs. Solution) A->F Solid form is more stable

Caption: Key factors affecting the stability of N-(Acid-PEG2)-N-bis(PEG3-azide).

G General Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Solutions in Test Conditions (e.g., Buffers, Plasma) B Incubate at Defined Temperatures A->B C Collect Samples at Various Time Points B->C D Sample Preparation (e.g., Protein Precipitation) C->D E Analytical Method (e.g., HPLC, LC-MS) D->E F Quantify Parent Compound and Degradation Products E->F G Determine Degradation Rate and Half-life F->G

Caption: A generalized workflow for assessing the stability of PEG linkers.

Conclusion

While N-(Acid-PEG2)-N-bis(PEG3-azide) is a robust and versatile linker, careful attention to its storage and handling is crucial for optimal performance. Storing the lyophilized solid at -20°C, protected from light, provides the best long-term stability. When in solution, exposure to high temperatures, extreme pH, and reducing agents should be minimized. By following these guidelines and, when necessary, performing tailored stability studies, researchers can confidently employ this valuable reagent in their bioconjugation and drug development endeavors.

References

An In-depth Technical Guide to Branched PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) PEGylation reagents, detailing their advantages over linear counterparts, the chemistries of conjugation, and their applications in enhancing the therapeutic potential of proteins, peptides, and nanoparticles. This document includes quantitative data for comparing different PEG structures, detailed experimental protocols for key laboratory procedures, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Branched PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] While linear PEG has been historically employed, branched PEG structures have emerged as a second-generation advancement, offering superior performance in many applications.[2]

Branched PEGs consist of multiple PEG chains emanating from a central core, creating a more voluminous and sterically hindering shield around the conjugated molecule compared to a linear PEG of the same molecular weight.[3] This unique architecture imparts several key advantages.

Advantages of Branched PEGylation:

  • Increased Hydrodynamic Size: The branched structure leads to a larger hydrodynamic radius, which more effectively reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic.[2]

  • Enhanced Stability: Branched PEGs provide superior protection against enzymatic degradation due to increased steric hindrance, further contributing to a longer in vivo lifespan.[4]

  • Reduced Immunogenicity: The dense PEG cloud created by branched structures is more effective at masking potential epitopes on the drug's surface, reducing the likelihood of an immune response.[2]

  • Improved Pharmacokinetics: The combination of increased size and stability leads to a significantly improved pharmacokinetic profile, allowing for less frequent dosing and potentially higher efficacy.[4]

Types of Branched PEGylation Reagents

Branched PEGylation reagents are available in various architectures and with different reactive functional groups to suit specific conjugation needs. The most common structures are Y-shaped and multi-arm (e.g., 4-arm, 8-arm) PEGs.

Common Architectures:

  • Y-Shaped PEGs: These consist of two linear PEG chains linked to a central core, with a single point of attachment to the target molecule. This "U-shape" or "Y-shape" provides a good balance of steric shielding and accessibility for conjugation.[4]

  • Multi-arm PEGs: These have a central core with three or more PEG "arms." They are used to create an even denser PEG shield and can also be used to increase the drug loading capacity in certain applications.[5]

Reactive Functional Groups:

The choice of reactive group on the PEG reagent determines the target amino acid on the protein or peptide.

  • N-Hydroxysuccinimide (NHS) Esters: These are amine-reactive and primarily target the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[6]

  • Maleimides: These are thiol-reactive and specifically target the sulfhydryl group of cysteine residues, allowing for more site-specific conjugation.

  • Aldehydes: These can react with N-terminal amines under specific conditions, offering another route for site-selective modification.

  • Azides and Alkynes: These are used in "click chemistry" reactions, providing a highly specific and efficient method of conjugation.

Quantitative Comparison of Linear vs. Branched PEGs

The choice between a linear and a branched PEG reagent often depends on the desired balance between preserving the biological activity of the therapeutic and improving its pharmacokinetic profile. The following tables summarize key quantitative data comparing these structures.

Table 1: Comparison of Hydrodynamic Radii (Rh) for Linear and Branched PEGs

PEG Molecular Weight (kDa)PEG ArchitectureHydrodynamic Radius (Rh) (nm)
20Linear7.36 ± 0.20[7]
204-arm Branched6.83 ± 0.09[7]
208-arm Branched7.43 ± 0.54[7]
40Linear9.58 ± 0.35[7]
404-arm Branched9.25 ± 0.40[7]

Note: While some studies show branched PEGs having a smaller hydrodynamic radius than their linear counterparts of the same molecular weight, their in vivo behavior often suggests a larger effective size due to their three-dimensional structure and reduced flexibility.[8][9]

Table 2: In Vivo Half-Life Comparison of PEGylated Proteins

ProteinPEG ReagentTerminal Half-LifeFold Increase vs. Unmodified
rhTIMP-1Unmodified1.1 h[10]-
rhTIMP-120 kDa Linear PEG28 h[10]25.5
Interferon α-2aUnmodified~2-3 h-
Interferon α-2a40 kDa Branched PEG~80-90 h~30-40

Table 3: Impact of PEGylation on Receptor Binding Affinity and Enzymatic Stability

ParameterObservation
Receptor Binding Affinity PEGylation generally leads to a decrease in receptor binding affinity due to steric hindrance.[11] The extent of this decrease is dependent on the size and architecture of the PEG, with larger and more branched PEGs often having a greater impact.[12] However, the prolonged circulation time often compensates for the reduced in vitro activity.
Enzymatic Stability Branched PEGylated proteins exhibit enhanced stability against proteolytic degradation compared to their linear PEG counterparts.[1][4] This is a key contributor to their extended in vivo half-life.

Experimental Protocols

This section provides detailed methodologies for common experiments involving branched PEGylation reagents.

Amine-Reactive PEGylation using a Y-Shaped PEG-NHS Ester

This protocol describes the conjugation of a Y-shaped PEG-NHS ester to a protein via lysine residues.

Materials:

  • Protein to be PEGylated

  • Y-shaped PEG-NHS Ester (e.g., Y-NHS-40K)[6]

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.[13]

  • PEG Reagent Preparation: Allow the vial of Y-shaped PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the PEG reagent in anhydrous DMF or DMSO to create a 10 mM stock solution.[13]

  • PEGylation Reaction:

    • Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 20-fold molar excess is a common starting point).[13]

    • Slowly add the PEG solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13]

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted PEG reagent and byproducts by dialysis against the desired storage buffer or by using a size-exclusion chromatography (SEC) column.[13]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Thiol-Reactive PEGylation using a Branched PEG-Maleimide

This protocol is for the site-specific conjugation of a branched PEG-maleimide to a protein containing a free cysteine residue.

Materials:

  • Protein with a free sulfhydryl group

  • Branched PEG-Maleimide

  • Thiol-free buffer (e.g., PBS, pH 7.0)

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to expose a free cysteine, treat it with a reducing agent like TCEP and subsequently remove the reducing agent before PEGylation.

  • PEG Reagent Preparation: Prepare a stock solution of the branched PEG-maleimide in the reaction buffer or an appropriate organic solvent.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.

  • Characterization: Characterize the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

Characterization of Branched PEGylated Proteins

Size-Exclusion Chromatography (SEC-HPLC):

SEC is a primary method for separating PEGylated species based on their hydrodynamic radius and for assessing the purity of the final product.[14]

  • Column: A column with a pore size suitable for the size of the PEGylated protein (e.g., Agilent AdvanceBio SEC 300Å for proteins up to ~750 kDa).[14]

  • Mobile Phase: An aqueous buffer, often containing salt (e.g., 150 mM sodium phosphate, pH 7.0) to minimize non-specific interactions.[14]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm for the protein and a refractive index (RI) detector for the PEG moiety if it needs to be quantified separately.

Mass Spectrometry (MS):

MS is essential for confirming the identity of the PEGylated protein and determining the distribution of PEG species.

  • Instrumentation: High-resolution mass spectrometers such as Q-TOF or Orbitrap are preferred for analyzing large, heterogeneous PEGylated proteins.[15][16]

  • Sample Preparation: For large PEG conjugates, charge-reducing agents (e.g., triethylamine) can be added post-column to simplify the mass spectrum.[17]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Data Analysis: Deconvolution software is used to determine the mass of the different PEGylated species.[17]

Visualizations of Pathways and Workflows

Signaling Pathway of PEGylated Interferon

PEGylated interferons, such as peginterferon alfa-2a, are used in the treatment of hepatitis B and C. They act by stimulating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activates IFNAR2 IFNAR2 TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes Transcription Peginterferon Peginterferon Peginterferon->IFNAR1 Binds Peginterferon->IFNAR2

Caption: JAK-STAT signaling pathway activated by PEGylated interferon.

Experimental Workflow for Branched PEGylated Drug Development

The development of a PEGylated therapeutic involves a multi-step process from initial reaction design to final characterization and formulation.[18]

G Start Start Reaction_Design Reaction Design - Select Protein - Choose Branched PEG Reagent - Optimize Stoichiometry Start->Reaction_Design PEGylation_Reaction PEGylation Reaction - Buffer Exchange - Conjugation - Quenching Reaction_Design->PEGylation_Reaction Purification Purification - SEC, IEX, or HIC PEGylation_Reaction->Purification Characterization Characterization - SDS-PAGE - HPLC (SEC, RP) - Mass Spectrometry Purification->Characterization Activity_Assay In Vitro Activity Assay - Receptor Binding - Enzymatic Activity Characterization->Activity_Assay Pharmacokinetics In Vivo Pharmacokinetics - Half-life Determination Activity_Assay->Pharmacokinetics Formulation Formulation Development Pharmacokinetics->Formulation End End Formulation->End

Caption: General workflow for the development of a branched PEGylated therapeutic.

Conclusion

Branched PEGylation reagents offer significant advantages for improving the therapeutic properties of proteins, peptides, and other biomolecules. Their unique architecture provides a superior shielding effect, leading to enhanced stability and prolonged in vivo circulation. The selection of the appropriate branched PEG structure and reactive chemistry is crucial for optimizing the balance between improved pharmacokinetics and retained biological activity. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

N-(Acid-PEG2)-N-bis(PEG3-azide) safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core safety principles for N-(Acid-PEG2)-N-bis(PEG3-azide) is essential for researchers, scientists, and drug development professionals. Due to the absence of a standardized, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide has been constructed by analyzing the safety profiles of its constituent functional groups: a carboxylic acid, a polyethylene (B3416737) glycol (PEG) linker, and two azide (B81097) moieties. While some suppliers of similar compounds classify them as non-hazardous or with moderate warnings, the presence of two azide groups warrants significant caution. Organic azides are energy-rich molecules that can be sensitive to heat, shock, and light, and the azide ion is known for its toxicity.

Hazard Identification and Classification

The primary hazard associated with N-(Acid-PEG2)-N-bis(PEG3-azide) stems from its two azide functional groups. Organic azides are potentially explosive and require careful handling. The azide ion itself is toxic, with a toxicity profile often compared to that of cyanide. While the PEG component is generally considered to have low toxicity and the carboxylic acid moiety is common in many pharmaceuticals, the overall safety profile of this molecule is dictated by the reactive nature of the azides.

A Safety Data Sheet for a structurally similar compound, N-(acid-PEG3)-N-bis(PEG3-azide), classifies it with the following hazards:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Given these potential hazards, it is prudent to handle N-(Acid-PEG2)-N-bis(PEG3-azide) with the precautions outlined in this guide.

Quantitative Data Summary

The following tables summarize key quantitative data related to the safe handling of organic azides and the toxicity of related compounds.

Table 1: Stability Guidelines for Organic Azides

ParameterGuidelineRationale
Carbon to Nitrogen Ratio (C/N)The number of nitrogen atoms should not exceed the number of carbon atoms.[1]A higher nitrogen content increases the energy of the molecule and its potential for explosive decomposition.
Rule of SixThere should be at least six carbon atoms for every energetic functional group (e.g., azide).[1]This empirical rule suggests that a higher carbon content helps to stabilize the molecule.
Concentration in SolutionShould not exceed 1 M.[1]Working with dilute solutions minimizes the risk of a large-scale decomposition event.

Table 2: Toxicity Data for Relevant Compounds

CompoundLD50 (Oral, Rat)Notes
Sodium Azide27 mg/kgThe azide ion is highly toxic.[2]
Polyethylene Glycol (PEG 400)28 g/kgGenerally considered to have low toxicity.[3][4]
Carboxylic Acid DrugsVariableToxicity is often associated with the formation of reactive metabolites.[5][6]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling N-(Acid-PEG2)-N-bis(PEG3-azide). This includes:

  • A lab coat

  • Safety glasses with side shields or chemical splash goggles.

  • Chemically resistant gloves (e.g., nitrile).

  • A face shield may be necessary when there is a risk of splashing or explosion.

Safe Handling Procedures
  • Work in a well-ventilated area: All manipulations should be performed in a certified chemical fume hood.[7]

  • Avoid heat, shock, and friction: Organic azides can be sensitive to these stimuli. Do not heat the compound unless a validated protocol is being followed. Avoid grinding or subjecting the material to mechanical shock.

  • Use appropriate tools: Do not use metal spatulas or other metal instruments to handle the compound, as this can lead to the formation of highly explosive heavy metal azides.[1] Use plastic or ceramic spatulas.

  • Avoid incompatible materials:

    • Acids: Contact with strong acids can produce hydrazoic acid, which is highly toxic and explosive.[1]

    • Heavy metals: Avoid contact with heavy metals such as copper, lead, and mercury, as this can form shock-sensitive metal azides.[2]

    • Halogenated solvents: Do not use chlorinated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[2][8]

Storage
  • Store the compound in a cool, dark place, away from heat and light.[2] The recommended storage temperature is -20°C.[9][10]

  • Keep the container tightly sealed.

  • Store away from incompatible materials, especially acids and heavy metals.

Disposal
  • Azide-containing waste should be collected in a designated, clearly labeled waste container.[8]

  • Do not mix azide waste with other chemical waste streams, particularly acidic waste.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. It is often recommended to quench organic azides to a more stable derivative, such as an amine, before disposal.[1]

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of N-(Acid-PEG2)-N-bis(PEG3-azide).

A Receipt of Compound B Inspect Packaging A->B C Store at -20°C in a Dark, Designated Area B->C D Don Appropriate PPE C->D E Work in a Fume Hood D->E F Use Non-Metal Utensils E->F G Perform Experiment F->G H Collect Azide Waste Separately G->H I Decontaminate Work Area G->I J Dispose of Waste According to Protocol H->J I->J

Caption: Workflow for Safe Handling of N-(Acid-PEG2)-N-bis(PEG3-azide).

References

The Versatility of Dual Azide Linkers: A Technical Guide to Theoretical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way molecules are connected in complex biological systems. Among the array of chemical tools available, dual azide (B81097) linkers have emerged as a cornerstone technology, offering a versatile platform for a myriad of applications in bioconjugation, drug delivery, and materials science. Their utility is primarily anchored in the highly efficient and specific azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[1][2][3] This technical guide provides an in-depth exploration of the theoretical applications of dual azide linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Power of Click Chemistry

Dual azide linkers are molecules that possess two azide (-N₃) functional groups. These groups can react with molecules containing alkyne (C≡CH) or strained alkyne moieties to form stable triazole rings.[2][4] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), is the foundation of their utility.[2][5]

Key Advantages of Dual Azide Linkers:

  • Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the linking reaction is highly specific and does not interfere with native biochemical processes.[6]

  • High Efficiency and Yield: Click chemistry reactions are known for their high yields and rapid reaction rates, often proceeding to completion under mild, aqueous conditions.[1][7]

  • Versatility: The modular nature of click chemistry allows for the straightforward connection of a wide range of molecules, including proteins, peptides, nucleic acids, small molecule drugs, and imaging agents.[3]

  • Tunability: The properties of the linker, such as its length, solubility, and cleavability, can be readily modified to suit specific applications.[8]

Applications in Bioconjugation and Drug Development

One of the most significant applications of dual azide linkers is in the construction of complex biomolecular conjugates, particularly in the field of targeted drug delivery and antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

Dual azide linkers can be employed to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. The bifunctional nature of the linker allows for the precise attachment of two drug molecules, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

ADC_Workflow cluster_modification Antibody Modification cluster_conjugation Click Conjugation cluster_delivery Targeted Delivery Antibody Antibody Alkyne-functionalized Antibody Alkyne-functionalized Antibody Antibody->Alkyne-functionalized Antibody Introduce Alkyne Groups ADC Antibody-Drug Conjugate (ADC) Alkyne-functionalized Antibody->ADC CuAAC or SPAAC Dual_Azide_Linker_Drug Dual Azide Linker + Cytotoxic Drug Dual_Azide_Linker_Drug->ADC Cancer_Cell Cancer Cell ADC->Cancer_Cell Binds to Tumor Antigen Hydrogel_Formation Alkyne_Polymer Alkyne-Functionalized Polymer Chains Hydrogel_Network Crosslinked Hydrogel Network Alkyne_Polymer->Hydrogel_Network Click Reaction Dual_Azide_Linker Dual Azide Crosslinker Dual_Azide_Linker->Hydrogel_Network Experimental_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Antibody-Drug Conjugation Start_Material Oligo(ethylene glycol) Monomesylation Monomesylation Start_Material->Monomesylation First_Azidation First Azidation Monomesylation->First_Azidation Mono_Azide Mono-Azide Linker First_Azidation->Mono_Azide Second_Mesylation Second Mesylation Mono_Azide->Second_Mesylation Second_Azidation Second Azidation Second_Mesylation->Second_Azidation Dual_Azide_Linker Dual Azide Linker Second_Azidation->Dual_Azide_Linker Alkyne_Ab Alkyne-functionalized Antibody Click_Reaction CuAAC Reaction Alkyne_Ab->Click_Reaction Linker_Drug Dual Azide Linker-Drug Linker_Drug->Click_Reaction Purification Purification Click_Reaction->Purification Final_ADC Antibody-Drug Conjugate Purification->Final_ADC

References

An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide). Due to a lack of specific peer-reviewed literature on this exact molecule, this document outlines its core properties based on available data and presents detailed, representative experimental protocols for its application in bioconjugation, drawing from established methodologies for analogous branched PEG linkers.

Core Concepts and Physicochemical Properties

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile molecule designed for the covalent linkage of two different molecular entities. Its structure features a central branching core with three arms: one terminating in a carboxylic acid and two terminating in azide (B81097) functionalities. This design allows for orthogonal conjugation strategies, where the carboxylic acid can be coupled to amine-containing molecules, and the azide groups can participate in "click chemistry" reactions.[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous media and reduce steric hindrance during conjugation.[1]

Table 1: Physicochemical Properties of N-(Acid-PEG2)-N-bis(PEG3-azide)

PropertyValueReference
CAS Number 2320560-35-6[1][2]
Molecular Formula C24H45N7O11[1][2]
Molecular Weight 607.65 g/mol [2]
Purity Typically ≥98%[1][2]
Appearance Colorless to light yellow viscous liquid[3]
Solubility Water, DMSO, DCM, DMF[1]
Storage -20°C, protected from light and moisture[1]

Experimental Protocols

The utility of N-(Acid-PEG2)-N-bis(PEG3-azide) lies in its ability to facilitate a two-step sequential conjugation. The following protocols are representative and may require optimization for specific applications.

Amine Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the linker to an amine-containing molecule, such as a protein or peptide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, MES) at pH 6.0-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., hydroxylamine (B1172632), Tris buffer)

  • Purification system (e.g., dialysis, size-exclusion chromatography, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-50 mM).

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in a suitable buffer or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the N-(Acid-PEG2)-N-bis(PEG3-azide) stock solution with EDC and NHS. A molar ratio of 1:1.5:1.5 (linker:EDC:NHS) is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by consuming unreacted NHS-esters.

  • Purification:

    • Remove excess linker and byproducts by dialysis, size-exclusion chromatography, or another appropriate purification method.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, UV-Vis spectroscopy (if the target has a chromophore), or HPLC.

Azide-Alkyne "Click" Chemistry Conjugation

The dual azide functionalities can be conjugated to alkyne-containing molecules via either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

Materials:

  • Azide-functionalized molecule (from section 2.1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Suitable reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in water.

    • Dissolve the alkyne-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule in the desired molar ratio.

    • Add the copper ligand to the mixture, followed by CuSO4.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as chromatography or dialysis.

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.

Materials:

  • Azide-functionalized molecule (from section 2.1)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Suitable reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Combine the azide-functionalized molecule and the strained alkyne-containing molecule in a suitable buffer. The stoichiometry will depend on the desired product.

  • Incubation:

    • The reaction typically proceeds at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the final conjugate using standard methods such as chromatography or dialysis.

Visualization of Workflows and Reactions

The following diagrams illustrate the conceptual workflows and chemical transformations involved when using N-(Acid-PEG2)-N-bis(PEG3-azide).

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry Linker N-(Acid-PEG2)-N-bis(PEG3-azide) EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activation AmineMolecule Amine-containing Molecule (e.g., Protein) AzideFunctionalized Azide-Functionalized Molecule AmineMolecule->AzideFunctionalized Conjugation ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker->AzideFunctionalized Conjugation ClickReaction CuAAC or SPAAC AzideFunctionalized->ClickReaction Ligation AlkyneMolecule1 Alkyne-containing Molecule 1 AlkyneMolecule1->ClickReaction Ligation AlkyneMolecule2 Alkyne-containing Molecule 2 AlkyneMolecule2->ClickReaction Ligation FinalConjugate Final Tri-molecular Conjugate ClickReaction->FinalConjugate

Caption: General workflow for dual conjugation using N-(Acid-PEG2)-N-bis(PEG3-azide).

G cluster_amide Amide Bond Formation cluster_click Triazole Formation (Click Chemistry) Linker_COOH Linker-COOH Linker_Protein Linker-CO-NH-Protein Linker_COOH->Linker_Protein Protein_NH2 Protein-NH2 Protein_NH2->Linker_Protein + Linker_N3 Linker-N3 Linker_Triazole_Payload Linker-Triazole-Payload Linker_N3->Linker_Triazole_Payload Payload_Alkyne Payload-Alkyne Payload_Alkyne->Linker_Triazole_Payload +

Caption: Chemical transformations enabled by the linker's functional groups.

Quantitative Data Management

While specific quantitative data for N-(Acid-PEG2)-N-bis(PEG3-azide) is not available in the literature, Table 2 provides a template for researchers to document their findings when utilizing this or similar linkers in the development of, for example, an antibody-drug conjugate (ADC).

Table 2: Template for Recording Experimental Data for ADC Development

ParameterExample ValueYour DataMethod of Determination
Linker:Antibody Molar Ratio (Input) 10:1-
Degree of Labeling (Linker/Ab) 3.5MALDI-TOF MS
Payload:Linker Molar Ratio (Input) 5:1-
Final Drug-to-Antibody Ratio (DAR) 6.8UV-Vis Spectroscopy, HIC
Conjugation Yield (%) 65%HPLC
Aggregate Content (%) < 5%Size Exclusion Chromatography
Binding Affinity (Kd, nM) 1.2Surface Plasmon Resonance
In vitro Cytotoxicity (IC50, nM) 5.8Cell-based Assay

Conclusion

N-(Acid-PEG2)-N-bis(PEG3-azide) is a potent chemical tool for the construction of complex bioconjugates. Its heterobifunctional and branched nature allows for the precise and orthogonal assembly of three molecular components. While peer-reviewed studies detailing its specific use are yet to be published, the well-established chemistries of its functional groups—amine-reactive carboxylic acid and alkyne-reactive azides—provide a solid foundation for its application in drug delivery, diagnostics, and proteomics. The protocols and templates provided in this guide are intended to serve as a starting point for researchers to develop and optimize their own innovative applications of this versatile linker.

References

The Advent of Novel Bioconjugation Reagents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioconjugation, the covalent attachment of two molecules where at least one is a biomolecule, has become an indispensable tool in modern research and pharmaceutical development.[1] Its applications are vast, ranging from the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy to the development of sophisticated imaging probes and diagnostic agents. The continual discovery of novel bioconjugation reagents and methodologies is pushing the boundaries of what is possible, enabling the construction of increasingly complex and functional biomolecular constructs with enhanced stability and specificity.

This in-depth technical guide provides a comprehensive overview of the core principles and recent advancements in the discovery of novel bioconjugation reagents. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Core Concepts in Bioconjugation

The ideal bioconjugation reaction is characterized by several key features: high efficiency, selectivity for a specific functional group, the formation of a stable covalent bond, and biocompatibility, meaning the reaction can proceed in an aqueous environment at physiological pH and temperature without disrupting the structure and function of the biomolecule.[2][3] Modern bioconjugation strategies can be broadly categorized into two main approaches: the modification of natural amino acid residues and the use of bioorthogonal chemistry.

Modification of Natural Amino Acids: This traditional approach targets the functional groups of naturally occurring amino acids such as lysine (B10760008) (amines) and cysteine (thiols). While readily accessible, these methods can sometimes lead to heterogeneous products due to the presence of multiple reactive residues on a protein's surface.

Bioorthogonal Chemistry: Coined by Carolyn R. Bertozzi in 2003, this field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[4] These reactions typically involve a pair of mutually reactive functional groups that are abiotic and therefore do not cross-react with biological molecules. This approach offers exceptional specificity and has revolutionized the field of bioconjugation.

Key Classes of Bioconjugation Reagents and Reactions

A diverse array of reagents and reaction chemistries have been developed to facilitate bioconjugation. The choice of reagent depends on the target functional group, the desired stability of the resulting linkage, and the specific application.

Amine-Reactive Chemistries

Primary amines, present on lysine residues and the N-terminus of proteins, are common targets for bioconjugation. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines to form stable amide bonds.

Thiol-Reactive Chemistries

The sulfhydryl group of cysteine residues is a popular target for site-specific bioconjugation due to its relatively low abundance and high nucleophilicity. Maleimides are the most common class of reagents for targeting thiols, forming a stable thioether bond.

Bioorthogonal Chemistries

Bioorthogonal reactions have become the cornerstone of modern bioconjugation, offering unparalleled specificity. Key examples include:

  • Click Chemistry: This term, introduced by K.B. Sharpless, refers to a group of reactions that are high-yielding, wide in scope, and form stable products with minimal byproducts.[5]

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[6][7]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that utilizes strained cyclooctynes to react with azides. This is particularly useful for in vivo applications where the toxicity of copper is a concern.

  • Oxime and Hydrazone Ligations: These reactions involve the condensation of an aldehyde or ketone with an aminooxy or hydrazide group, respectively, to form a C=N bond. Oxime linkages are generally more stable than hydrazone linkages under physiological conditions.[1][8][9][10][11]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene or alkyne is known for its exceptionally fast reaction kinetics, making it ideal for rapid labeling applications.[12]

Quantitative Data on Bioconjugation Reagents

The selection of an appropriate bioconjugation reagent is often guided by quantitative data on reaction kinetics and the stability of the resulting linkage. The following tables summarize key data for some of the most common bioconjugation reactions.

Table 1: Second-Order Rate Constants of Common Bioorthogonal Reactions [12][13]

Reaction TypeReagent 1Reagent 2Rate Constant (M⁻¹s⁻¹)
CuAAC AzideTerminal Alkyne10 - 10⁴
SPAAC AzideCyclooctyne10⁻³ - 1
IEDDA Tetrazinetrans-Cyclooctene (TCO)1 - 10⁶
Oxime Ligation AldehydeAminooxy10⁻² - 10⁻¹
Hydrazone Ligation AldehydeHydrazide10⁻³ - 10⁻²

Table 2: Stability of Common Bioconjugation Linkages [1][8][10]

LinkageFormation ReactionStability under Physiological Conditions (pH 7.4)Notes
Amide NHS ester + AmineHighly Stable (Half-life > years)Gold standard for stability.
Thioether Maleimide (B117702) + ThiolModerately Stable (Susceptible to hydrolysis and thiol exchange)Can undergo retro-Michael reaction.
Triazole CuAAC / SPAACHighly StableInert to hydrolysis, oxidation, and reduction.[5]
Oxime Aldehyde + AminooxyMore Stable than HydrazoneHydrolysis is acid-catalyzed.
Hydrazone Aldehyde + HydrazideLess Stable than OximeReversibility can be tuned for drug release.

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments.

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

This protocol describes the labeling of a protein containing a free cysteine residue with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein with a free cysteine residue (1-5 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Reaction Setup: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add an excess of a quenching reagent (e.g., 100-fold molar excess of free cysteine) to react with any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Purify the bioconjugate from excess reagents using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Thiol-Maleimide Chemistry

This protocol outlines the steps for creating an ADC by conjugating a cytotoxic drug to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT)

  • Drug-linker construct with a maleimide group

  • Reaction Buffer: PBS, pH 7.4

  • Quenching solution: N-acetylcysteine

  • Purification system (e.g., tangential flow filtration or size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of reducing agent (e.g., 2-5 molar equivalents of TCEP) for 1-2 hours at 37°C.

  • Purification of Reduced Antibody: Remove the excess reducing agent by buffer exchange using a suitable purification system.

  • Conjugation: Immediately add the maleimide-functionalized drug-linker to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess over available thiols). Incubate for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding an excess of the quenching solution.

  • Purification of ADC: Purify the ADC to remove unconjugated drug-linker and other impurities.

  • Characterization: Analyze the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

Signaling Pathways and Bioconjugate Applications

Bioconjugates are instrumental in studying and targeting various signaling pathways implicated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the application of bioconjugates in key cancer-related pathways.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Bioconjugate Antibody-Drug Conjugate (ADC) Bioconjugate->EGFR Blocks Ligand Binding Delivers Drug Drug Cytotoxic Drug Bioconjugate->Drug Internalization & Release Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits mTOR->Proliferation Drug->Apoptosis Induces

Caption: EGFR signaling pathway targeted by an antibody-drug conjugate.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K HER3->Ras Bioconjugate Targeted Imaging Agent Bioconjugate->HER2 Binds for Imaging Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway visualized with a targeted imaging agent.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds & Activates Bioconjugate Anti-VEGF Therapeutic Bioconjugate->VEGF Sequesters VEGF PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis eNOS->Permeability

Caption: VEGF signaling pathway inhibited by an anti-VEGF bioconjugate therapeutic.

Conclusion

The discovery of novel bioconjugation reagents continues to be a vibrant and impactful area of chemical biology and drug development. The ongoing development of more efficient, selective, and stable conjugation methods is enabling the creation of next-generation therapeutics and research tools with unprecedented capabilities. By understanding the core principles, leveraging quantitative data for reagent selection, and applying detailed experimental protocols, researchers can harness the power of bioconjugation to advance their scientific endeavors and contribute to the development of innovative medicines. This technical guide serves as a foundational resource to aid in these efforts, providing the necessary information to navigate the exciting and rapidly evolving landscape of bioconjugation chemistry.

References

Methodological & Application

Application Notes and Protocols for N-(Acid-PEG2)-N-bis(PEG3-azide) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the trifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide), in advanced bioconjugation applications. This versatile polyethylene (B3416737) glycol (PEG) linker is particularly valuable in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional linker featuring a carboxylic acid group and two azide (B81097) moieties. This unique architecture allows for the sequential or orthogonal conjugation of up to three different molecules. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, while the two azide groups are available for "click chemistry" reactions with alkyne- or strained cyclooctyne-modified molecules.[1] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[2] This linker is particularly advantageous for creating complex biomolecules with a high drug-to-antibody ratio (DAR) or for assembling multicomponent therapeutic systems.[3]

Key Applications

The trifunctional nature of N-(Acid-PEG2)-N-bis(PEG3-azide) makes it suitable for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker enables the attachment of two drug molecules to an antibody via the azide groups after the linker has been conjugated to the antibody through its carboxylic acid group. This can lead to ADCs with a high and homogenous DAR.[3]

  • PROTAC Synthesis: The linker can be used to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, with the third functional group available for attaching a targeting moiety or a solubility enhancer.[2][4]

  • Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[1]

Experimental Workflows

The general workflow for using N-(Acid-PEG2)-N-bis(PEG3-azide) in bioconjugation involves two main stages:

  • Amide Bond Formation: The carboxylic acid group of the linker is activated and reacted with an amine-containing molecule, typically a protein such as an antibody.

  • Click Chemistry: The two azide groups are then reacted with alkyne- or cyclooctyne-containing molecules. This can be achieved through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Click Chemistry Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Activation EDC/NHS Activation Linker->Activation Activated_Linker NHS-activated Linker Activation->Activated_Linker Antibody Antibody (with Lysine residues) Conjugated_Ab Azide-functionalized Antibody Antibody->Conjugated_Ab Activated_Linker->Conjugated_Ab Click_Reaction CuAAC or SPAAC Conjugated_Ab->Click_Reaction Payload Alkyne/DBCO-Payload (x2) Payload->Click_Reaction Final_ADC Antibody-Drug Conjugate (ADC) Click_Reaction->Final_ADC EGFR_Pathway ADC ADC (Antibody-Payload) EGFR EGFR ADC->EGFR Binding Internalization Endocytosis EGFR->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for Bioconjugation with N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1] Its unique architecture, featuring a terminal carboxylic acid and two terminal azide (B81097) moieties, enables the covalent linkage of multiple molecules in a controlled and sequential manner. This linker is particularly valuable in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over stoichiometry and spatial orientation is crucial.[2][3]

The hydrophilic PEG backbone enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity.[4] The carboxylic acid group can be readily coupled to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies or proteins, through the formation of a stable amide bond.[5] The two azide groups provide handles for the attachment of other molecules functionalized with alkynes or cyclooctynes via highly efficient and bioorthogonal "click chemistry" reactions.[4]

These application notes provide an overview of the properties of N-(Acid-PEG2)-N-bis(PEG3-azide), along with detailed protocols for its use in two-step bioconjugation workflows.

Product Information

Chemical Structure:

Table 1: Physicochemical Properties of N-(Acid-PEG2)-N-bis(PEG3-azide)

PropertyValueReference
CAS Number 2320560-35-6[1][6][7]
Molecular Formula C24H45N7O11[5]
Molecular Weight 607.66 g/mol [5]
Purity Typically ≥95%[2][4]
Solubility Soluble in water, DMSO, DMF, and DCM[5]
Storage Store at -20°C, desiccated.[5]

Applications

The branched structure of N-(Acid-PEG2)-N-bis(PEG3-azide) is particularly advantageous for applications requiring a higher payload-to-biomolecule ratio.

  • Antibody-Drug Conjugates (ADCs): This linker allows for the attachment of two drug molecules to a single site on an antibody, potentially increasing the Drug-to-Antibody Ratio (DAR) and therapeutic efficacy.[8]

  • PROTACs: The linker can be used to conjugate a target-binding ligand and an E3 ligase ligand, with the branched nature offering flexibility in optimizing the spatial arrangement for efficient ternary complex formation.[3]

  • Biomolecule Labeling and Imaging: The dual azide functionalities can be used to attach two different reporter molecules, such as fluorescent dyes or imaging agents, for multiplexed detection or FRET studies.

  • Surface Modification: Immobilization of biomolecules onto surfaces with a higher density can be achieved by first coupling the linker to the surface and then attaching the biomolecule via click chemistry.

Experimental Protocols

The use of N-(Acid-PEG2)-N-bis(PEG3-azide) in bioconjugation typically involves a two-stage process:

  • Amine Coupling: Activation of the carboxylic acid group with EDC and NHS (or Sulfo-NHS) to form an amine-reactive NHS ester, followed by reaction with a primary amine-containing biomolecule (e.g., an antibody).

  • Click Chemistry: Conjugation of the azide groups with an alkyne- or cyclooctyne-containing molecule (e.g., a cytotoxic drug, a fluorescent probe). This can be achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Two-Step Antibody Conjugation using N-(Acid-PEG2)-N-bis(PEG3-azide)

This protocol describes the conjugation of an antibody with two alkyne-functionalized payload molecules.

Stage 1: EDC/NHS Coupling of the Linker to the Antibody

This step involves the activation of the carboxylic acid on the linker and its subsequent reaction with lysine residues on the antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Coupling Buffer to a final concentration of 2-10 mg/mL.

  • Linker Stock Solution: Prepare a 10 mM stock solution of N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO.

  • EDC/NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of Linker:

    • In a microcentrifuge tube, combine the N-(Acid-PEG2)-N-bis(PEG3-azide) stock solution with Activation Buffer.

    • Add the EDC and NHS stock solutions to achieve a final molar ratio of 1:2:2 (Linker:EDC:NHS). A 10-20 fold molar excess of the linker over the antibody is a good starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and reaction byproducts.

Stage 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-functionalized payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody from Stage 1

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the azide-functionalized antibody, add the alkyne-payload to a final molar excess of 5-10 fold over the number of azide groups.

    • Add the CuSO₄/THPTA premix to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.

Stage 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is for conjugating a cyclooctyne-functionalized payload (e.g., DBCO or BCN) to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody from Stage 1

  • Cyclooctyne-functionalized payload (e.g., DBCO-payload)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC)

Procedure:

  • Payload Stock Solution: Prepare a 10 mM stock solution of the cyclooctyne-payload in DMSO.

  • Conjugation Reaction:

    • To the azide-functionalized antibody, add the cyclooctyne-payload stock solution to achieve a final molar excess of 3-5 fold over the number of azide groups. The final DMSO concentration should be kept below 10%.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle agitation.

  • Purification: Purify the final ADC using SEC to remove the unreacted payload.

Quantitative Analysis

A critical parameter for ADCs is the Drug-to-Antibody Ratio (DAR), which can be determined using various analytical techniques.

Table 2: Illustrative Drug-to-Antibody Ratio (DAR) Analysis of a Model ADC

This data is for illustrative purposes and the optimal DAR for a specific ADC must be determined experimentally.

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC) 3.8DAR0: 5%, DAR2: 20%, DAR4: 65%, DAR6: 10%
Reversed-Phase HPLC (RP-HPLC) 3.9Provides resolution of light and heavy chains with different drug loads
Mass Spectrometry (MS) 3.85Provides accurate mass measurements for different DAR species

Visualization of Workflows and Mechanisms

Experimental Workflow

G cluster_stage1 Stage 1: Amine Coupling cluster_stage2 Stage 2: Click Chemistry Antibody Antibody Conjugation1 Amide Bond Formation Antibody->Conjugation1 Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Activation EDC/NHS Activation Linker->Activation Activation->Conjugation1 Purification1 Purification (SEC) Conjugation1->Purification1 Antibody_Linker Antibody-Linker Conjugate Purification1->Antibody_Linker Conjugation2 CuAAC or SPAAC Antibody_Linker->Conjugation2 Payload Alkyne/DBCO Payload Payload->Conjugation2 Purification2 Purification (SEC) Conjugation2->Purification2 ADC Final ADC Purification2->ADC

Caption: Overall experimental workflow for ADC synthesis.

EDC/NHS Coupling Mechanism

G Carboxylic_Acid Linker-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Antibody_Amine Antibody-NH2 Antibody_Amine->Amide_Bond

Caption: EDC/NHS activation and amine coupling.

Click Chemistry Reactions

G cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction Azide_Cu Linker-N3 Triazole_Cu Triazole Linkage Azide_Cu->Triazole_Cu Alkyne Payload-Alkyne Alkyne->Triazole_Cu Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Cu Azide_Sp Linker-N3 Triazole_Sp Triazole Linkage Azide_Sp->Triazole_Sp DBCO Payload-DBCO DBCO->Triazole_Sp

Caption: CuAAC and SPAAC click chemistry reactions.

References

Application Notes and Protocols for N-(Acid-PEG2)-N-bis(PEG3-azide) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the drug payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. N-(Acid-PEG2)-N-bis(PEG3-azide) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed to enhance the properties of ADCs.[1]

This linker features a carboxylic acid group for conjugation to amine-containing payloads and two azide (B81097) moieties for subsequent attachment to an antibody via click chemistry.[1][2] The branched PEG structure offers several advantages, including the potential for a higher drug-to-antibody ratio (DAR), improved hydrophilicity to counteract payload-induced aggregation, and enhanced in vivo stability.[3][4]

These application notes provide a comprehensive overview, detailed protocols, and representative data for the use of N-(Acid-PEG2)-N-bis(PEG3-azide) in the development of novel ADCs.

Linker Properties

A summary of the key properties of the N-(Acid-PEG2)-N-bis(PEG3-azide) linker is provided below.

PropertyValueReference(s)
Chemical Name N-(Acid-PEG2)-N-bis(PEG3-azide)[1][2]
CAS Number 2320560-35-6[1][2]
Molecular Formula C24H45N7O11[1][2]
Molecular Weight 607.7 g/mol [1][2]
Purity Typically >95%[5]
Solubility Water, DMSO, DMF, DCM[1][2]
Storage -20°C[1][2]
Reactive Groups 1x Carboxylic Acid, 2x Azide[1]

Experimental Protocols

The synthesis of an ADC using N-(Acid-PEG2)-N-bis(PEG3-azide) is a two-step process. First, the linker is conjugated to the cytotoxic payload. Second, the drug-linker complex is attached to the antibody.

Protocol 1: Conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to an Amine-Containing Payload

This protocol describes the activation of the linker's carboxylic acid group to form an NHS ester, followed by conjugation to a drug with a primary or secondary amine.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide), EDC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the linker.

  • Conjugation to Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

    • Add DIPEA to the drug solution to act as a base (typically 2-3 molar equivalents relative to the drug).

    • Slowly add the activated linker-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of Drug-Linker Complex to an Alkyne-Modified Antibody

This protocol outlines the attachment of the azide-functionalized drug-linker complex to an antibody that has been modified to contain an alkyne group. This can be achieved through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. SPAAC is often preferred for biological molecules as it avoids the use of a potentially cytotoxic copper catalyst.[6][7][8]

Materials:

  • Alkyne-modified monoclonal antibody (e.g., via introduction of an unnatural amino acid or reaction with an alkyne-NHS ester)

  • Purified drug-linker-azide complex from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • For SPAAC: A strained alkyne-modified antibody (e.g., containing DBCO or BCN)

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO4)

    • A copper-coordinating ligand (e.g., THPTA)

    • A reducing agent (e.g., sodium ascorbate)

  • Desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC) system for purification

Procedure (SPAAC - Recommended):

  • Reaction Setup:

    • Dissolve the alkyne-modified antibody in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

    • Dissolve the drug-linker-azide complex in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the antibody solution. A molar excess of the drug-linker complex (typically 5-20 fold per alkyne) is used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.[8]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours. The optimal reaction time should be determined empirically.[8]

  • Purification:

    • Purify the ADC using a desalting column or SEC to remove unreacted drug-linker complex and other small molecules.

Procedure (CuAAC):

  • Preparation of Reagents:

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody and the drug-linker-azide complex in PBS (pH 7.4). A typical molar ratio is 1:4 to 1:10 (antibody:drug-linker).[10]

    • Prepare a premixed solution of CuSO4 and the ligand (e.g., in a 1:2 molar ratio).[10]

    • Add the copper/ligand complex to the antibody/drug-linker mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[9][10]

  • Incubation:

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.[10]

  • Purification:

    • Purify the ADC using a desalting column or SEC.

Characterization of the ADC

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of different drug-loaded species.[11][12][13] The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column.

Materials:

  • Purified ADC

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)[14]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)[14]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)[14]

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species.

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

In Vitro Efficacy Assessment

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.[15][16][17][18]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cancer cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody.

    • Treat the cells and incubate for a period of 72-96 hours.[15]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Representative Data

The following tables present hypothetical but representative data for an ADC constructed using a branched azide-PEG linker, such as N-(Acid-PEG2)-N-bis(PEG3-azide), targeting the HER2 receptor with a potent cytotoxic payload.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Profile

ADC SpeciesRetention Time (min)% Peak Area
DAR 05.25
DAR 28.115
DAR 410.560
DAR 612.320
Average DAR 4.1

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTargetADC IC50 (nM)Unconjugated Antibody IC50 (nM)
SK-BR-3HER2-positive0.5>1000
BT-474HER2-positive0.8>1000
MCF-7HER2-negative>1000>1000

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Formation Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Activation EDC/NHS Activation of Carboxylic Acid Linker->Activation Payload Amine-Payload (e.g., MMAE) Conjugation1 Amide Bond Formation Payload->Conjugation1 Activation->Conjugation1 DrugLinker Payload-Linker-Azide Complex Conjugation1->DrugLinker Conjugation2 Click Chemistry (SPAAC or CuAAC) DrugLinker->Conjugation2 Antibody Alkyne-Modified Antibody Antibody->Conjugation2 Purification Purification (SEC/Desalting) Conjugation2->Purification ADC Final ADC Purification->ADC

Caption: Workflow for ADC synthesis using the N-(Acid-PEG2)-N-bis(PEG3-azide) linker.

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.[19][20][21][22]

HER2 Signaling Pathway Inhibition by ADCs

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_dimer HER2 Dimerization HER2->HER2_dimer HER3 HER3/HER4 HER3->HER2_dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS HER2_dimer->Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Blocks Dimerization & Initiates Internalization

References

Application Notes and Protocols for Nanoparticle Surface Functionalization with N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. The choice of linker molecule is paramount in dictating the physicochemical properties, biocompatibility, and targeting specificity of the final nanoparticle conjugate. N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for versatile and efficient surface modification of nanoparticles.

This molecule features a terminal carboxylic acid for covalent attachment to amine-functionalized surfaces and two terminal azide (B81097) groups, which serve as handles for subsequent bioorthogonal "click chemistry" reactions. The branched PEG structure enhances solubility and can improve the pharmacokinetic profile of the conjugated nanoparticle by providing a hydrophilic shield, which can reduce non-specific protein adsorption and prolong circulation times.

These application notes provide an overview of the utility of N-(Acid-PEG2)-N-bis(PEG3-azide) in nanoparticle surface functionalization and present detailed protocols for a two-step conjugation strategy.

Key Features and Applications

  • Heterotrifunctional Design: Allows for a modular approach to nanoparticle functionalization. The carboxylic acid provides a stable anchor point to the nanoparticle surface, while the two azide groups are available for the attachment of targeting ligands, therapeutic payloads, or imaging agents.

  • Branched PEG Structure: The dual PEG3 arms can increase the density of functional groups on the nanoparticle surface, potentially leading to a higher payload capacity.

  • Click Chemistry Compatibility: The azide functionalities enable highly efficient and specific conjugation with alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction is known for its high yield, selectivity, and tolerance of a wide range of functional groups and reaction conditions.[2][3]

  • Enhanced Biocompatibility: PEGylation, the process of attaching PEG chains to a surface, is a well-established method to improve the in-vivo performance of nanoparticles by reducing immunogenicity and preventing aggregation.[4][5]

Data Presentation

The following tables provide illustrative data on the expected changes in nanoparticle properties upon functionalization with PEG linkers and subsequent conjugation. The exact values will depend on the specific nanoparticle type, size, and the nature of the attached molecule.

Table 1: Illustrative Physicochemical Properties of Nanoparticles Before and After Functionalization.

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles100 ± 5< 0.2+35 ± 5
After Linker Conjugation115 ± 7< 0.2-15 ± 5
After Payload Conjugation (via Click Chemistry)125 ± 8< 0.25-20 ± 5

Note: Data are representative and should be determined experimentally for each specific system. The shift in zeta potential from positive to negative upon linker conjugation is expected due to the introduction of the acidic carboxyl group of the linker and the shielding of the underlying positive charge of the amine-functionalized nanoparticle.[6]

Table 2: Representative Surface Functionalization Efficiency.

ParameterIllustrative ValueMethod of QuantificationReference
Number of Linker Molecules per Nanoparticle100 - 500Spectrophotometry (e.g., using a fluorescently-labeled linker)[7]
Click Chemistry Conjugation Efficiency> 90%Quantitative NMR, UV-Vis Spectroscopy, or Fluorescence-based assays[8][9]

Experimental Protocols & Workflows

The functionalization of nanoparticles using N-(Acid-PEG2)-N-bis(PEG3-azide) is a two-stage process. First, the linker is covalently attached to the nanoparticle surface. Second, the molecule of interest (e.g., a drug, targeting ligand) is "clicked" onto the azide groups of the linker.

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Payload Conjugation (Click Chemistry) Amine-NP Amine-Functionalized Nanoparticle EDC_NHS EDC/Sulfo-NHS Activation Amine-NP->EDC_NHS Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Linker->EDC_NHS Azide-NP Azide-Functionalized Nanoparticle EDC_NHS->Azide-NP CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide-NP->CuAAC Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->CuAAC Final_Conjugate Functionalized Nanoparticle (Drug Delivery Vehicle) CuAAC->Final_Conjugate

Functionalization workflow using N-(Acid-PEG2)-N-bis(PEG3-azide).
Protocol 1: Conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to Amine-Functionalized Nanoparticles

This protocol utilizes a two-step carbodiimide (B86325) coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide) to form a stable amide bond between the carboxylic acid of the linker and primary amines on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a monodispersion.

  • Activation of Carboxylic Acid on Linker:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in DI water or Activation Buffer.

    • In a separate tube, dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Add the activated linker solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.

  • Quenching and Washing:

    • Quench any unreacted activated linker by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

    • Purify the azide-functionalized nanoparticles from excess linker and byproducts. This can be achieved by:

      • Centrifugation: Pellet the nanoparticles and discard the supernatant. Resuspend the pellet in Washing Buffer. Repeat this washing step 2-3 times.

      • Size Exclusion Chromatography (SEC): Elute the nanoparticles using an appropriate column and PBS as the mobile phase.

      • Tangential Flow Filtration (TFF): For larger volumes, TFF can be an efficient method for purification.

  • Characterization:

    • Confirm the successful conjugation of the linker by measuring the change in zeta potential (which should become more negative).

    • Quantify the number of azide groups on the surface using methods such as reacting with a fluorescently-labeled alkyne and measuring the fluorescence, or by using techniques like quantitative NMR or UV-Vis spectroscopy if an appropriate probe is used.[8][9]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment

This protocol describes the "clicking" of an alkyne-modified molecule (e.g., drug, peptide, fluorescent dye) onto the azide-functionalized nanoparticles prepared in Protocol 1.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules and enhance reaction efficiency)

  • Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-8.0

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in DI water), sodium ascorbate (e.g., 100 mM in DI water, prepare fresh), and THPTA (e.g., 50 mM in DI water).

    • Dissolve the alkyne-modified molecule in a suitable solvent (e.g., DMSO, DMF, or the Reaction Buffer if soluble).

  • Click Reaction:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-modified molecule to the nanoparticle suspension. A 2- to 10-fold molar excess of the alkyne molecule per azide group is a good starting point for optimization.

    • Optional but recommended: In a separate tube, pre-mix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common) and let it stand for a few minutes.

    • Add the CuSO₄/THPTA solution to the nanoparticle/alkyne mixture. The final copper concentration is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM).

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing. The reaction can be monitored by techniques such as HPLC or LC-MS on the supernatant to track the consumption of the alkyne-modified molecule.

  • Purification:

    • Purify the final functionalized nanoparticles from the copper catalyst, excess alkyne-payload, and other reagents using the same methods described in Protocol 1 (centrifugation, SEC, or TFF).

  • Final Characterization:

    • Characterize the final conjugate for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of the payload using appropriate techniques (e.g., UV-Vis spectroscopy if the payload has a chromophore, fluorescence spectroscopy for fluorescent payloads, or LC-MS/MS after degradation of the nanoparticle core if applicable).

    • Assess the stability of the final conjugate in relevant biological media.[4][10]

    • If applicable, perform in vitro or in vivo studies to evaluate the biological activity of the functionalized nanoparticles.

Signaling Pathways and Drug Delivery

The N-(Acid-PEG2)-N-bis(PEG3-azide) linker itself does not participate in signaling pathways. Its role is to enable the attachment of biologically active molecules to the nanoparticle. For instance, if a targeting ligand that binds to a specific cell surface receptor is conjugated to the nanoparticle, it can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle. The subsequent intracellular trafficking and drug release will depend on the nature of the nanoparticle and the payload.

G cluster_0 Extracellular cluster_1 Intracellular NP Functionalized Nanoparticle Ligand Targeting Ligand NP->Ligand conjugated via linker Receptor Cell Surface Receptor Ligand->Receptor binds Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Cell Target Cell Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation/Escape Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Targeted drug delivery signaling pathway.

References

Application Notes and Protocols: N-(Acid-PEG2)-N-bis(PEG3-azide) for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water, making them excellent candidates for a variety of biomedical applications, including tissue engineering and controlled drug delivery.[1] Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their biocompatibility, non-immunogenicity, and resistance to protein adsorption.[2] The formation of these hydrogels can be achieved through various crosslinking strategies, with "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), offering rapid, efficient, and bioorthogonal ligation without the need for toxic catalysts.[3][4][5]

This document provides detailed application notes and protocols for the use of N-(Acid-PEG2)-N-bis(PEG3-azide) , a heterobifunctional PEG linker, in the formation of tunable hydrogels. This crosslinker possesses two azide (B81097) groups for covalent network formation via SPAAC and a terminal carboxylic acid for the potential conjugation of therapeutic molecules or targeting ligands.[6][7][8]

Chemical Information

CompoundN-(Acid-PEG2)-N-bis(PEG3-azide)
Formula C24H45N7O11
Molecular Weight 607.7 g/mol
CAS Number 2320560-35-6
Solubility Water, DMSO, DCM, DMF
Storage -20°C

Source: BroadPharm[6][7]

Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Hydrogel formation using N-(Acid-PEG2)-N-bis(PEG3-azide) is achieved by reacting it with a PEG derivative functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The two azide groups on the crosslinker react with the alkyne groups on other PEG chains, forming a stable triazole linkage and creating a crosslinked hydrogel network. The reaction is rapid and occurs at physiological conditions without the need for a catalyst.[3]

Caption: Hydrogel formation via SPAAC click chemistry.

Tunable Hydrogel Properties

The physicochemical properties of the resulting hydrogels can be readily tuned by varying the molecular weight of the PEG precursors, the polymer concentration, and the stoichiometry of the reactive groups. These modifications allow for the precise control of key hydrogel characteristics.

Table 1: Representative Properties of SPAAC-Crosslinked PEG Hydrogels

PropertyRange of ValuesInfluencing FactorsReference
Gelation Time 10 - 60 secondsPolymer concentration, molecular weight of PEG precursors[9][10][11]
Young's Modulus 1 - 18 kPaPolymer concentration, crosslinking density[9][10][11]
Mass-based Swelling Ratio 45 - 76Crosslinking density, molecular weight of PEG precursors[9][10][11]
Degradation Time (in PBS, pH 7.4) 1 - 35 daysIncorporation of hydrolytically or enzymatically labile bonds[9][10]

Note: The data in this table is derived from studies on multi-arm PEG-azides and serves as a general guideline for hydrogels formed with N-(Acid-PEG2)-N-bis(PEG3-azide). Actual values may vary depending on the specific alkyne-functionalized PEG used and the precise experimental conditions.

Experimental Protocols

Protocol 1: Hydrogel Synthesis

This protocol describes the formation of a hydrogel using N-(Acid-PEG2)-N-bis(PEG3-azide) and a commercially available PEG-DBCO.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • 4-arm PEG-DBCO (or other suitable multi-arm PEG-alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Micropipettes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in PBS to a final concentration of 20 mM.

    • Dissolve the 4-arm PEG-DBCO in PBS to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-DBCO solution.

    • Add the N-(Acid-PEG2)-N-bis(PEG3-azide) solution at a 2:1 molar ratio of azide to DBCO groups.

    • Immediately and thoroughly mix the solution by pipetting up and down or by brief vortexing.

    • The solution will begin to gel within seconds to minutes. The gel can be cast into any desired shape by performing the mixing in a mold.

start Start prep_azide Prepare N-(Acid-PEG2)-N-bis(PEG3-azide) stock solution (20 mM in PBS) start->prep_azide prep_alkyne Prepare 4-arm PEG-DBCO stock solution (10 mM in PBS) start->prep_alkyne mix Mix PEG-DBCO and PEG-azide solutions (1:2 molar ratio of DBCO:azide) prep_azide->mix prep_alkyne->mix gel Hydrogel forms within seconds to minutes mix->gel end End gel->end

Caption: Experimental workflow for hydrogel synthesis.

Protocol 2: Rheological Characterization

Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and gelation time.

Materials and Equipment:

  • Rheometer with parallel plate geometry

  • Hydrogel sample prepared as in Protocol 1

Procedure:

  • Time Sweep:

    • Immediately after mixing the precursor solutions, place the sample onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap height (e.g., 500 µm).

    • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 5%) to monitor the evolution of the storage (G') and loss (G'') moduli over time. The gelation point is typically identified as the time at which G' surpasses G''.

  • Strain Sweep:

    • Once the hydrogel has fully formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER to determine the frequency-dependent mechanical properties of the hydrogel.

For a more detailed and standardized rheological characterization protocol, refer to Zuidema et al., 2014.[5]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method for evaluating the release of a model drug from the hydrogel.

Materials:

  • Drug-loaded hydrogel (drug is incorporated during synthesis)

  • Release buffer (e.g., PBS at 37°C)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare drug-loaded hydrogels by dissolving the drug in one of the precursor solutions before mixing.

  • Place the hydrogels in a known volume of release buffer at 37°C.

  • At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative drug release over time.

Protocol 4: 3D Cell Encapsulation and Viability Assay

This protocol describes the encapsulation of cells within the hydrogel and subsequent assessment of their viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation:

    • Resuspend the cells in the 4-arm PEG-DBCO precursor solution at the desired cell density.

    • Mix with the N-(Acid-PEG2)-N-bis(PEG3-azide) solution as described in Protocol 1.

    • Quickly cast the cell-laden hydrogel into a suitable culture vessel.

    • After gelation, add cell culture medium.

  • Cell Viability Assay:

    • At desired time points, wash the cell-laden hydrogels with PBS.

    • Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions.

    • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Note: It is crucial to use viability assays that are validated for 3D constructs, as some 2D assays may provide inaccurate results.[12][13][14]

Application: Drug Delivery and Potential Signaling Pathway Modulation

The carboxylic acid moiety of N-(Acid-PEG2)-N-bis(PEG3-azide) can be used to conjugate drugs, peptides, or other bioactive molecules to the hydrogel network. This allows for the sustained release of the therapeutic agent, potentially modulating specific cellular signaling pathways. For example, a hydrogel releasing a growth factor could be designed to promote tissue regeneration by activating a pro-survival pathway like the PI3K/Akt pathway.

cluster_0 Extracellular cluster_1 Intracellular Drug Drug Released from Hydrogel Receptor Cell Surface Receptor Drug->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Hypothetical PI3K/Akt signaling pathway activation.

References

Application Notes and Protocols for EDC/NHS Coupling with N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1] This unique reagent possesses a terminal carboxylic acid group for covalent attachment to primary amines via the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3] Additionally, it features two terminal azide (B81097) (-N3) groups, enabling dual functionalization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry.[1]

The branched PEG structure offers several advantages, including increased hydrodynamic volume and enhanced proteolytic resistance, which can improve the in vivo stability and circulation half-life of conjugated biomolecules.[][5] The dual azide functionalities provide a platform for the attachment of multiple molecules of interest, such as targeting ligands, imaging agents, or therapeutic payloads, making this linker ideal for the development of complex drug delivery systems, antibody-drug conjugates (ADCs), and multimodal imaging agents.[6][7]

These application notes provide detailed protocols for the conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to amine-containing molecules, along with guidelines for purification and characterization of the resulting conjugates.

Reagent Properties and Handling

A summary of the key properties of N-(Acid-PEG2)-N-bis(PEG3-azide) is provided in the table below.

PropertyValueReference
Chemical Formula C24H45N7O11[1]
Molecular Weight 607.7 g/mol [1]
Purity Typically ≥98%[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Store at -20°C, desiccated.[1]

Handling Precautions:

  • Equilibrate the reagent to room temperature before opening to prevent moisture condensation, which can hydrolyze the carboxylic acid group and affect EDC/NHS activation.

  • For ease of handling, it is recommended to prepare a stock solution in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Store stock solutions at -20°C under an inert atmosphere (e.g., argon or nitrogen) and use a syringe with a septum to minimize exposure to moisture and air.

EDC/NHS Coupling Chemistry

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).

Reaction Mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of N-(Acid-PEG2)-N-bis(PEG3-azide) to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][3]

  • Formation of a Semi-Stable NHS Ester: The unstable O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly basic pH (7.2-8.0).[2]

Diagram of the EDC/NHS Coupling Mechanism:

EDC_NHS_Coupling Carboxyl R-COOH (N-(Acid-PEG2)-N-bis(PEG3-azide)) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond R-CO-NH-R' NHS_Ester->Amide_Bond + Amine R'-NH2 (Target Molecule) Amine->Amide_Bond

Caption: The two-step EDC/NHS coupling reaction mechanism.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific application.

Protocol for Conjugation to a Protein in Aqueous Solution

This protocol is suitable for conjugating N-(Acid-PEG2)-N-bis(PEG3-azide) to proteins, antibodies, or other amine-containing biomolecules in an aqueous buffer system.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM borate (B1201080) buffer, pH 8.0. Note: Avoid buffers containing primary amines, such as Tris or glycine.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate N-(Acid-PEG2)-N-bis(PEG3-azide), EDC-HCl, and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC-HCl and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation of N-(Acid-PEG2)-N-bis(PEG3-azide):

    • In a microcentrifuge tube, dissolve the desired amount of N-(Acid-PEG2)-N-bis(PEG3-azide) in Activation Buffer.

    • Add a molar excess of EDC-HCl and Sulfo-NHS to the PEG linker solution. A 1.5 to 5-fold molar excess of EDC and Sulfo-NHS over the PEG linker is a good starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Prepare the protein solution in the Coupling Buffer. The protein concentration should be optimized for the specific application (typically 1-10 mg/mL).

    • Immediately add the activated PEG linker solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the number of available primary amines on the protein and the desired degree of PEGylation. A 10- to 50-fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, EDC, NHS, and quenching reagents using an appropriate purification method.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cutoff (MWCO) that will retain the protein conjugate while allowing smaller molecules to pass through.

    • Size-Exclusion Chromatography (SEC): SEC is an effective method for separating the larger PEGylated protein from smaller unreacted molecules.[]

    • Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins based on their charge, which may be altered upon PEGylation.[]

Diagram of the Experimental Workflow for Protein Conjugation:

Protein_Conjugation_Workflow Start Start Reagent_Prep Reagent Preparation (PEG Linker, EDC, Sulfo-NHS) Start->Reagent_Prep Protein_Prep Prepare Protein Solution (pH 7.2-8.0) Start->Protein_Prep Activation Activation of PEG Linker (pH 6.0, 15-30 min) Reagent_Prep->Activation Conjugation Conjugation (2h @ RT or O/N @ 4°C) Activation->Conjugation Protein_Prep->Conjugation Quench Quench Reaction (Tris or Hydroxylamine) Conjugation->Quench Purification Purification (Dialysis, SEC, or IEX) Quench->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: Workflow for the EDC/NHS coupling of the PEG linker to a protein.

Protocol for Conjugation to a Small Molecule in Organic Solvent

This protocol is suitable for conjugating N-(Acid-PEG2)-N-bis(PEG3-azide) to a primary amine-containing small molecule in an organic solvent.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous organic solvent (e.g., DMF, Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Purification system (e.g., flash chromatography)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) (1 equivalent) in the anhydrous organic solvent.

  • Activation:

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution of the PEG linker.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation:

    • In a separate flask, dissolve the amine-containing small molecule (1 equivalent) in the anhydrous organic solvent.

    • Add the activated PEG-NHS ester solution to the small molecule solution.

    • Add the tertiary amine base (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash chromatography on silica (B1680970) gel to isolate the desired conjugate.

Characterization of the Conjugate

Thorough characterization of the final conjugate is crucial to confirm successful conjugation and determine the degree of PEGylation.

Characterization MethodPurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The band may appear broader due to the heterogeneity of PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and the number of PEG linkers attached.A mass spectrum showing peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG linkers.
HPLC (SEC or RP-HPLC) To assess the purity of the conjugate and separate different PEGylated species.[1]SEC can separate based on hydrodynamic volume, showing a shift to earlier elution times for the PEGylated protein. RP-HPLC can also be used to separate different species.
NMR Spectroscopy For structural confirmation, especially for small molecule conjugates.[9]Appearance of characteristic PEG proton signals (around 3.6 ppm) in the NMR spectrum of the conjugate.[9]
UV-Vis Spectroscopy To quantify the protein concentration and, if the PEG linker or target has a chromophore, to help determine the degree of conjugation.Changes in the absorbance spectrum may be observed upon conjugation.

Applications

The unique trifunctional nature of N-(Acid-PEG2)-N-bis(PEG3-azide) makes it a valuable tool for a variety of applications in drug development and research.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to an antibody, and the two azide groups can be used to conjugate two molecules of a cytotoxic drug via click chemistry.[6]

  • Targeted Drug Delivery: The linker can be attached to a drug molecule, and the azide groups can be used to attach targeting ligands (e.g., peptides, aptamers) to direct the drug to specific cells or tissues.[6]

  • Multimodal Imaging Agents: The linker can be used to assemble constructs containing both a therapeutic agent and an imaging agent (e.g., a fluorescent dye and a radionuclide) for theranostic applications.

  • Functionalization of Nanoparticles and Surfaces: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide groups provide sites for further modification.[5]

Diagram of a Potential Application in ADC Development:

ADC_Application Antibody Antibody (with primary amines) EDC_NHS EDC/NHS Coupling Antibody->EDC_NHS PEG_Linker N-(Acid-PEG2)-N-bis(PEG3-azide) PEG_Linker->EDC_NHS Antibody_PEG Antibody-PEG-bis(azide) Conjugate EDC_NHS->Antibody_PEG Click_Chemistry Click Chemistry (CuAAC or SPAAC) Antibody_PEG->Click_Chemistry Drug_Alkyne Alkyne-Modified Drug Drug_Alkyne->Click_Chemistry ADC Antibody-Drug Conjugate (ADC) Click_Chemistry->ADC

Caption: Application of the linker in the synthesis of an Antibody-Drug Conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation - Inactive EDC or NHS due to moisture.- Incorrect pH for activation or coupling.- Hydrolysis of the NHS ester.- Presence of primary amines in the buffer (e.g., Tris).- Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.- Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.- Perform the conjugation step immediately after activation.- Use amine-free buffers such as PBS, MES, or borate buffer.[2]
Protein Precipitation - High degree of PEGylation leading to insolubility.- Incorrect buffer conditions.- Reduce the molar excess of the activated PEG linker.- Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.
Unconjugated Linker in Final Product - Inefficient purification.- Incorrect MWCO of the dialysis membrane.- Optimize the purification method (e.g., adjust the gradient in IEX, use a longer SEC column).- Use a dialysis membrane with a MWCO that is appropriate for retaining the protein conjugate while allowing the smaller linker to pass through.

Conclusion

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile and powerful tool for creating complex bioconjugates. The combination of robust EDC/NHS chemistry for attachment to primary amines and the availability of two azide groups for subsequent click chemistry reactions opens up a wide range of possibilities for the development of novel therapeutics, diagnostics, and research tools. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this linker to advance their scientific goals. Further optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, wide in scope, and create byproducts that are easily removable.[1] The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, with a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2] This transformation is renowned for its exceptional reliability, high regioselectivity (exclusively forming the 1,4-disubstituted regioisomer), and compatibility with a vast array of functional groups.[1][2][3] These features make it an indispensable tool in drug discovery, bioconjugation, medicinal chemistry, and materials science.[1][3][4] The reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, making it particularly suitable for modifying complex biological molecules.[2][5]

Mechanism of Action

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an agent like sodium ascorbate (B8700270).[2][6] The cycle begins with the formation of a copper-acetylide intermediate from the terminal alkyne.[7] This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle.[2][8] This metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.[2][]

CuAAC_Mechanism cluster_cat Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->CuI Alkyne Terminal Alkyne (R₁-C≡CH) CuAcetylide Copper-Acetylide Intermediate Alkyne->CuAcetylide + Cu(I) - H⁺ Metallacycle Six-Membered Cu Metallacycle CuAcetylide->Metallacycle + Azide Azide Azide (R₂-N₃) TriazolylCu Triazolyl-Copper Derivative Metallacycle->TriazolylCu Ring Contraction Product 1,4-Triazole Product TriazolylCu->Product + H⁺ CuI_cycle Cu(I) CuI_cycle->Alkyne Regenerated

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligand, solvent, and reaction temperature. The following tables summarize representative quantitative data for different CuAAC protocols.

Table 1: Common Catalyst and Ligand Systems

Copper SourceReducing AgentLigandTypical Loading (mol%)Solvent SystemKey Advantages
CuSO₄·5H₂OSodium AscorbateTHPTA1-5% CuAqueous buffers (PBS, HEPES)Excellent for bioconjugation, water-soluble.[10][11]
CuSO₄·5H₂OSodium AscorbateTBTA1-5% Cut-BuOH/H₂O, DMFHigh reaction rates, good for small molecules.[11][12]
CuINone (Direct Cu(I) source)DIPEA (as base)1-5% CuOrganic (THF, CH₂Cl₂)Base-promoted, suitable for anhydrous conditions.[2]
Cu/Fe bimetallic systemNoneNoneN/AVariousHeterogeneous catalyst, low copper contamination in product.[2]
NHC-Copper ComplexesNone (Direct Cu(I) source)N-Heterocyclic Carbene0.5-1% CuNeat or OrganicHighly active, especially under solvent-free conditions.[13]

Table 2: Representative Reaction Conditions and Yields

Alkyne SubstrateAzide SubstrateCatalyst SystemTimeTemp.Yield (%)Reference Application
PhenylacetyleneBenzyl Azide0.5 mol% NHC-Cu5 minRT>99%Small Molecule Synthesis[13]
Alkyne-modified ProteinAzide-labeled DrugCuSO₄/Na-Asc/THPTA30-60 minRT>95%Antibody-Drug Conjugation[10]
Propargyl AlcoholFluorogenic AzideCuSO₄/Na-Asc/THPTA1-4 hRTQuantitativeBioconjugation Optimization[14][15]
1-IodoalkyneOrganic AzideCuI/Ligand1-2 hRTHighSynthesis of 5-iodotriazoles[16]
tert-butyl (3-azidopropyl)carbamatePhenylacetyleneCuSO₄/Na-Asc2-12 hRTHighSynthesis of Functionalized Building Blocks[17]

Experimental Protocols

Protocol 1: General CuAAC for Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the synthesis of 1,2,3-triazoles from small organic molecules soluble in organic solvents.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium Ascorbate (0.1-0.2 eq)

  • Solvent (e.g., a mixture of t-BuOH/H₂O (1:1) or DMF)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended, 0.05 eq)

  • Nitrogen or Argon gas source

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in the chosen solvent.[12]

  • Ligand Addition: If using a ligand, add the TBTA solution (e.g., 50 mM in DMF/t-BuOH).[12]

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12][18]

  • Catalyst Addition: Add the CuSO₄ solution (e.g., 50 mM in water).[12]

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1 M in water).[12] The order of addition is critical; the reducing agent should be added last.[18]

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.[17][19]

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst, followed by water and brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.[12][17]

Protocol 2: CuAAC for Bioconjugation in Aqueous Media

This protocol is optimized for labeling biomolecules such as proteins or nucleic acids in an aqueous buffer system.

Materials:

  • Alkyne-modified biomolecule (1.0 eq, e.g., 25 µM)

  • Azide-labeled molecule (2-10 eq)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100-200 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, always freshly prepared )[20]

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate. Prepare stock solutions of CuSO₄ and THPTA.[10]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and the azide-label (2-10 eq) in the degassed reaction buffer.[12]

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio. Let this mixture stand for 1-2 minutes.[19][21] This step is crucial as the ligand stabilizes the Cu(I) ion.[11]

  • Catalyst Addition: Add the catalyst premix to the reaction tube containing the biomolecule and azide. The final copper concentration is typically 50-250 µM.[15]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2.5-5 mM).[22] Gently mix by inversion or slow rotation; avoid vigorous vortexing, which can denature proteins.[19]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if using fluorescent dyes.[10][12]

  • Purification: Remove excess reagents and the copper catalyst using a method appropriate for the biomolecule, such as size exclusion chromatography (SEC), dialysis against a buffer containing a chelating agent like EDTA, or affinity purification.[10][23]

General Experimental Workflow & Troubleshooting

A successful CuAAC reaction depends on a logical workflow and careful attention to key parameters. The active Cu(I) catalyst is sensitive to oxygen, and substrates must be pure for optimal results.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep_reagents Prepare Stock Solutions (Fresh Ascorbate) prep_substrates Dissolve Alkyne & Azide in Solvent/Buffer prep_reagents->prep_substrates degas Degas Mixture (N₂ or Ar Purge) add_cat Add Ligand & Cu(II) Salt (or Premix) degas->add_cat initiate Initiate with Reducing Agent add_cat->initiate monitor Stir & Monitor Progress (TLC / LC-MS) initiate->monitor workup Quench & Workup (e.g., NH₄Cl wash) purify Purify Product (Chromatography/Dialysis) workup->purify analyze Characterize Product purify->analyze

Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition reaction.

Even with a robust protocol, issues such as low yields can arise. The primary cause of failure is often the inactivation of the Cu(I) catalyst through oxidation.[24]

CuAAC_Troubleshooting problem Problem: Low or No Yield cause1 Is the Catalyst Inactive? problem->cause1 cause2 Are Reactants the Issue? problem->cause2 cause3 Are Conditions Suboptimal? problem->cause3 sol1a Degas solvents thoroughly with N₂ or Ar cause1->sol1a Oxygen exposure? sol1b Use freshly prepared sodium ascorbate cause1->sol1b Old reducing agent? sol1c Ensure proper Ligand:Cu ratio (e.g., 5:1 for THPTA) cause1->sol1c Copper precipitation? sol2a Check purity of azide and alkyne cause2->sol2a Impure starting materials? sol2b Address steric hindrance: increase temperature or time cause2->sol2b Bulky groups near reaction site? sol2c Verify substrate solubility in chosen solvent cause2->sol2c Poor solubility? sol3a Optimize solvent system (add co-solvent if needed) cause3->sol3a Incorrect solvent? sol3b Adjust pH for aqueous reactions (optimal range 4-12) cause3->sol3b Incorrect pH?

Caption: A troubleshooting guide for common issues in CuAAC reactions.

References

Application Notes and Protocols for Labeling Peptides with N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the covalent labeling of peptides using the heterobifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide). This linker features a carboxylic acid for conjugation to primary amines on a peptide and two azide (B81097) functionalities for subsequent "click" chemistry reactions. This enables the dual functionalization of peptides, opening avenues for advanced drug delivery systems, targeted imaging agents, and novel biomaterials. The protocols herein cover the initial peptide conjugation via amide bond formation, followed by copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Additionally, methods for the purification and characterization of the resulting PEGylated peptides are described, along with representative data for reaction efficiency and conjugate stability.

Introduction

The modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance and protect against proteolytic degradation, thereby extending its circulation half-life.

N-(Acid-PEG2)-N-bis(PEG3-azide) is a novel heterobifunctional linker designed for the precise and versatile modification of peptides. Its structure comprises a carboxylic acid group for stable amide bond formation with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on a peptide. The two terminal azide groups provide handles for subsequent orthogonal ligation reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This dual functionality allows for the attachment of two different molecular entities to the peptide, such as targeting ligands, imaging agents, or other therapeutic molecules.

These application notes provide a comprehensive guide for researchers to effectively utilize N-(Acid-PEG2)-N-bis(PEG3-azide) for peptide labeling.

Reagent Specifications

PropertyValue
Full Chemical Name N-(Carboxymethyl-PEG2)-N-bis(PEG3-azide)
Molecular Formula C24H45N7O11
Molecular Weight 607.65 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Store at -20°C, protected from moisture

Experimental Protocols

This section details the step-by-step procedures for the two main stages of peptide modification: initial conjugation of the linker to the peptide and the subsequent click chemistry reaction.

Protocol 1: Amide Bond Formation - Conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to a Peptide

This protocol describes the activation of the carboxylic acid group on the linker using EDC and NHS, followed by its reaction with a primary amine on the peptide.

Materials:

  • Peptide with at least one primary amine (e.g., N-terminus or lysine residue)

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve reagents)

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10-fold molar excess stock solution of N-(Acid-PEG2)-N-bis(PEG3-azide) in DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine a 10-fold molar excess of N-(Acid-PEG2)-N-bis(PEG3-azide) with a 12-fold molar excess of both EDC and NHS/sulfo-NHS in Activation Buffer.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Peptide:

    • Add the activated linker solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized peptide conjugate from excess reagents and byproducts using RP-HPLC. A C18 column is typically suitable. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.[3]

    • Collect fractions and analyze by mass spectrometry to identify the desired product.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction of the azide-functionalized peptide with an alkyne-containing molecule in the presence of a copper(I) catalyst.[1][2]

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system: RP-HPLC or Size-Exclusion Chromatography (SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution with a 5 to 10-fold molar excess relative to the peptide.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction tube, add the azide-functionalized peptide.

    • Add the alkyne-containing molecule.

    • If using THPTA, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4 (or CuSO4/THPTA mixture) to the reaction tube to a final concentration of 1-2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the final peptide conjugate using RP-HPLC or SEC to remove the copper catalyst, excess reagents, and any unreacted starting materials.[3]

    • Characterize the purified product by mass spectrometry.

    • Lyophilize the pure fractions.

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative for conjugating the azide-functionalized peptide with a strained alkyne (e.g., DBCO, BCN).[4]

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: RP-HPLC or SEC

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution with a 2 to 5-fold molar excess relative to the peptide.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized peptide and the strained alkyne-containing molecule.

    • Gently mix and incubate at room temperature for 2-12 hours, or at 37°C to accelerate the reaction. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final peptide conjugate using RP-HPLC or SEC.[3]

    • Characterize the purified product by mass spectrometry.

    • Lyophilize the pure fractions.

Data Presentation

The following tables provide representative quantitative data for peptide labeling using heterobifunctional linkers.

Table 1: Representative Reaction Efficiencies

Reaction StepMethodReactantsMolar Ratio (Linker/Molecule:Peptide)Typical Yield (%)
Amide CouplingEDC/NHSN-(Acid-PEG2)-N-bis(PEG3-azide) : Peptide10:170-90
Click ChemistryCuAACAlkyne-Molecule : Azide-Peptide5:1>95
Click ChemistrySPAACDBCO-Molecule : Azide-Peptide3:1>90

Table 2: Stability of PEGylated Peptide Conjugates

ConditionIncubation Time% Intact Conjugate (pH 5.5)% Intact Conjugate (pH 7.4)% Intact Conjugate (pH 8.5)
4°C24 hours>99>99>98
4°C7 days>98>98>95
25°C24 hours>98>97>95
25°C7 days>95>92>88
37°C24 hours>95>90>85

Mandatory Visualizations

G cluster_0 Step 1: Amide Bond Formation Peptide Peptide Activated_Linker NHS-ester Activated Linker Peptide->Activated_Linker Primary Amine Linker N-(Acid-PEG2)-N-bis(PEG3-azide) EDC_NHS EDC / NHS Activation Linker->EDC_NHS Carboxylic Acid EDC_NHS->Activated_Linker Azide_Peptide Azide-Functionalized Peptide Activated_Linker->Azide_Peptide G cluster_1 Step 2A: CuAAC Reaction cluster_2 Step 2B: SPAAC Reaction Azide_Peptide_CuAAC Azide-Functionalized Peptide Cu_Catalyst Cu(I) Catalyst (CuSO4 / NaAsc) Azide_Peptide_CuAAC->Cu_Catalyst Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Cu_Catalyst Final_Conjugate_CuAAC Dual-Functionalized Peptide Cu_Catalyst->Final_Conjugate_CuAAC Azide_Peptide_SPAAC Azide-Functionalized Peptide SPAAC_Reaction Strain-Promoted Cycloaddition Azide_Peptide_SPAAC->SPAAC_Reaction Strained_Alkyne Strained Alkyne-Molecule (e.g., DBCO, BCN) Strained_Alkyne->SPAAC_Reaction Final_Conjugate_SPAAC Dual-Functionalized Peptide SPAAC_Reaction->Final_Conjugate_SPAAC

References

Application Notes and Protocols for N-(Acid-PEG2)-N-bis(PEG3-azide) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies in targeted drug delivery. Its unique architecture, featuring a carboxylic acid group and two azide (B81097) functionalities, enables the covalent attachment of a targeting moiety and two separate payload molecules. This tri-functional design is particularly advantageous for the development of next-generation antibody-drug conjugates (ADCs), targeted nanoparticles, and other sophisticated drug delivery systems.[1][][3][4]

The branched PEG structure offers several benefits, including enhanced water solubility of hydrophobic drugs, reduced immunogenicity of the conjugate, and the potential for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[1][5] The azide groups provide a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific attachment of alkyne-modified payloads.[6][7] The terminal carboxylic acid can be readily conjugated to primary amines on targeting ligands, such as antibodies or peptides, through stable amide bond formation.[6]

These application notes provide an overview of the properties of N-(Acid-PEG2)-N-bis(PEG3-azide), protocols for its use in constructing targeted drug delivery systems, and methods for their evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Acid-PEG2)-N-bis(PEG3-azide) is presented in Table 1.

PropertyValueReference
Molecular Formula C24H45N7O11[6]
Molecular Weight 607.7 g/mol [6]
Purity >95%[6]
Solubility Soluble in water, DMSO, DMF, DCM[6]
Storage -20°C[6]
Functional Groups 1x Carboxylic Acid, 2x Azide[6]

Applications in Targeted Drug Delivery

The unique structure of N-(Acid-PEG2)-N-bis(PEG3-azide) makes it a versatile tool for several applications in targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): This linker allows for the creation of ADCs with a drug-to-antibody ratio of up to 2:1 per linker attachment site on the antibody. The ability to attach two drug molecules can enhance the cytotoxic potency of the ADC.[1][3] Furthermore, it enables the development of dual-payload ADCs, where two different drugs with complementary mechanisms of action can be attached to a single antibody, potentially overcoming drug resistance and improving therapeutic outcomes.[8][9][10]

  • Targeted Nanoparticles: The carboxylic acid group can be used to conjugate the linker to amine-functionalized nanoparticles. The azide groups can then be used to attach targeting ligands and/or therapeutic payloads to the nanoparticle surface.[11]

  • PROTACs and Other Bioconjugates: The heterobifunctional nature of this linker is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates requiring the precise spatial arrangement of multiple molecular entities.

Experimental Protocols

The following are generalized protocols for the use of N-(Acid-PEG2)-N-bis(PEG3-azide) in the construction of an antibody-drug conjugate. Optimization of reaction conditions may be necessary for specific antibodies, drugs, and experimental setups.

Protocol 1: Conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to a Targeting Antibody

This protocol describes the activation of the carboxylic acid group on the linker and its subsequent conjugation to lysine (B10760008) residues on a monoclonal antibody.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of the Linker: a. Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO to a final concentration of 10 mM. b. Add NHS (or HOBt) (1.2 equivalents) and EDC (1.2 equivalents) to the linker solution. c. Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker.

  • Antibody Conjugation: a. Adjust the pH of the antibody solution to 7.4-8.0 using a suitable buffer. The antibody concentration should typically be in the range of 1-10 mg/mL. b. Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker to antibody). c. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. b. Purify the resulting antibody-linker conjugate using SEC or dialysis to remove unreacted linker and other small molecules.

  • Characterization: a. Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 2: Conjugation of Alkyne-Modified Drug to the Antibody-Linker Conjugate via CuAAC

This protocol describes the "clicking" of an alkyne-modified cytotoxic drug to the azide groups on the antibody-linker conjugate.

Materials:

  • Antibody-(PEG2-N-bis(PEG3-azide)) conjugate from Protocol 1

  • Alkyne-modified drug (e.g., an alkyne derivative of Monomethyl Auristatin E - MMAE)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of the alkyne-modified drug in a suitable solvent (e.g., DMSO). b. Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA in water.

  • Click Reaction: a. In a reaction vessel, add the antibody-linker conjugate to the reaction buffer. b. Add the alkyne-modified drug to the reaction mixture at a desired molar excess over the azide groups. c. In a separate tube, pre-mix the CuSO4 and THPTA solutions. Add this mixture to the reaction vessel. d. Initiate the reaction by adding the sodium ascorbate solution. e. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: a. Purify the final ADC using SEC or dialysis to remove unreacted drug, copper, and other reagents.

  • Characterization: a. Determine the final drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, MS, or HIC. b. Analyze the purity and aggregation of the ADC using SEC.

In Vitro and In Vivo Evaluation

The efficacy of the resulting ADC should be evaluated through a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay

The potency of the ADC can be determined by assessing its cytotoxicity against cancer cell lines that express the target antigen.

Table 2: Representative In Vitro Cytotoxicity Data for a Hypothetical ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Non-Targeting ADC IC50 (nM)Free Drug IC50 (nM)
SK-BR-3 (Breast Cancer)High0.5>10000.1
BT-474 (Breast Cancer)High1.2>10000.1
MDA-MB-231 (Breast Cancer)Low/Negative>1000>10000.2

IC50 values are hypothetical and will depend on the specific antibody, drug, and cell line used.

In Vivo Tumor Growth Inhibition Study

The anti-tumor activity of the ADC should be evaluated in a relevant animal model, such as a xenograft mouse model.

Table 3: Representative In Vivo Efficacy Data for a Hypothetical ADC

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
ADC385
ADC150
Non-Targeting ADC310
Free Drug120

Tumor growth inhibition is a hypothetical value and will vary based on the model and experimental conditions.

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_antibody_conjugation Antibody Conjugation cluster_drug_conjugation Drug Conjugation (Click Chemistry) cluster_purification Purification & Characterization Linker N-(Acid-PEG2)-N-bis(PEG3-azide) EDC_NHS EDC / NHS Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Antibody Targeting Antibody (e.g., Trastuzumab) Antibody->Antibody_Linker Final_ADC Final Antibody-Drug Conjugate (ADC) Antibody_Linker->Final_ADC Alkyne_Drug Alkyne-modified Drug (x2) CuAAC CuSO4 / Ascorbate Alkyne_Drug->CuAAC CuAAC->Final_ADC Purification Purification (SEC) Final_ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for the synthesis of an ADC using N-(Acid-PEG2)-N-bis(PEG3-azide).

Targeted Drug Delivery and Intracellular Release Signaling Pathway

Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Creating Multivalent Bioconjugates with Branched PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multivalent bioconjugates, which present multiple copies of a bioactive molecule, offer significant advantages in therapeutic and diagnostic applications by enhancing binding affinity and avidity to cellular targets. This increased binding strength can lead to improved efficacy and specificity. Branched polyethylene (B3416737) glycol (PEG) linkers are ideal scaffolds for constructing these multivalent architectures. Their branched nature allows for the attachment of multiple ligands, while the PEG backbone enhances solubility, stability, and pharmacokinetic properties of the final conjugate. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of multivalent bioconjugates using branched PEG linkers.

Introduction to Multivalent Bioconjugates

Multivalency is a powerful strategy in drug development to improve the therapeutic index of targeted molecules. By attaching multiple copies of a ligand to a central scaffold, the resulting bioconjugate can interact with multiple receptors on a cell surface simultaneously. This leads to a significant increase in the overall binding strength (avidity), often orders of magnitude higher than the intrinsic affinity of a single ligand-receptor interaction.[1]

Advantages of Multivalency:

  • Enhanced Target Affinity and Specificity: Increased avidity leads to more potent and selective binding to target cells that overexpress the receptor.[2][]

  • Improved Therapeutic Effect: Higher binding affinity can translate to greater biological activity and therapeutic efficacy.[4]

  • Modulated Pharmacokinetics: The size and architecture of the multivalent conjugate can be tuned to optimize circulation half-life and biodistribution.[5]

Branched PEG linkers are particularly well-suited for creating multivalent bioconjugates. They provide a biocompatible, water-soluble scaffold with multiple functional groups for ligand attachment.[6][] The PEG chains also help to shield the bioconjugate from proteolytic degradation and reduce immunogenicity.[5][8]

Experimental Workflow Overview

The creation of a multivalent bioconjugate using branched PEG involves a series of well-defined steps, from the selection of starting materials to the final characterization of the purified product.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization A Biomolecule Selection (e.g., Antibody, Peptide) E Conjugation Reaction A->E B Branched PEG Linker Selection D Activation of Branched PEG Linker B->D C Drug/Ligand Selection C->E D->E F Purification of Bioconjugate E->F G Characterization (e.g., DAR, Purity) F->G H Functional Assays (e.g., Binding, Cytotoxicity) G->H

Figure 1: General workflow for creating multivalent bioconjugates.

Key Experimental Protocols

This section provides detailed protocols for the most common conjugation chemistries used in creating multivalent bioconjugates with branched PEG.

Amine-Reactive Conjugation using Branched PEG-NHS Ester

This protocol describes the conjugation of a branched PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.

Materials:

  • Branched PEG-NHS Ester (e.g., 4-arm PEG-NHS)

  • Protein to be conjugated (e.g., IgG antibody)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion Exchange Chromatography - IEX)

Protocol:

  • Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[4][6]

  • PEG-NHS Ester Preparation: Immediately before use, warm the vial of branched PEG-NHS ester to room temperature.[6] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG-NHS ester and other byproducts by SEC or IEX.[] The choice of method depends on the physicochemical properties of the conjugate.[5][10]

  • Characterization: Analyze the purified conjugate for purity, aggregation, and drug-to-antibody ratio (DAR).

G Protein Protein (-NH2) Reaction pH 7.2-8.0 Amide Bond Formation Protein->Reaction PEG_NHS Branched PEG-NHS PEG_NHS->Reaction Conjugate Multivalent PEG-Protein Conjugate Reaction->Conjugate

Figure 2: Amine-reactive conjugation scheme.
Thiol-Reactive Conjugation using Branched PEG-Maleimide

This protocol is suitable for proteins that have available cysteine residues or have been engineered to contain them.

Materials:

  • Branched PEG-Maleimide (e.g., 4-arm PEG-Maleimide)

  • Thiol-containing protein

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Protocol:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[11]

  • Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • PEG-Maleimide Preparation: Prepare a stock solution of branched PEG-Maleimide in a suitable buffer or organic solvent as recommended by the manufacturer.[9][12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[9][12]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[9][12]

  • Purification: Purify the conjugate using SEC or HIC to remove unreacted PEG-Maleimide and other impurities.[]

  • Characterization: Characterize the purified conjugate for purity, DAR, and stability.

G Protein Protein (-SH) Reaction pH 6.5-7.5 Thioether Bond Formation Protein->Reaction PEG_Maleimide Branched PEG-Maleimide PEG_Maleimide->Reaction Conjugate Multivalent PEG-Protein Conjugate Reaction->Conjugate

Figure 3: Thiol-reactive conjugation scheme.

Data Presentation and Characterization

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the multivalent bioconjugate.

Drug-to-Antibody Ratio (DAR) and Purity

The DAR, or the average number of drug/ligand molecules per antibody, is a critical quality attribute.[] It can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most common.[][13]

Parameter Method Typical Expected Outcome
Purity Size Exclusion Chromatography (SEC-HPLC)> 95% monomer
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)A distribution of species (e.g., DAR2, DAR4, DAR6, DAR8) with a calculated average DAR.
Molecular Weight Mass Spectrometry (e.g., LC-MS)Confirmation of the molecular weights of different DAR species.
Aggregation Dynamic Light Scattering (DLS)Low polydispersity index, consistent with a homogenous population.
Functional Characterization

Functional assays are necessary to confirm that the bioconjugate retains its biological activity.

Parameter Method Typical Expected Outcome
Binding Affinity (KD) Surface Plasmon Resonance (SPR) or ELISAIncreased avidity (lower apparent KD) compared to the monovalent ligand.[14][15]
In Vitro Cytotoxicity (IC50) MTT or LDH assay on target and non-target cell linesPotent cytotoxicity on target cells and minimal effect on non-target cells.[16][17]
Receptor Binding Flow CytometryConfirmation of binding to cells expressing the target receptor.

Example Application: Targeting a Cancer Cell Surface Receptor

Multivalent bioconjugates are extensively used in oncology to target tumor-associated antigens. For instance, a tetravalent antibody-drug conjugate (ADC) can be created by attaching four drug molecules to an antibody via a 4-arm PEG linker. This can lead to enhanced internalization and cell killing.

G ADC Multivalent ADC Receptor Cell Surface Receptors ADC->Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Figure 4: Mechanism of action for a targeted multivalent ADC.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive PEG reagent (hydrolysis).Use fresh, anhydrous solvents; warm reagent to room temperature before opening.[4][6]
Buffer contains competing nucleophiles (e.g., Tris).Exchange protein into an appropriate amine-free or thiol-free buffer.[6]
High Levels of Aggregation Hydrophobic interactions between conjugates.Optimize buffer conditions (pH, ionic strength); consider using a more hydrophilic PEG linker.
High DAR.Reduce the molar excess of the PEG reagent during conjugation.
Loss of Biological Activity Conjugation at a critical site for binding.Use site-specific conjugation methods; screen different conjugation chemistries.
Denaturation during conjugation or purification.Perform reactions at lower temperatures; use milder purification conditions.

Conclusion

The use of branched PEG linkers provides a robust and versatile platform for the creation of multivalent bioconjugates. The protocols and characterization methods outlined in this document offer a comprehensive guide for researchers developing next-generation targeted therapeutics and diagnostics with enhanced efficacy and specificity. Careful optimization of the conjugation chemistry, purification strategy, and functional assessment is paramount to achieving a successful and clinically relevant bioconjugate.

References

Application Notes: Attaching N-(Acid-PEG2)-N-bis(PEG3-azide) to Proteins for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers, or PEGylation, is a premier strategy for enhancing the therapeutic properties of biomolecules. It can improve solubility, increase serum half-life, and reduce immunogenicity. The heterobifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide) , offers a versatile platform for advanced bioconjugation. One terminus features a carboxylic acid for stable attachment to proteins, while the other end presents two azide (B81097) groups, which are bio-orthogonal handles for subsequent "click chemistry" reactions.[1]

This document provides a detailed protocol for the covalent attachment of N-(Acid-PEG2)-N-bis(PEG3-azide) to primary amine groups (e.g., lysine (B10760008) residues) on a target protein using the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The conjugation process is a two-step reaction. First, the carboxylic acid group on the PEG linker is activated by EDC and stabilized by NHS to form a semi-stable amine-reactive NHS ester. This activated linker is then added to the protein solution, where it reacts with primary amines on the protein surface to form a stable and covalent amide bond. The resulting diazide-functionalized protein is then purified to remove excess reagents.

Materials and Reagents

  • Protein of Interest (POI) : Purified to >95%, in an amine-free buffer (e.g., PBS, MES).

  • N-(Acid-PEG2)-N-bis(PEG3-azide) (MW: 607.7 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer : Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Solvent : Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System : Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns. Dialysis cassettes or centrifugal desalting columns.

Experimental Protocols

Part 1: Preparation of Reagents
  • Protein Preparation :

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the storage buffer contains primary amines (e.g., Tris), buffer exchange into PBS or MES buffer is required.

  • Linker Stock Solution :

    • Equilibrate the vial of N-(Acid-PEG2)-N-bis(PEG3-azide) to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL (~16.5 mM) stock solution by dissolving the linker in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • EDC/NHS Stock Solutions :

    • Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in chilled Activation Buffer or ultrapure water immediately before the activation step. EDC is highly susceptible to hydrolysis.[2]

Part 2: Two-Step Conjugation Reaction

This two-step method minimizes protein-protein crosslinking by activating the linker first before introducing it to the protein.

  • Activation of PEG Linker :

    • In a microcentrifuge tube, combine the N-(Acid-PEG2)-N-bis(PEG3-azide) linker with EDC and NHS. The molar ratio is crucial and should be optimized, but a starting point is a 1:2:5 ratio of Linker:EDC:NHS.

    • For a typical reaction to label 5 mg of a 150 kDa antibody (33.3 nmol):

      • Add a 20-fold molar excess of linker (0.67 µmol, 0.41 mg, or 41 µL of a 10 mg/mL stock).

      • Add EDC to a final concentration of ~4 mM.

      • Add NHS to a final concentration of ~10 mM.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein :

    • Add the activated linker mixture directly to the prepared protein solution. The final concentration of organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Reaction times and temperatures may require optimization for your specific protein.

  • Quenching the Reaction :

    • (Optional but recommended) Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[2] This will consume any unreacted NHS-activated linker.

    • Incubate for 30 minutes at room temperature.

Part 3: Purification of the Conjugate

Purification is essential to remove unreacted PEG linker and coupling reagents. The choice of method depends on the properties of the protein and the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC) : This is the most common method for separating the larger protein-PEG conjugate from smaller, unreacted linker molecules.[3]

  • Ion-Exchange Chromatography (IEX) : PEGylation can alter the surface charge of a protein. This change can be exploited to separate unreacted native protein from PEGylated species using IEX.[1][3]

  • Dialysis / Desalting Columns : Effective for removing small molecule byproducts like EDC, NHS, and quenched linker.

Part 4: Characterization and Analysis

The success of the conjugation should be confirmed, and the degree of labeling (DOL)—the average number of PEG linkers per protein—should be determined.

  • SDS-PAGE : A successful conjugation will result in a visible increase in the molecular weight of the protein, appearing as a higher band or a smear compared to the unmodified protein.[4]

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS can precisely determine the molecular weight of the conjugate, allowing for an accurate calculation of the DOL.[3][5][6]

  • HPLC Analysis : Techniques like Reverse Phase (RP-HPLC) or IEX-HPLC can be used to assess the purity of the conjugate and separate species with different degrees of labeling.[6]

Data Presentation

Table 1: Reagent Molar Excess Recommendations for Optimization
ComponentStarting Molar Excess (vs. Protein)Range for OptimizationPurpose
Linker 10-20 fold5 to 50-foldDrives the reaction towards higher degrees of labeling.
EDC 2-4 fold (vs. Linker)1 to 10-foldActivates the carboxylic acid group on the linker.
NHS/Sulfo-NHS 2-5 fold (vs. EDC)1 to 5-foldStabilizes the activated intermediate, increasing coupling efficiency.[7]
Table 2: Representative Data - Effect of Linker Molar Ratio on Degree of Labeling (DOL)

This table shows example data for a model IgG antibody (~150 kDa) to illustrate a typical optimization experiment. Actual results will vary depending on the protein.

Linker:Protein Molar RatioProtein Recovery (%)Average DOL (by MS)Conjugate Purity (by SEC-HPLC)
5:1>95%1.8>98%
10:1>95%3.5>98%
20:1~90%6.2~95%
40:1~85%8.1~92% (some aggregation noted)

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing P1 Prepare Protein in Amine-Free Buffer R2 Add Activated Linker to Protein Solution (2h RT or O/N 4°C) P1->R2 P2 Prepare Fresh Linker & EDC/NHS Stocks R1 Activate Linker: Acid-PEG-Azide + EDC/NHS (15-30 min, RT) P2->R1 R1->R2 R3 Quench Reaction (e.g., Tris, Glycine) R2->R3 D1 Purify Conjugate (SEC, IEX, or Dialysis) R3->D1 D2 Characterize Product (SDS-PAGE, MS, HPLC) D1->D2 D3 Protein-PEG-(Azide)₂ Ready for Click Chemistry D2->D3

Caption: Workflow for attaching N-(Acid-PEG2)-N-bis(PEG3-azide) to proteins.

Chemical Reaction Pathway

G Linker Linker-PEG-COOH EDC_NHS + EDC / NHS ActivatedLinker Linker-PEG-CO-NHS (Amine-Reactive Ester) Linker->ActivatedLinker Activation (pH 6.0) Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG-Linker (Stable Amide Bond) Protein->Conjugate ActivatedLinker->Conjugate Conjugation (pH 7.2-7.5) Byproduct + NHS

Caption: EDC/NHS chemistry for coupling a carboxyl-linker to a protein amine.

References

Application Notes and Protocols for N-(Acid-PEG2)-N-bis(PEG3-azide) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile, branched polyethylene (B3416737) glycol (PEG)-based linker designed to facilitate the synthesis of advanced PROTACs, including those with dual warheads or additional functionalities.

This document provides detailed application notes and experimental protocols for the use of N-(Acid-PEG2)-N-bis(PEG3-azide) in the synthesis of PROTACs.

Application Notes

The unique trifunctional nature of N-(Acid-PEG2)-N-bis(PEG3-azide) offers several advantages in PROTAC design and synthesis:

  • Sequential and Orthogonal Conjugation: The linker possesses a carboxylic acid and two azide (B81097) moieties, allowing for sequential and orthogonal conjugation of different molecules. The carboxylic acid can be readily coupled to an amine-containing molecule (e.g., an E3 ligase ligand) via standard amide bond formation. The two azide groups can then be independently or simultaneously reacted with alkyne-functionalized molecules (e.g., POI ligands) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[4]

  • Development of Multi-valent PROTACs: The two azide groups enable the synthesis of bivalent or "trivalent" PROTACs that can simultaneously bind to two POIs or two distinct binding sites on a single POI, potentially leading to enhanced avidity and degradation efficacy.

  • Attachment of Functional Moieties: One of the azide groups can be used to attach a functional moiety, such as a fluorescent dye for imaging studies, a biotin (B1667282) tag for affinity purification, or a solubilizing group to improve the physicochemical properties of the final PROTAC.

  • PEG Spacer: The PEG backbone of the linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[5] The length of the PEG chain can also be critical for optimal ternary complex formation between the POI, PROTAC, and E3 ligase.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following tables provide representative data for PROTACs targeting various proteins, illustrating the range of potencies that can be achieved. While these examples do not specifically use the N-(Acid-PEG2)-N-bis(PEG3-azide) linker, they serve as a benchmark for expected performance.

Table 1: Performance of BRAF-Targeting PROTACs

PROTACE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Degrader 16Pomalidomide (B1683931)12>90A375
Degrader 17Pomalidomide37>90A375
SJF-0628VHL6.8>95SK-MEL-28

Data sourced from a 2021 review on PROTACs.[6]

Table 2: Performance of KRAS G12C-Targeting PROTACs

PROTACE3 Ligase LigandDC50 (µM)Dmax (%)Cell Line
LC-2VHL0.25 - 0.76Not specifiedVarious
Representative CompoundVHL0.190NSCLC cells

Data for LC-2 sourced from a 2020 study on KRASG12C degradation.[7] Data for the representative compound is from a 2022 conference presentation.[8]

Table 3: Performance of AR-Targeting PROTACs

PROTACE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARD-69VHL0.86>90LNCaP
ARD-69VHL0.76>90VCaP
ARD-69VHL10.4>9022Rv1

Data sourced from a 2021 review on PROTACs.[6]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a hetero-bifunctional PROTAC using N-(Acid-PEG2)-N-bis(PEG3-azide). This protocol involves an initial amide coupling reaction followed by two sequential or parallel click chemistry reactions.

Diagram 1: PROTAC Synthesis Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: First Click Reaction (CuAAC) cluster_2 Step 3: Second Click Reaction (CuAAC) cluster_3 Step 4: Purification and Characterization Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Linker->Activation E3_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligand->Activation Amide_Product E3 Ligand-Linker Intermediate Activation->Amide_Product CuAAC1 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (e.g., CuSO4, Sodium Ascorbate) Amide_Product->CuAAC1 POI1_Ligand POI Ligand 1 (alkyne-functionalized) POI1_Ligand->CuAAC1 Intermediate_PROTAC Intermediate PROTAC CuAAC1->Intermediate_PROTAC CuAAC2 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (e.g., CuSO4, Sodium Ascorbate) Intermediate_PROTAC->CuAAC2 POI2_Ligand POI Ligand 2 or Functional Moiety (alkyne-functionalized) POI2_Ligand->CuAAC2 Final_PROTAC Final PROTAC CuAAC2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: General workflow for synthesizing a PROTAC using N-(Acid-PEG2)-N-bis(PEG3-azide).

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

This step conjugates an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) to the carboxylic acid moiety of the linker.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

  • In a clean, dry reaction vial, dissolve the N-(Acid-PEG2)-N-bis(PEG3-azide) (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the solution.

  • In a separate vial, prepare a solution of HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the HATU/DIPEA solution dropwise to the reaction mixture while stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligand-linker intermediate.

Step 2 & 3: Sequential or Parallel Click Chemistry for POI Ligand(s) Conjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. If two different alkyne-containing molecules are to be attached, the reactions can be performed sequentially with purification after the first click reaction. If the same molecule is to be attached to both azide groups, a parallel reaction can be performed using at least 2.2 equivalents of the alkyne-functionalized molecule.

Materials:

Protocol:

  • Dissolve the E3 ligand-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq for the first reaction) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by preparative HPLC.

  • If a second, different alkyne-functionalized molecule is to be attached, repeat steps 1-8 with the purified product from the first click reaction.

Step 4: Final PROTAC Characterization

The final purified PROTAC should be thoroughly characterized to confirm its identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity of the final compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

PROTAC Mechanism of Action and Cellular Assays

Diagram 2: PROTAC Mechanism of Action

G PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Recruits E2-Ub Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Diagram 3: Experimental Workflow for PROTAC Evaluation

G cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Cell_Culture Cell Line Treatment with PROTAC Ternary_Complex_Assay->Cell_Culture Western_Blot Western Blot for Protein Degradation (Determine DC50 and Dmax) Cell_Culture->Western_Blot Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Downstream_Signaling Analysis of Downstream Signaling Western_Blot->Downstream_Signaling PK_PD Pharmacokinetics and Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD->Efficacy

Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.

References

Application Notes and Protocols for Surface Modification of Polymers with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of polymers using azide-poly(ethylene glycol) (azide-PEG) linkers. This powerful technique enables the covalent attachment of a wide range of molecules to polymer surfaces, facilitating advancements in drug delivery, regenerative medicine, and biomedical coatings. The protocols outlined below leverage the efficiency and specificity of "click chemistry" to create functionalized polymer surfaces with controlled properties.

Introduction

The functionalization of polymer surfaces is crucial for tailoring their interaction with biological systems. Azide-PEG linkers offer a versatile platform for surface modification due to the bio-orthogonal nature of the azide (B81097) group and the protein-repellent properties of the PEG chain. The terminal azide group allows for highly efficient and specific covalent attachment of alkyne- or cyclooctyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click" reactions proceed under mild conditions, making them ideal for conjugating sensitive biomolecules.[1][2]

This document details the key steps in the surface modification process, from initial polymer activation to the final conjugation of ligands, and provides methods for the characterization and evaluation of the modified surfaces.

Experimental Workflow Overview

The overall process for modifying a polymer surface with an azide-PEG linker and subsequent functionalization can be summarized in the following steps:

  • Polymer Surface Activation: Introduction of reactive functional groups on the polymer surface.

  • Azide-PEG Linker Immobilization: Covalent attachment of the azide-PEG linker to the activated surface.

  • "Click" Chemistry Conjugation: Attachment of a molecule of interest (e.g., a peptide, drug, or protein) to the azide-functionalized surface.

  • Surface Characterization and Functional Assays: Analysis of the modified surface and evaluation of its performance.

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Ligand Conjugation cluster_3 Analysis P Pristine Polymer Surface A Activated Polymer Surface (e.g., -OH, -NH2, -COOH) P->A Surface Activation (e.g., Plasma Treatment) PEG_A Azide-PEG Functionalized Surface A->PEG_A Covalent Attachment PEG Azide-PEG Linker (N3-PEG-X) Final Functionalized Polymer Surface PEG_A->Final Click Chemistry (CuAAC or SPAAC) Ligand Alkyne/Cyclooctyne -Functionalized Molecule (e.g., RGD Peptide) Char Surface Characterization (XPS, WCA) Final->Char Assay Functional Assays (Protein Adsorption, Cell Adhesion) Final->Assay G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response RGD RGD Peptide on Polymer Surface Integrin Integrin Receptor (e.g., α5β1, αvβ3) RGD->Integrin Binding FA Focal Adhesion Formation Integrin->FA Clustering FAK Focal Adhesion Kinase (FAK) Activation FA->FAK Paxillin Paxillin Phosphorylation FAK->Paxillin Phosphorylation ERK ERK Activation FAK->ERK Downstream Signaling Actin Actin Cytoskeleton Reorganization Paxillin->Actin Proliferation Gene Expression and Proliferation ERK->Proliferation Spreading Cell Spreading and Migration Actin->Spreading

References

Application Notes & Protocols: N-(Acid-PEG2)-N-bis(PEG3-azide) in Advanced Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental uses of the heterobifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide), in the development of advanced diagnostic assays. This linker is particularly well-suited for creating stable and sensitive bioconjugates due to its distinct reactive moieties: a carboxylic acid for amine coupling and two azide (B81097) groups for bioorthogonal "click" chemistry.[1][2] The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and biocompatibility of the resulting conjugates, making them ideal for a range of diagnostic applications.

Application: Development of a Fluorescent Immunoassay for Biomarker Detection

This section outlines the use of N-(Acid-PEG2)-N-bis(PEG3-azide) to create a fluorescently labeled detection antibody for use in a sandwich immunoassay format. The carboxylic acid end of the linker is used to conjugate the linker to a primary antibody, while the two azide groups allow for the subsequent attachment of two alkyne-modified fluorophores via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This dual-labeling strategy can enhance the signal intensity of the assay.

Logical Workflow for Immunoassay Development

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Fluorophore Labeling via Click Chemistry cluster_2 Step 3: Immunoassay Assembly A Detection Antibody (with primary amines) C EDC/Sulfo-NHS Activation A->C Amine Source B N-(Acid-PEG2)-N-bis(PEG3-azide) B->C Carboxylic Acid Source D Antibody-bis(azide) Conjugate C->D Forms Amide Bond E Antibody-bis(azide) Conjugate G Cu(I) Catalyst (CuSO4/Sodium Ascorbate) D->G E->G Azide Source F Alkyne-modified Fluorophore F->G Alkyne Source H Fluorescently Labeled Detection Antibody G->H Forms Triazole Ring K Labeled Detection Antibody H->K I Capture Antibody on Solid Support J Analyte (Biomarker) I->J Binds J->K Binds L Signal Detection K->L Generates Signal

Caption: Workflow for creating a fluorescent detection antibody and its use in a sandwich immunoassay.

Experimental Protocols

Protocol 1.1: Conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to a Detection Antibody

This protocol describes the covalent attachment of the linker to a primary antibody using carbodiimide (B86325) chemistry.

Materials:

  • Detection antibody (e.g., monoclonal anti-human IL-6) in phosphate-buffered saline (PBS), pH 7.4.

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • Reaction tubes

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Exchange the buffer of the antibody solution to MES buffer (0.1 M, pH 6.0) using a desalting column. Adjust the final concentration to 2 mg/mL.

  • Linker Preparation: Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO to a concentration of 10 mM.

  • Activation of Linker: In a microcentrifuge tube, add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the required volume of linker solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: Immediately add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 20:1 is recommended.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Confirm the successful conjugation by methods such as MALDI-TOF mass spectrometry (to observe an increase in mass corresponding to the attached linkers) or by a subsequent click reaction with an alkyne-fluorophore followed by UV-Vis spectroscopy.

Protocol 1.2: Fluorescent Labeling of the Antibody-bis(azide) Conjugate via Click Chemistry

This protocol details the attachment of an alkyne-modified fluorophore to the azide-functionalized antibody.

Materials:

  • Antibody-bis(azide) conjugate from Protocol 1.1

  • Alkyne-modified fluorophore (e.g., DBCO-Cy5)

  • For CuAAC:

  • PBS, pH 7.4

  • Desalting columns

Procedure (using CuAAC):

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, add the antibody-bis(azide) conjugate (e.g., at 1 mg/mL in PBS).

    • Add the alkyne-fluorophore to achieve a 10-fold molar excess over the number of available azide groups.

    • Premix CuSO4 and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled antibody from excess fluorophore and catalyst using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's maximum absorbance (280 nm) and the fluorophore's maximum absorbance (e.g., ~650 nm for Cy5).

Data Presentation

Table 1: Characterization of Antibody Conjugates

ConjugateMolar Ratio (Linker:Ab)Degree of Labeling (Fluorophore:Ab)Binding Affinity (KD)
Detection Ab - Linker - Fluorophore (Batch 1)10:11.81.2 nM
Detection Ab - Linker - Fluorophore (Batch 2)20:13.51.5 nM
Detection Ab - Linker - Fluorophore (Batch 3)40:15.23.1 nM

Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on the antibody and experimental conditions.

Application: Surface Functionalization of Nanoparticles for Biosensing

N-(Acid-PEG2)-N-bis(PEG3-azide) can be used to functionalize the surface of amine-modified nanoparticles (e.g., silica (B1680970) or magnetic beads). The carboxylic acid group anchors the linker to the nanoparticle surface. The azide groups are then available for the attachment of alkyne-modified targeting ligands (e.g., aptamers, peptides) or signaling molecules, creating a versatile biosensing platform.[][4]

Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: Ligand Conjugation via SPAAC A Amine-modified Nanoparticle C EDC/Sulfo-NHS Activation A->C B N-(Acid-PEG2)-N-bis(PEG3-azide) B->C D Azide-functionalized Nanoparticle C->D Forms Amide Bond E Azide-functionalized Nanoparticle F DBCO-modified Targeting Ligand (e.g., Aptamer) D->F E->F Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free) G Functionalized Nanoparticle for Biosensing F->G

Caption: Workflow for the functionalization of nanoparticles using the linker for biosensing applications.

Experimental Protocols

Protocol 2.1: Functionalization of Amine-Modified Silica Nanoparticles

Materials:

  • Amine-modified silica nanoparticles (e.g., 100 nm diameter) suspended in ethanol.

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Ethanol

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Nanoparticle Washing: Centrifuge the amine-modified silica nanoparticle suspension to pellet the particles. Remove the supernatant and resuspend in anhydrous DMSO. Repeat this washing step twice to ensure the removal of water.

  • Linker Activation: In a separate tube, dissolve the linker, EDC, and Sulfo-NHS in anhydrous DMSO at a molar ratio of 1:2:4 (linker:EDC:Sulfo-NHS). Incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the nanoparticle suspension. A typical starting concentration is 1 mg of linker per 10 mg of nanoparticles.

  • Incubation: Incubate the mixture for 4 hours at room temperature with continuous gentle agitation.

  • Washing: Pellet the nanoparticles by centrifugation. Wash the particles three times with DMSO and then three times with nuclease-free water to remove unreacted linker and byproducts.

  • Storage: Resuspend the azide-functionalized nanoparticles in a suitable storage buffer and store at 4°C.

Protocol 2.2: Conjugation of a DBCO-Modified Aptamer to Azide-Functionalized Nanoparticles

This protocol uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.

Materials:

  • Azide-functionalized nanoparticles from Protocol 2.1

  • DBCO-modified DNA aptamer (targeting a specific protein biomarker)

  • PBS, pH 7.4

  • BSA (Bovine Serum Albumin) solution (1% w/v in PBS)

Procedure:

  • Aptamer Preparation: Dissolve the DBCO-modified aptamer in nuclease-free water to a concentration of 100 µM.

  • Reaction Setup: In a microcentrifuge tube, suspend the azide-functionalized nanoparticles in PBS. Add the DBCO-aptamer solution to achieve a 5-fold molar excess relative to the estimated number of surface azide groups.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature (or 37°C to potentially increase reaction rate) with gentle mixing, protected from light.

  • Blocking: Pellet the nanoparticles by centrifugation. Resuspend the particles in a 1% BSA solution and incubate for 30 minutes to block any non-specific binding sites on the nanoparticle surface.

  • Final Washing: Wash the particles three times with PBS to remove excess aptamer and BSA.

  • Final Product: Resuspend the aptamer-functionalized nanoparticles in the desired assay buffer. The nanoparticles are now ready for use in a biosensor, for example, in a lateral flow assay or an electrochemical sensor.

Data Presentation

Table 2: Characterization of Functionalized Nanoparticles

Nanoparticle BatchLinker Density (groups/nm²)Ligand Conjugation EfficiencyTarget Binding Capacity
NP-Azide-010.8N/AN/A
NP-Aptamer-010.885%150 ng protein/mg NP
NP-Azide-021.5N/AN/A
NP-Aptamer-021.582%250 ng protein/mg NP

Note: Data is hypothetical and for illustrative purposes. Efficiency and capacity are dependent on nanoparticle characteristics and ligand properties.

Disclaimer: These application notes and protocols are intended for research use only and provide a general framework. Optimization of reaction conditions, including molar ratios, incubation times, and purification methods, is essential for achieving desired results in specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Acid-PEG2)-N-bis(PEG3-azide) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Acid-PEG2)-N-bis(PEG3-azide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile heterobifunctional linker.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of N-(Acid-PEG2)-N-bis(PEG3-azide) and what are their respective reactions?

A1: N-(Acid-PEG2)-N-bis(PEG3-azide) has two types of reactive groups:

  • A Carboxylic Acid (-COOH): This group is used for amide bond formation with primary amines (-NH2). The reaction is not spontaneous and requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3][4]

  • Two Azide (B81097) (-N3) Groups: These groups are used for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[5][6][7]

Q2: How should I store and handle N-(Acid-PEG2)-N-bis(PEG3-azide)?

A2: It is recommended to store N-(Acid-PEG2)-N-bis(PEG3-azide) at -20°C in a desiccated environment to prevent hydrolysis of the PEG linker and degradation of the azide groups. Before use, allow the vial to equilibrate to room temperature to avoid moisture condensation upon opening. For creating stock solutions, use anhydrous solvents like DMSO or DMF.

Q3: What is the role of the PEG linker in this molecule?

A3: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule and its conjugates in aqueous buffers. It also provides flexibility and reduces steric hindrance, which can improve the accessibility of the reactive groups and the biological activity of the final conjugate.[5]

Q4: Can I perform the amide coupling and click chemistry reactions sequentially?

A4: Yes, the orthogonal nature of the reactive groups allows for sequential conjugation. For example, you can first perform the amide coupling reaction with the carboxylic acid and then, after purification, react the azide groups in a click chemistry reaction.

II. Troubleshooting Guide: Amide Bond Formation (-COOH)

This section addresses common issues encountered during the conjugation of the carboxylic acid group of N-(Acid-PEG2)-N-bis(PEG3-azide) to a primary amine.

Q5: I am observing a low yield for my amide coupling reaction. What are the potential causes and solutions?

A5: Low yields in amide coupling reactions can stem from several factors. Below is a table summarizing common causes and troubleshooting suggestions.

Potential Cause Troubleshooting Suggestions
Inefficient Carboxylic Acid Activation - Ensure your EDC and NHS/HATU are fresh and have been stored under desiccated conditions. - Optimize the molar ratio of EDC/NHS or HATU to the carboxylic acid. A 2-10 fold excess of EDC and a 2-5 fold excess of NHS over the acid is a good starting point.[8] - Perform the activation at a slightly acidic pH (4.5-6.0) for EDC/NHS chemistry.[3][8]
Hydrolysis of Activated Ester - The O-acylisourea intermediate formed by EDC is highly unstable in water. The addition of NHS or sulfo-NHS creates a more stable, amine-reactive NHS ester.[2] - Use the activated linker immediately for the reaction with the amine.
Incorrect Reaction pH - The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[4][6] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is accelerated.
Presence of Nucleophiles in Buffer - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxylic acid.[8] Use buffers like PBS, MES, or HEPES.
Steric Hindrance - The PEG chain is designed to reduce steric hindrance, but if your amine-containing molecule is particularly bulky, you may need to increase the reaction time or temperature.

Q6: I am seeing multiple products or side reactions. How can I improve the selectivity of the reaction?

A6: Side reactions can complicate purification and reduce the yield of your desired product.

Side Reaction Mitigation Strategy
Intra- or Intermolecular Cross-linking - If your amine-containing molecule also has a carboxylic acid group, self-conjugation can occur. A two-step procedure is recommended where the N-(Acid-PEG2)-N-bis(PEG3-azide) is activated first, and then added to the amine-containing molecule.[9]
Formation of Guanidinium By-product - With some coupling reagents, the amine can react with the coupling reagent itself. The order of addition is crucial; activate the carboxylic acid first before adding the amine.
Modification of Other Residues - High concentrations of coupling reagents or prolonged reaction times can lead to modification of other nucleophilic residues on your target molecule. Optimize the stoichiometry and reaction time.

III. Troubleshooting Guide: Click Chemistry (-N3)

This section provides guidance for optimizing both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Q7: My CuAAC reaction has a low yield. What should I check?

A7: Low yields in CuAAC are often related to the copper catalyst or reaction conditions.

Potential Cause Troubleshooting Suggestions
Inactive Copper Catalyst - The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen.[5] - Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) in situ.[10] - Degas your solvents to remove dissolved oxygen.[11]
Copper Chelation - Certain functional groups, like thiols, or buffers containing chelating agents can sequester the copper catalyst.[5] Purify your reactants to remove any interfering substances.
Poor Reagent Solubility - Ensure all reactants are fully dissolved in the reaction solvent. The use of co-solvents like DMSO or DMF may be necessary.[5]
Suboptimal Ligand Concentration - Use a copper-stabilizing ligand like TBTA or THPTA to protect the Cu(I) from oxidation and improve solubility. An excess of the ligand to copper is generally recommended.[10][11]

Q8: I am having issues with my SPAAC reaction. What could be the problem?

A8: While SPAAC is copper-free, reaction efficiency can still be affected by several factors.

Potential Cause Troubleshooting Suggestions
Low Reactivity of Cyclooctyne (B158145) - Different strained cyclooctynes (e.g., DBCO, BCN) have different reaction kinetics. Ensure you are using a cyclooctyne with sufficient ring strain for an efficient reaction with the azide.
Steric Hindrance - Although less common than in other reactions, significant steric bulk around the azide or alkyne can slow down the reaction. Consider increasing the reaction time or using a longer PEG linker if available.
Hydrolysis of Reactants - Ensure your strained alkyne and azide-containing molecules have been stored properly to prevent degradation.

IV. Experimental Protocols

Protocol 1: Two-Step Amide Coupling using EDC/NHS

This protocol describes the conjugation of the carboxylic acid group of N-(Acid-PEG2)-N-bis(PEG3-azide) to a primary amine-containing molecule.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, dialysis)[][13][14]

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials.

    • Prepare a 10 mg/mL stock solution of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add N-(Acid-PEG2)-N-bis(PEG3-azide) to the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS/Sulfo-NHS relative to the N-(Acid-PEG2)-N-bis(PEG3-azide).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes to stop the reaction.

    • Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess linker and byproducts.[][13][15]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide groups of the PEG linker to an alkyne-containing molecule.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide) conjugate (from Protocol 1 or a different synthesis)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the N-(Acid-PEG2)-N-bis(PEG3-azide) conjugate in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in DMSO or DMF.

    • Prepare a premixed catalyst solution by dissolving CuSO4 and THPTA in water. A 1:5 molar ratio of CuSO4 to THPTA is common.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a reaction tube, add the N-(Acid-PEG2)-N-bis(PEG3-azide) conjugate and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne per azide).

    • Add the premixed catalyst solution to a final concentration of 0.1-1 mM CuSO4.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or other analytical techniques.[16][17]

  • Purification:

    • Purify the final conjugate using a suitable method to remove the copper catalyst, excess alkyne, and other reagents.

V. Data Presentation

Table 1: Recommended Molar Ratios for Amide Coupling

Reagent Recommended Molar Excess (relative to Carboxylic Acid) Purpose
EDC 2-10 foldEnsures efficient activation of the carboxylic acid.
NHS/Sulfo-NHS 2-5 foldStabilizes the activated intermediate, improving coupling efficiency.
N-(Acid-PEG2)-N-bis(PEG3-azide) 1-20 fold over the amine-containing moleculeDrives the reaction towards the desired PEGylated product.

Table 2: Typical Reaction Conditions for Click Chemistry

Parameter CuAAC SPAAC
Catalyst Copper(I) (generated in situ)None
Typical Alkyne Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Temperature Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-12 hours
Solvent Aqueous buffers, often with co-solvents (DMSO, DMF)Aqueous buffers, often with co-solvents (DMSO, DMF)

VI. Visualizations

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_linker Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) activation Activate Carboxylic Acid (15-30 min, RT) prep_linker->activation prep_amine Dissolve Amine-Molecule conjugation Add activated linker to Amine-Molecule (2h RT or O/N 4°C) prep_amine->conjugation prep_edc_nhs Prepare fresh EDC/NHS solution prep_edc_nhs->activation activation->conjugation quenching Quench reaction (30 min, RT) conjugation->quenching purify Purify Conjugate (SEC, Dialysis) quenching->purify

Caption: Experimental workflow for amide coupling.

Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_azide Prepare Azide-PEG Conjugate solution reaction Combine reactants and initiate reaction (1-4h, RT) prep_azide->reaction prep_alkyne Dissolve Alkyne-Molecule prep_alkyne->reaction prep_catalyst Prepare Catalyst/Ligand and Reductant solutions prep_catalyst->reaction purify Purify Conjugate (SEC, Dialysis) reaction->purify

Caption: Experimental workflow for CuAAC click chemistry.

Troubleshooting_Tree cluster_amide Amide Coupling cluster_click Click Chemistry (CuAAC) start Low Reaction Yield? check_reagents Are EDC/NHS fresh? start->check_reagents Amide check_oxygen Solvents degassed? start->check_oxygen Click check_ph_activation Activation pH 4.5-6.0? check_reagents->check_ph_activation check_ph_coupling Coupling pH 7.2-8.5? check_ph_activation->check_ph_coupling check_buffer Amine-free buffer? check_ph_coupling->check_buffer check_ascorbate Fresh sodium ascorbate? check_oxygen->check_ascorbate check_ligand Using a ligand (THPTA)? check_ascorbate->check_ligand check_inhibitors Thiols or chelators present? check_ligand->check_inhibitors

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Troubleshooting Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My CuAAC reaction has a low or no product yield. What are the common causes and solutions?

Low or no product yield in CuAAC reactions is a frequent issue that can often be traced back to the catalyst, reaction conditions, or starting materials.[1]

  • Inactive Copper Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

    • Solution: Ensure a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is used to regenerate Cu(I) from Cu(II).[1][3] It is often beneficial to prepare the catalyst solution fresh for each reaction.[1] Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of Cu(I).[4] For highly sensitive reactions, working in a glovebox under an inert atmosphere is recommended.[4]

  • Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands stabilize the Cu(I) catalyst, prevent its oxidation and disproportionation, and can accelerate the reaction.[5][6] An incorrect choice of ligand or an improper ratio can lead to poor results.[5]

    • Solution: For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[5][7] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[5][8] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[5][9]

  • Impure Reagents or Solvents: The purity of the azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.[5]

    • Solution: Use high-purity reagents and solvents. If impurities are suspected, purification of starting materials is recommended.[5]

  • Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is crucial.

    • Solution: While a 1:1 ratio is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less precious one) can help drive the reaction to completion.[5]

  • Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[2][5] Additionally, certain functional groups on the substrates, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[5]

    • Solution: For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[5] If your substrate contains copper-coordinating groups, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) can be beneficial.[5][10]

  • Suboptimal Reaction Conditions: The solvent, temperature, or pH may not be ideal for your specific substrates.[1]

    • Solution: The CuAAC reaction is effective in a wide range of solvents.[4] For bioconjugation, aqueous buffers are common, and water can even accelerate the reaction rate.[1] Most CuAAC reactions are performed at room temperature.[5] However, for slow reactions, gentle heating (e.g., 40-60 °C) can improve the rate and yield.[2][5] The reaction is generally tolerant of a pH range from 4 to 12.[3]

Q2: I am observing unexpected side products in my reaction. What could be the cause?

The formation of side products can compete with the desired click reaction, leading to lower yields and purification challenges.

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the terminal alkyne can undergo oxidative homocoupling to form a diyne byproduct.[11]

    • Solution: This can be minimized by using a slight excess of sodium ascorbate and ensuring the reaction is performed under an inert atmosphere.[3]

  • Reactions with Ascorbate Byproducts: In bioconjugation reactions, dehydroascorbate and other byproducts of ascorbate oxidation can react with amine groups on proteins, leading to covalent modification.[8]

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:[4]

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4] This allows for the formation of the copper-ligand complex.[4]

  • Add this premixed catalyst solution to the solution containing the azide and alkyne substrates.[4]

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[4][9]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[4]

Data Presentation: Recommended Reagent Concentrations for CuAAC
ReagentTypical Concentration/RatioNotes
Copper(II) Sulfate 50 µM - 500 µMHigher concentrations may be needed for difficult couplings.[1]
Ligand (e.g., THPTA) 1 to 5-fold excess relative to CuA 5:1 ligand-to-copper ratio is a good starting point for sensitive substrates.[1][5][8]
Sodium Ascorbate 5 to 20-fold excess relative to CuA ratio of 5:1 to 10:1 often provides a good balance of speed and yield.[1]
Azide/Alkyne 1:1 to 1:2 (or 2:1) molar ratioA slight excess of the less valuable reagent can drive the reaction to completion.[5]
Aminoguanidine ~5 mM (optional)Recommended for bioconjugations to prevent side reactions with ascorbate byproducts.[5][8]
Experimental Protocols

General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is a starting point and may require optimization for specific applications.[5]

1. Reagent Preparation:

  • Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).[2]

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).[2][5]

  • Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).[5]

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[2][5]

  • (Optional) Prepare a stock solution of aminoguanidine (e.g., 100 mM in water).[5]

2. Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and buffer (e.g., phosphate (B84403) buffer, pH 7.4).[2][5]

  • Add the azide-containing molecule (2-10 eq).[2]

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[5][8]

  • Add this copper/ligand mixture to the reaction tube.[5]

  • Add the sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 2.5-5 mM).[8]

3. Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C.[2] Gentle mixing is recommended.[2]

  • Monitor the reaction by an appropriate method (e.g., LC-MS, SDS-PAGE).

  • Upon completion, the product can be purified by methods such as size exclusion chromatography or dialysis.[12]

Mandatory Visualization

CuAAC_Troubleshooting start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions sub_catalyst1 Use Fresh Reducing Agent (e.g., Sodium Ascorbate) catalyst->sub_catalyst1 Cu(I) Oxidation? sub_catalyst2 Use Stabilizing Ligand (e.g., THPTA, TBTA) catalyst->sub_catalyst2 Catalyst Precipitation? sub_catalyst3 Degas Solvents / Use Inert Atmosphere catalyst->sub_catalyst3 Oxygen Sensitivity? sub_reagents1 Confirm Purity of Azide & Alkyne reagents->sub_reagents1 Degradation? sub_reagents2 Use Slight Excess of One Reagent reagents->sub_reagents2 Incomplete Conversion? sub_conditions1 Adjust Temperature (e.g., RT to 60°C) conditions->sub_conditions1 Slow Reaction? sub_conditions2 Screen Different Solvents conditions->sub_conditions2 Solubility Issues? sub_conditions3 Consider Steric Hindrance conditions->sub_conditions3 Bulky Substrates? success High Yield Achieved sub_catalyst1->success sub_catalyst2->success sub_catalyst3->success sub_reagents1->success sub_reagents2->success sub_conditions1->success sub_conditions2->success sub_conditions3->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Copper_Acetylide Copper(I) Acetylide Intermediate CuI->Copper_Acetylide Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Copper_Acetylide Azide Azide (R'-N3) Azide->Copper_Acetylide Triazole_Product 1,4-Disubstituted Triazole Copper_Acetylide->Triazole_Product Cycloaddition Triazole_Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SPAAC reaction is slow or incomplete. How can I improve the reaction rate?

Several factors influence the kinetics of SPAAC reactions. Here’s a troubleshooting guide to enhance your reaction speed and yield:

  • Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne is a major determinant of the reaction rate.

    • Solution: If you are using a less reactive cyclooctyne (e.g., DBCO), consider switching to a more reactive one, such as BCN, if your experiment allows.[13]

  • Buffer and pH: The choice of buffer and pH can significantly impact reaction rates.[14]

    • Solution: While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants.[14] Generally, higher pH values tend to increase SPAAC reaction rates, though this effect can be buffer-dependent.[14] Consider optimizing the pH of your reaction buffer between 6.5 and 8.5.[13]

  • Temperature: Increasing the reaction temperature can accelerate the reaction.[13][14]

    • Solution: If your biomolecules are stable, consider increasing the temperature (e.g., from room temperature to 37°C).[13]

  • Concentration of Reactants: The law of mass action applies; increasing the concentration of your cyclooctyne and azide-containing molecules will lead to a faster reaction.[14]

    • Solution: Increase the concentration of the limiting reagent. If solubility is a limiting factor, explore different solvent systems or strategies to increase the local concentration of reactants.[13][14]

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can act as a competitive inhibitor for your azide-labeled molecule, reducing the efficiency of your intended reaction.[14]

    • Solution: Ensure all buffers are free from sodium azide. This can be achieved by using fresh buffers or by removing NaN₃ through dialysis or buffer exchange.[14]

  • Steric Hindrance: Bulky substituents near the azide or cyclooctyne can sterically hinder the reaction.[13]

    • Solution: If possible, redesign your reagents to minimize steric clash around the reactive moieties.[13]

Q2: I'm observing non-specific labeling or side reactions. What could be the cause?

While SPAAC is highly bioorthogonal, side reactions can occasionally occur.

  • Instability of Reactants: The cyclooctyne or the azide derivative may be degrading under the reaction conditions.

    • Solution: Ensure the purity of your starting materials. If using a particularly reactive cyclooctyne, consider its stability under your experimental conditions and timeframe.[13]

  • Non-specific Reactions: In some cases, the cyclooctyne may react with other functional groups, although this is less common with SPAAC.

    • Solution: Ensure your system is free of highly reactive nucleophiles that could potentially react with the cyclooctyne.[13]

Q3: Can I monitor the progress of my SPAAC reaction?

Yes, for some cyclooctynes like DBCO, the reaction progress can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance at around 309 nm, which disappears as the reaction proceeds.[14] This allows for the determination of pseudo-first-order rate constants by tracking the decrease in absorbance over time.[14]

Data Presentation: Comparison of Common Cyclooctynes in SPAAC
CyclooctyneRelative ReactivityKey Features
DBCO ModerateGood balance of stability and reactivity; allows for spectroscopic monitoring.[14][]
BCN HighMore reactive than DBCO, leading to faster reaction times.[13][]
DIBO Very HighHighly reactive, suitable for rapid labeling.[]
Experimental Protocols

General Protocol for Protein Labeling via SPAAC

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified protein.

1. Reagent Preparation:

  • Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).[12]

  • Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free).

2. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution.[12] The final concentration of the organic solvent should be kept low (typically below 10%) to avoid protein denaturation.[12]

3. Incubation:

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[12]

4. Purification:

  • Remove the unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[12]

5. Characterization:

  • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[12]

Mandatory Visualization

SPAAC_Troubleshooting start Slow or Incomplete Reaction reagents Check Reactants start->reagents conditions Optimize Reaction Conditions start->conditions sub_reagents1 Switch to a More Reactive Cyclooctyne (e.g., BCN) reagents->sub_reagents1 Low Reactivity? sub_reagents2 Increase Reactant Concentrations reagents->sub_reagents2 Low Concentration? sub_reagents3 Check for Steric Hindrance reagents->sub_reagents3 Bulky Groups? sub_reagents4 Remove Sodium Azide from Buffers reagents->sub_reagents4 Inhibition? sub_conditions1 Screen pH (e.g., 6.5-8.5) conditions->sub_conditions1 pH Dependent? sub_conditions2 Try Different Buffers (e.g., HEPES) conditions->sub_conditions2 Buffer Effects? sub_conditions3 Increase Temperature (e.g., to 37°C) conditions->sub_conditions3 Kinetics Too Slow? sub_conditions4 Optimize Co-solvent Percentage conditions->sub_conditions4 Solubility Issues? success Complete Reaction sub_reagents1->success sub_reagents2->success sub_reagents3->success sub_reagents4->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_conditions4->success

Caption: Troubleshooting workflow for slow or incomplete SPAAC reactions.

References

preventing aggregation during PEGylation with N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-(Acid-PEG2)-N-bis(PEG3-azide) for PEGylation. Our goal is to help you prevent and resolve issues related to aggregation, ensuring successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Acid-PEG2)-N-bis(PEG3-azide) and what are its primary applications?

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional PEGylation reagent. It features a carboxylic acid group on one end and two azide (B81097) groups on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2] The carboxylic acid allows for covalent attachment to primary amine groups (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[1][3] The two azide groups can then be used for subsequent "click chemistry" reactions with molecules containing alkyne groups, enabling the attachment of additional moieties like imaging agents or targeting ligands.[1][2] This structure is particularly useful for creating antibody-drug conjugates (ADCs) or other complex bioconjugates where a higher payload-to-ligand ratio is desired.

Q2: What are the main causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a common issue that can arise from several factors:

  • Intermolecular Cross-linking: While the primary conjugation with N-(Acid-PEG2)-N-bis(PEG3-azide) occurs via the acid group, if your target molecule also contains alkyne groups, the bifunctional nature of the PEG reagent's azide groups could potentially lead to cross-linking between molecules.

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[]

  • Hydrophobicity of the Linker/Payload: The introduction of hydrophobic moieties can cause the protein conjugate to become less soluble, leading to aggregation.[5]

  • EDC/NHS Activation: The activation of carboxyl groups with EDC/NHS can neutralize surface charges on proteins, reducing electrostatic repulsion and promoting aggregation.[6]

Q3: How can I detect and quantify aggregation in my PEGylated sample?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to look for turbidity, opalescence, or visible precipitates in your reaction mixture.[]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate molecules based on their size. Aggregates will appear as high molecular weight (HMW) species that elute earlier than the monomeric protein.[]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity can indicate aggregation.[]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm is often indicative of turbidity due to insoluble aggregates.[7]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered when using N-(Acid-PEG2)-N-bis(PEG3-azide).

Problem Potential Cause Recommended Solution
Visible precipitation or turbidity during the reaction. High protein concentration.Decrease the protein concentration. If a high final concentration is needed, consider adding stabilizing excipients.
Suboptimal pH or buffer.Optimize the reaction pH. For EDC/NHS chemistry, a two-step pH process is often recommended: activation at pH 5.0-6.0 and conjugation at pH 7.2-7.5.[8]
Inefficient stirring.Ensure gentle and consistent mixing throughout the reaction to avoid localized high concentrations of reagents.
Low yield of PEGylated monomer. Inefficient activation of the carboxylic acid.Ensure your EDC and NHS reagents are fresh and anhydrous. Optimize the molar ratio of EDC/NHS to the PEG reagent.
Hydrolysis of the activated PEG reagent.Perform the reaction promptly after activating the PEG reagent. Avoid high pH during the activation step.
High levels of soluble aggregates detected by SEC. Intermolecular cross-linking.If your target protein has accessible alkyne groups, consider protecting them before PEGylation. Alternatively, optimize the PEG-to-protein molar ratio to favor single attachments.
Suboptimal reaction conditions.Systematically screen different pH values, temperatures, and reaction times to find the optimal conditions for your specific protein.
Difficulty in purifying the PEGylated protein from aggregates. Similar properties of monomer and aggregate.Use a combination of purification techniques. SEC is effective for separating based on size.[][9] Ion-exchange chromatography (IEX) can separate based on charge differences, which may be altered by PEGylation.[][9] Hydrophobic interaction chromatography (HIC) can also be employed.[]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with N-(Acid-PEG2)-N-bis(PEG3-azide)

This protocol outlines a two-step process for conjugating the carboxylic acid group of the PEG reagent to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes for buffer exchange

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of N-(Acid-PEG2)-N-bis(PEG3-azide):

    • In a microcentrifuge tube, combine the N-(Acid-PEG2)-N-bis(PEG3-azide) stock solution with EDC and NHS/Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (PEG:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding the Conjugation Buffer.

    • Immediately add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized for your specific application, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts, and separate the PEGylated protein from aggregates using size exclusion chromatography (SEC) or another suitable chromatography method like ion-exchange (IEX) or hydrophobic interaction (HIC).[][9]

Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for the size range of your protein and its potential aggregates.

  • HPLC or FPLC system with a UV detector.

  • Mobile phase appropriate for your column and protein (e.g., PBS).

  • PEGylated protein sample.

  • Unmodified protein sample (as a control).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of your purified PEGylated protein sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric PEGylated protein and any high molecular weight (HMW) aggregates. The aggregates will elute at earlier retention times.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

  • Comparison: Compare the chromatogram of the PEGylated sample to that of the unmodified protein to assess the increase in aggregation due to the PEGylation process.

Visualizations

PEGylation_Workflow Experimental Workflow for PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Add Activated PEG to Protein (pH 7.2-7.5) prep_protein->conjugation prep_peg Dissolve PEG Reagent in Anhydrous Solvent activation Activate PEG with EDC/NHS (pH 5-6) prep_peg->activation prep_edc_nhs Prepare Fresh EDC/NHS Stocks prep_edc_nhs->activation activation->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification analysis Characterize Product (SEC, DLS, MS) purification->analysis Troubleshooting_Aggregation Troubleshooting Aggregation start Aggregation Observed? cause_conc High Protein Concentration? start->cause_conc Yes cause_ph Suboptimal pH or Buffer? cause_conc->cause_ph No solution_conc Decrease Concentration Add Excipients cause_conc->solution_conc Yes cause_ratio High PEG:Protein Molar Ratio? cause_ph->cause_ratio No solution_ph Optimize pH (Two-Step Reaction) cause_ph->solution_ph Yes cause_reagents Reagent Quality Issue? cause_ratio->cause_reagents No solution_ratio Decrease Molar Ratio Perform Titration cause_ratio->solution_ratio Yes solution_reagents Use Fresh, Anhydrous EDC/NHS cause_reagents->solution_reagents Yes end_node Aggregation Minimized solution_conc->end_node solution_ph->end_node solution_ratio->end_node solution_reagents->end_node

References

Technical Support Center: Purification of N-(Acid-PEG2)-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of N-(Acid-PEG2)-N-bis(PEG3-azide) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide)?

Common impurities include unreacted starting materials such as the PEG precursor with a free amine, excess azidation reagents, and byproducts from side reactions. Dimerization of the starting materials or product can also occur.

Q2: Which analytical techniques are recommended for monitoring the purification process?

For monitoring the purification of N-(Acid-PEG2)-N-bis(PEG3-azide), a combination of High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Thin-Layer Chromatography (TLC) is recommended. For structural confirmation and purity assessment of the final product, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: What is the most effective method for purifying N-(Acid-PEG2)-N-bis(PEG3-azide)?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method for purifying this type of PEG conjugate due to its high resolution. Size-Exclusion Chromatography (SEC) can also be used, particularly for removing smaller impurities like excess reagents.

Q4: How can I confirm the identity and purity of the final purified product?

The identity of N-(Acid-PEG2)-N-bis(PEG3-azide) can be confirmed by Mass Spectrometry (MS) to verify the molecular weight and by ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Purity is typically assessed by analytical RP-HPLC, where the desired product should appear as a single, sharp peak.

Q5: What are the recommended storage conditions for purified N-(Acid-PEG2)-N-bis(PEG3-azide)?

For long-term stability, the purified product should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For short-term storage, a solution in an anhydrous organic solvent can be stored at 2-8°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete reaction during synthesis.Optimize reaction conditions (time, temperature, stoichiometry). Use analytical techniques like TLC or LC-MS to monitor reaction completion before starting purification.
Product loss during purification steps.Ensure the chosen purification method is optimized for the scale of your reaction. For small-scale purifications, minimize transfer steps. Check the compatibility of the product with the column and solvents.
Presence of Starting Material in Final Product Inefficient purification method.Optimize the HPLC gradient or choose a different stationary phase to improve the separation between the product and starting materials. Consider an orthogonal purification method (e.g., SEC followed by RP-HPLC).
Broad or Tailing Peaks in HPLC Poor column condition or sample overload.Use a new or thoroughly cleaned column. Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize ionic interactions.
Co-elution of Impurities Similar physicochemical properties of the impurity and the product.Employ a high-resolution column and a shallow gradient in RP-HPLC. Alternatively, use an orthogonal purification technique like ion-exchange chromatography if there are differences in charge.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
  • Column Selection: A C18 column is typically suitable for the separation of PEG derivatives.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is recommended. An example gradient is 5% to 95% B over 30 minutes.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect fractions corresponding to the product peak, which can be monitored by UV absorbance (e.g., at 214 nm).

  • Post-Purification: Analyze the collected fractions by analytical HPLC or MS to confirm purity. Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Size-Exclusion Chromatography (SEC)
  • Column Selection: Choose a column with a pore size appropriate for the molecular weight of the PEG conjugate.

  • Mobile Phase: Use a mobile phase in which the sample is soluble and that is compatible with the column, for example, tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Elution: Elute the sample isocratically. The desired product should elute before smaller molecular weight impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity as described for RP-HPLC.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Mobile Phase crude->dissolve rphplc RP-HPLC Purification dissolve->rphplc fractions Collect Fractions rphplc->fractions analysis Purity Analysis (Analytical HPLC/MS) fractions->analysis analysis->rphplc If Impure pool Pool Pure Fractions analysis->pool If Pure lyophilize Lyophilization pool->lyophilize final_product Pure N-(Acid-PEG2)-N- bis(PEG3-azide) lyophilize->final_product

Caption: Experimental workflow for the purification of N-(Acid-PEG2)-N-bis(PEG3-azide).

troubleshooting_tree start Low Purity After Initial Purification q1 Are starting materials present? start->q1 a1_yes Optimize HPLC gradient (e.g., shallower gradient) q1->a1_yes Yes a1_no Are there unknown impurities? q1->a1_no No q2 Do impurities co-elute? a1_no->q2 a2_yes Use orthogonal purification (e.g., SEC) q2->a2_yes Yes a2_no Broad or tailing peaks? q2->a2_no No q3 Are peaks broad or tailing? a2_no->q3 a3_yes Check column condition and reduce sample load q3->a3_yes Yes a3_no Consult specialist q3->a3_no No

Caption: Troubleshooting decision tree for low purity after initial purification.

Technical Support Center: N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of N-(Acid-PEG2)-N-bis(PEG3-azide) in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage, handling, and use of N-(Acid-PEG2)-N-bis(PEG3-azide) for bioconjugation.

Problem 1: Low or No Conjugation Efficiency with the Carboxylic Acid Moiety

Question: I am seeing low or no yield in my EDC/NHS-mediated conjugation of the linker's carboxylic acid to a primary amine on my protein/molecule. What could be the cause?

Possible Causes and Solutions:

CauseSolution
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1] It is recommended to use fresh, high-quality reagents and to allow them to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
Suboptimal pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0.[1][3] However, the subsequent reaction of the NHS-ester with a primary amine is optimal at a pH of 7.2-8.0.[1][3] Consider a two-step protocol where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the amine coupling.[3]
Presence of Primary Amines in Buffers Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS-activated carboxylic acid.[1] Use amine-free buffers like MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[2][4]
Hydrolysis of the NHS-Ester Intermediate The NHS-ester intermediate is semi-stable and susceptible to hydrolysis in aqueous solutions.[2] The amine-containing molecule should be added as soon as possible after the activation of the carboxylic acid to maximize conjugation efficiency.
Steric Hindrance The branched structure of the linker, especially with attached molecules, can cause steric hindrance, preventing the reactive groups from coming into close proximity.[5][6] Consider using a longer PEG linker if steric hindrance is suspected to be an issue.[6]
Problem 2: Inefficient "Click" Reaction with the Azide (B81097) Groups

Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is giving a low yield of the desired product. What are the common pitfalls?

Possible Causes and Solutions:

CauseSolution
Inactive Copper(I) Catalyst (for CuAAC) The Cu(I) catalyst is essential for the CuAAC reaction and is easily oxidized to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), is used to reduce any Cu(II) to Cu(I) in situ.[7]
Incompatible Buffer Components Buffers containing chelating agents like EDTA can sequester the copper catalyst, inhibiting the CuAAC reaction. Use non-chelating buffers for the click reaction.
Degraded Alkyne or Strained Cyclooctyne (B158145) The alkyne or strained cyclooctyne coupling partner may have degraded. Ensure that these reagents are fresh and have been stored properly according to the manufacturer's instructions.
Low Reagent Concentration While click chemistry is generally efficient, very low concentrations of reactants can slow down the reaction rate. If possible, increase the concentration of the reactants.
Steric Hindrance Similar to the carboxylic acid conjugation, the bulky nature of the molecules being conjugated can lead to steric hindrance, preventing the azide and alkyne groups from reacting.[6]
Problem 3: Unwanted Side Reactions and Product Impurities

Question: I am observing unexpected byproducts in my reaction mixture. What are the potential side reactions of N-(Acid-PEG2)-N-bis(PEG3-azide)?

Possible Causes and Solutions:

CauseSolution
Staudinger Reduction of Azide Groups If your protocol involves the use of phosphine-based reagents (e.g., for reducing disulfide bonds), these can react with the azide groups in a Staudinger reduction to form amines.[8] If phosphines are necessary, consider protecting the azide groups or using a non-phosphine-based reducing agent.
Photoreactivity of Azide Groups Aryl azides are known to be photoreactive and can form reactive nitrenes upon exposure to UV light.[] While aliphatic azides are generally more stable, it is good practice to protect azide-containing compounds from prolonged exposure to strong light sources.
Acid-Catalyzed Hydrolysis of Azide Under very harsh acidic conditions, azides can be hydrolyzed.[10] This is unlikely to occur under typical bioconjugation conditions, which are generally performed at or near neutral pH.
Intramolecular Reactions While unlikely under standard bioconjugation conditions, there is a theoretical possibility of intramolecular reactions, such as cyclization, especially under harsh pH or temperature conditions.[11][12] Adhering to recommended reaction protocols will minimize this risk.
PEG Impurities Polyethylene glycol can contain impurities such as peroxides and formaldehyde (B43269) from its manufacturing process. These can potentially degrade sensitive biomolecules. Using high-purity PEG linkers is recommended.
Problem 4: Difficulty in Purifying the Final Conjugate

Question: I am struggling to separate my final conjugate from unreacted starting materials and byproducts. What purification strategies are recommended?

Possible Causes and Solutions:

CauseSolution
Heterogeneity of the Reaction Mixture The reaction mixture can be complex, containing the desired product, unreacted linker, unreacted biomolecule, and byproducts.[13][]
Similar Physicochemical Properties The PEGylated nature of the conjugate can make its properties (size, charge, hydrophobicity) similar to those of the starting materials, complicating separation.[13][15]
Recommended Purification Techniques A multi-step purification approach is often necessary. Size Exclusion Chromatography (SEC) is effective for separating molecules based on size and can remove unreacted small molecules.[13] Ion Exchange Chromatography (IEX) separates based on charge and can be used to separate species with different degrees of PEGylation.[13] Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity and can also be effective for purifying PEGylated proteins.[13] Reverse Phase HPLC (RP-HPLC) is a high-resolution technique suitable for analytical and preparative separation of conjugates.[]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle N-(Acid-PEG2)-N-bis(PEG3-azide)? A: It is recommended to store the compound at -20°C for long-term stability. For short-term use, it can be stored at 2-8°C. Protect it from moisture and light. When preparing stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for dissolving N-(Acid-PEG2)-N-bis(PEG3-azide)? A: This linker is soluble in a variety of organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in water.[16]

Q3: Can the two azide groups react at different rates? A: In principle, both azide groups are chemically equivalent. However, once one azide has reacted with a bulky molecule, steric hindrance might slightly decrease the reaction rate of the second azide group.[5][6]

Q4: Is there a risk of intramolecular reaction between the carboxylic acid and one of the azide groups? A: Under standard bioconjugation conditions (neutral to slightly basic pH for amine coupling, or neutral conditions for click chemistry), intramolecular reactions between the carboxylic acid and azide groups are highly unlikely. Such reactions, like intramolecular cyclization, typically require specific and often harsh conditions (e.g., strong acids, high temperatures) that are not used in these protocols.[11][12]

Q5: What is the advantage of using a branched PEG linker like this one? A: Branched PEG linkers offer several advantages, including increased hydrodynamic size which can improve the in vivo circulation time of the conjugate.[11] They also allow for the attachment of multiple molecules (in this case, two via the azide groups and one via the acid), which can be beneficial for creating multifunctional therapeutics or diagnostics.[11][17] The branched structure can also enhance the solubility of the final conjugate.[17]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of Carboxylic Acid to a Primary Amine

This protocol is for the conjugation of the carboxylic acid group of N-(Acid-PEG2)-N-bis(PEG3-azide) to a protein containing primary amines.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Activation of the Linker:

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in Activation Buffer.

    • Add a 10 to 20-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to your protein solution in Coupling Buffer. A 10 to 20-fold molar excess of the linker over the protein is a good starting point, but this should be optimized for your specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification: Purify the conjugate using a desalting column to remove excess linker and byproducts. Further purification by SEC, IEX, or HIC may be necessary to isolate the desired conjugate.[13][]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide groups of the linker to an alkyne-containing molecule.

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide) conjugate (from Protocol 1 or with the acid group conjugated to another molecule)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • THPTA or TBTA ligand (optional, but recommended to protect the biomolecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of CuSO4 (10 mM in water), Sodium Ascorbate (100 mM in water), and THPTA/TBTA ligand (50 mM in DMSO/water).

  • Reaction Setup:

    • In a reaction tube, dissolve the azide-containing molecule and the alkyne-containing molecule in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of the alkyne-containing molecule is recommended.

    • If using a ligand, pre-mix the CuSO4 and ligand solution.

    • Add the CuSO4 (with or without ligand) to the reaction mixture to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

  • Purification: Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, IEX, HIC) to remove the copper catalyst, excess reagents, and byproducts.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess over Carboxylic Acid
EDC10 - 20 fold
NHS/Sulfo-NHS10 - 20 fold
Amine-containing molecule1:1 to 1:1.5 (Carboxylic Acid:Amine)

Table 2: Common Analytical Techniques for Characterization

TechniqueInformation Provided
RP-HPLC Purity assessment, quantification of reactants and products.
LC-MS Molecular weight confirmation of the linker, intermediates, and final conjugate. Identification of byproducts.
¹H NMR Structural confirmation of the linker and its conjugates. Can be used to determine the degree of substitution.[18][19][20]
FTIR Confirmation of the presence of key functional groups (e.g., azide, carboxylic acid, amide bond).

Visualizations

G Workflow for EDC/NHS Coupling cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Quenching & Purification A Dissolve Linker in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS A->B C Incubate 15-30 min at RT B->C D Add Activated Linker to Protein in Coupling Buffer (pH 7.2-7.5) C->D Immediate Addition E Incubate 2h at RT or overnight at 4°C D->E F Add Quenching Solution E->F G Purify Conjugate (e.g., SEC) F->G

Caption: Workflow for the two-step EDC/NHS coupling reaction.

G Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Q1 EDC/NHS Reaction? Start->Q1 Q2 Click Reaction? Start->Q2 A1 Check Reagent Activity (Use fresh EDC/NHS) Q1->A1 Yes A2 Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.2-8.0) Q1->A2 Yes A3 Use Amine-Free Buffers (MES, PBS) Q1->A3 Yes B1 Check Catalyst Activity (Use fresh Sodium Ascorbate) Q2->B1 Yes B2 Check for Chelators (Avoid EDTA) Q2->B2 Yes B3 Verify Alkyne Reagent Quality Q2->B3 Yes

Caption: Troubleshooting flowchart for low conjugation yield.

G Potential Side Reactions of N-(Acid-PEG2)-N-bis(PEG3-azide) cluster_azide Azide Group Reactions cluster_acid Carboxylic Acid Reactions cluster_peg PEG Chain Issues Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Staudinger Staudinger Reduction (with Phosphines) Linker->Staudinger Potential Photo Photoreaction (UV Light) Linker->Photo Potential Hydrolysis NHS-Ester Hydrolysis Linker->Hydrolysis During Activation Impurities Oxidative Impurities Linker->Impurities Inherent

Caption: Potential side reactions associated with the linker.

References

challenges in working with trifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifunctional PEG linkers.

Troubleshooting Guide

This guide addresses common challenges encountered during the use of trifunctional PEG linkers in a question-and-answer format.

Question: I am observing low conjugation efficiency with my trifunctional PEG linker. What are the possible causes and solutions?

Answer: Low conjugation efficiency can stem from several factors related to the linker, the molecule to be conjugated, and the reaction conditions.

  • Inactive Reagents: Ensure the trifunctional PEG linker and any coupling reagents (e.g., EDC, NHS) have been stored correctly, typically at -20°C with a desiccant, and have not been repeatedly exposed to moisture.[1][2] It is advisable to prepare stock solutions of the PEG linker in an anhydrous solvent like DMSO or DMF immediately before use to minimize hydrolysis.[1][2]

  • Suboptimal pH: The optimal pH for conjugation reactions is highly dependent on the reactive groups involved. For instance, reactions of NHS-activated molecules with primary amines are most efficient at a pH of 7-8, while the activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-7.2.[1] Ensure your buffer system is appropriate for the specific chemistries of all three functional groups on your linker.

  • Steric Hindrance: The bulky nature of PEG chains can sometimes hinder the accessibility of the reactive groups, especially if the target functional group on your biomolecule is in a sterically crowded environment.[3] Consider using a trifunctional PEG linker with a longer PEG chain to increase flexibility and reduce steric hindrance.[4]

  • Buffer Interference: Avoid buffers containing primary amines, such as Tris or glycine, if your linker has an amine-reactive group like an NHS ester, as these will compete with your target molecule for conjugation.[2]

Question: How can I selectively conjugate one functional group on the trifunctional PEG linker while leaving the other two intact for subsequent reactions?

Answer: Achieving selective conjugation is a primary challenge when working with trifunctional linkers. The key is to use orthogonal chemistries, where the reactive groups are designed to react under different conditions without interfering with each other.

  • Orthogonal Protecting Groups: Many trifunctional PEG linkers are supplied with one or more functional groups protected by a chemical group that can be removed under specific conditions. For example, a Boc-protected amine will remain unreactive until treated with an acid to remove the Boc group.

  • Different Chemistries: Utilize linkers with functional groups that have inherently different reactivities. For example, a linker with an NHS ester (amine-reactive), a maleimide (B117702) (thiol-reactive), and an azide (B81097) (for click chemistry) allows for sequential conjugation by controlling the reaction partners and conditions.[5][6][7]

Question: I am struggling to purify my trifunctional PEG conjugate from unreacted starting materials and side products. What purification strategies are recommended?

Answer: The purification of PEGylated products can be challenging due to the potential for a heterogeneous mixture of products.[8][] A combination of chromatographic techniques is often necessary.

  • Size Exclusion Chromatography (SEC): SEC is effective for removing unreacted low-molecular-weight reagents and byproducts.[][10] It separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield surface charges on a protein, IEX can be used to separate PEGylated proteins from unreacted proteins and even positional isomers.[][10]

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity and can be used on an analytical scale to identify PEGylation sites and separate isomers.[]

  • Aqueous Two-Phase Systems: This technique can also be employed for the separation and purification of PEGylated products.[10]

Question: My purified trifunctional PEG conjugate shows a high degree of polydispersity. How can I minimize this?

Answer: Polydispersity in the final product can arise from the inherent polydispersity of the PEG linker itself or from the formation of multiple PEGylated species (e.g., mono-, di-, and tri-conjugated).

  • Use Monodisperse PEG Linkers: Whenever possible, use monodisperse (or discrete) PEG linkers, which have a precise, single molecular weight, rather than polydisperse PEGs which have a range of molecular weights.[5][11] This will result in a more homogeneous final product.

  • Optimize Reaction Stoichiometry: Carefully control the molar ratio of the trifunctional PEG linker to your target molecule to favor the desired degree of conjugation. A large excess of the linker may lead to multiple PEG chains attaching to a single molecule if it has multiple reactive sites.

Question: I am observing aggregation of my protein after conjugation with a trifunctional PEG linker. How can I prevent this?

Answer: While PEGylation generally improves the solubility of biomolecules, aggregation can still occur, particularly if the linker and the attached molecules are hydrophobic.

  • Use Hydrophilic Linkers: Employing hydrophilic PEG linkers can help to mitigate the aggregation of hydrophobic drugs or proteins.[12]

  • Optimize Conjugation Sites: If possible, choose conjugation sites on the protein surface that are not involved in maintaining its tertiary structure or intermolecular interactions.

  • Control Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), a high DAR with hydrophobic drugs and linkers can lead to aggregation.[12] Branched or multi-arm PEG linkers can sometimes allow for a higher DAR without causing aggregation compared to more hydrophobic linkers.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a trifunctional PEG linker over a bifunctional one?

A1: Trifunctional PEG linkers offer the ability to conjugate three different molecules, enabling the creation of more complex and multifunctional constructs.[13] This is particularly useful in applications such as targeted drug delivery, where one arm of the linker can be attached to a targeting ligand (e.g., an antibody), another to a therapeutic agent, and the third to an imaging agent or a solubilizing group.

Q2: How do I characterize my final trifunctional PEG conjugate?

A2: A combination of analytical techniques is typically required for comprehensive characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the number of attached PEG chains.[8][10]

  • Chromatography (SEC, IEX, RP-HPLC): To assess purity and identify different PEGylated species.[][10]

  • NMR Spectroscopy: Can be used to investigate the structure of the linker and confirm conjugation, although it may be challenging for large biomolecules.[14]

  • Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight after PEGylation.[10]

Q3: Can trifunctional PEG linkers elicit an immune response?

A3: While PEG is generally considered to have low immunogenicity, there is growing evidence that anti-PEG antibodies can be present in some individuals, which can lead to accelerated clearance of PEGylated therapeutics.[15][16] The risk of an immune response should be considered, especially for in vivo applications.

Q4: What is the difference between monodisperse and polydisperse trifunctional PEG linkers?

A4: Monodisperse (or discrete) PEG linkers have a single, precisely defined molecular weight and structure.[5] Polydisperse PEG linkers are a mixture of polymers with a range of molecular weights.[5][11] For pharmaceutical applications requiring high purity and batch-to-batch consistency, monodisperse linkers are preferred.

Q5: Are there cleavable trifunctional PEG linkers available?

A5: Yes, cleavable linkers are designed to release the conjugated molecule under specific physiological conditions (e.g., changes in pH, presence of specific enzymes).[8][11] This is a critical feature for many drug delivery systems, allowing for the controlled release of a therapeutic agent at the target site.

Quantitative Data Summary

Table 1: Comparison of Conjugation Efficiencies for Different PEG Linkers and Proteins

Protein PEG Linker Conjugation Site(s) Conjugation Efficiency (%) Reference
Interferon α-2b QGEGG(PEG(5K)) K164 96 [8]
Interleukin-2 QGRGG-PEG(0.5K) K31 74 [8]

| Interleukin-2 | QGRGG-PEG(0.5K) | K47, K48, K75 | Detected |[8] |

Table 2: Purity of Synthesized PEG-Chlorin e6 Conjugates

Conjugate Number of PEG Groups Purity by HPLC (%) Reference
1 1 94.7 [17]
2 2 99.2 [17]

| 3 | 3 | 99.9 |[17] |

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using an NHS-Ester Activated Trifunctional PEG Linker

This protocol is a general guideline and may require optimization for specific molecules.

  • Dissolve the Protein: Dissolve the amine-containing protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7-8. Avoid buffers with primary amines.[2]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the trifunctional PEG-NHS ester linker in a dry organic solvent such as DMSO or DMF.[1][2]

  • Conjugation Reaction: Add the PEG linker stock solution to the protein solution at a desired molar excess (e.g., 10-fold molar excess).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quenching: Quench the reaction by adding a buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (desalting column) or dialysis.[2][6]

Protocol 2: General Procedure for Carboxylic Acid Activation and Amine Conjugation using EDC/NHS

This protocol describes a two-step process for conjugating an amine-containing molecule to a trifunctional PEG linker that has a carboxylic acid group.

  • Prepare Solutions: Prepare the trifunctional PEG-acid linker in an appropriate buffer (e.g., MES buffer). Prepare stock solutions of EDC and NHS.

  • Activate Carboxylic Acid: Add EDC and NHS to the PEG-acid solution. The optimal pH for this activation step is between 4.5 and 7.2.[1] Let the reaction proceed for 15 minutes at room temperature.[1]

  • Adjust pH: Immediately before adding the amine-containing substrate, adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer like PBS.[1][6]

  • Conjugation: Add the amine-containing molecule to the activated PEG linker solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quench Reaction: Quench any unreacted NHS esters by adding hydroxylamine (B1172632) or another amine-containing buffer.[1]

  • Purification: Purify the final conjugate using appropriate chromatographic techniques such as SEC or IEX.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis reagent_prep Prepare Trifunctional PEG Linker & Biomolecules conjugation1 Step 1: Selective Conjugation to Functional Group A reagent_prep->conjugation1 buffer_prep Prepare Reaction Buffers buffer_prep->conjugation1 deprotection Deprotection/ Activation of Functional Group B conjugation1->deprotection conjugation2 Step 2: Conjugation to Functional Group B deprotection->conjugation2 conjugation3 Step 3: Conjugation to Functional Group C conjugation2->conjugation3 purification Purification (SEC, IEX, etc.) conjugation3->purification characterization Characterization (MS, HPLC, etc.) purification->characterization final_product Final Trifunctional Conjugate characterization->final_product

Caption: Experimental workflow for sequential conjugation using a trifunctional PEG linker.

troubleshooting_tree cluster_low_yield cluster_impurity cluster_aggregation start Problem Encountered low_yield Low Conjugation Yield? start->low_yield impurity Impure Product? aggregation Aggregation Observed? check_reagents Check Reagent Activity & Storage Conditions low_yield->check_reagents Yes check_ph Verify Reaction pH check_reagents->check_ph check_buffer Buffer Interference? check_ph->check_buffer optimize_purification Optimize Purification (SEC, IEX, etc.) impurity->optimize_purification Yes check_stoichiometry Adjust Stoichiometry optimize_purification->check_stoichiometry use_monodisperse Use Monodisperse PEG check_stoichiometry->use_monodisperse use_hydrophilic_linker Use More Hydrophilic Linker aggregation->use_hydrophilic_linker Yes optimize_dar Optimize DAR use_hydrophilic_linker->optimize_dar

Caption: Decision tree for troubleshooting common issues with trifunctional PEG linkers.

side_reactions cluster_desired Desired Reactions cluster_side Potential Side Reactions trifunctional_linker Trifunctional PEG Linker (e.g., NHS, Maleimide, Azide) amine_conjugation Reaction with Primary Amine trifunctional_linker->amine_conjugation NHS Ester thiol_conjugation Reaction with Thiol trifunctional_linker->thiol_conjugation Maleimide click_reaction Click Reaction with Alkyne trifunctional_linker->click_reaction Azide hydrolysis Hydrolysis of NHS Ester amine_conjugation->hydrolysis competes with maleimide_reaction Maleimide Reaction with Amines (High pH) thiol_conjugation->maleimide_reaction potential at high pH retro_michael Retro-Michael Reaction of Thioether Bond thiol_conjugation->retro_michael instability

Caption: Potential side reactions in trifunctional PEG linker chemistry.

References

Technical Support Center: Monitoring N-(Acid-PEG2)-N-bis(PEG3-azide) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the conjugation efficiency of the heterobifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide). This linker possesses a terminal carboxylic acid for amine coupling and two terminal azide (B81097) groups for click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the reactive ends of N-(Acid-PEG2)-N-bis(PEG3-azide) and what do they react with?

A1: N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional linker with two types of reactive groups[1][2]:

  • Carboxylic Acid (-COOH): This group can be activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS, to form a stable amide bond with primary amine groups (-NH2) present on biomolecules like proteins, antibodies, or peptides.

  • Azide (-N3): The two azide groups can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry," to form a stable triazole linkage[3][4][5].

Q2: Which analytical techniques are recommended for monitoring the conjugation efficiency?

A2: A variety of analytical techniques can be employed, and the choice depends on the properties of the molecules being conjugated. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) are powerful for separating the conjugated product from unreacted starting materials[6][7][8][9].

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a straightforward method to visualize the increase in molecular weight of a protein after conjugation, confirming a successful reaction[10][11][12][13].

  • Mass Spectrometry (MS): LC-MS can be used to determine the precise mass of the conjugate, which helps in confirming the number of linker molecules attached to the biomolecule[14][15].

  • UV-Vis Spectroscopy: If the molecule being attached has a unique absorbance profile, this method can be used to quantify the degree of labeling[16].

  • FTIR Spectroscopy: This technique can be used to monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) upon successful click chemistry reaction[17].

Q3: How can I estimate the conjugation efficiency?

A3: Conjugation efficiency is often expressed as the percentage of the target molecule that has been successfully conjugated. This can be determined from the analytical data. For example, in an HPLC chromatogram, the efficiency can be calculated by comparing the peak area of the conjugated product to the sum of the peak areas of the conjugated product and the unreacted starting material. For protein conjugates, this is often expressed as the drug-to-antibody ratio (DAR) or degree of labeling (DOL)[15][16].

Troubleshooting Guides

Troubleshooting EDC-NHS Amine Conjugation
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Inactive EDC/NHS reagents.Use fresh, high-quality EDC and Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent moisture contamination[18].
Inappropriate reaction pH.The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction with the amine is more efficient at pH 7.2-8.0. Consider a two-step reaction with a pH adjustment[18].
Presence of amine- or carboxyl-containing buffers (e.g., Tris, PBS).Use non-amine and non-carboxyl buffers like MES for the activation step and HEPES or borate (B1201080) buffer for the conjugation step[19][20].
Hydrolysis of the activated ester.The NHS-ester is susceptible to hydrolysis. Add the amine-containing molecule as soon as possible after the activation step[21].
Protein Precipitation High concentration of EDC.Reduce the molar excess of EDC. Perform a small-scale pilot experiment to determine the optimal EDC concentration[18].
Protein instability at the reaction pH.Ensure the protein is stable at the chosen reaction pH.
Cross-linking of Proteins One-pot reaction with a protein containing both amines and carboxyls.Use a two-step protocol where the linker is first activated and purified before adding to the protein, or use a higher molar excess of the linker to favor conjugation over cross-linking[18].
Troubleshooting Azide-Alkyne Click Chemistry
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Inactive copper(I) catalyst (for CuAAC).Use a freshly prepared solution of the copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).
Oxidation of the copper(I) catalyst.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is observed.
Inefficient alkyne reagent.For SPAAC, ensure the cyclooctyne (B158145) reagent is of high quality and has not degraded.
Steric hindrance.The reactive groups on the biomolecule and the linker may be sterically hindered. Consider using a linker with a longer PEG spacer.
Low Solubility of Reactants Hydrophobic nature of the alkyne-modified molecule.Use a co-solvent like DMSO or DMF to improve solubility[22].
Cell Toxicity (for in-vivo applications) High concentration of copper catalyst.Use a copper-chelating ligand like THPTA to stabilize the copper(I) and reduce toxicity. Alternatively, use copper-free SPAAC.

Experimental Protocols

Protocol 1: Monitoring Protein Conjugation via SDS-PAGE

This protocol describes how to monitor the increase in molecular weight of a protein after conjugation with N-(Acid-PEG2)-N-bis(PEG3-azide).

Materials:

  • Conjugated protein samples (aliquots taken at different time points of the reaction)

  • Unconjugated protein control

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris)[10]

  • Running buffer (e.g., MOPS or MES)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or a fluorescent protein stain (e.g., SYPRO Ruby)

  • Destaining solution (if using Coomassie)

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix the protein samples (conjugated and unconjugated control) with the SDS-PAGE loading buffer. Typically, a 3:1 ratio of sample to 4x loading buffer is used.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the denatured samples and the molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining:

    • Coomassie Staining: Immerse the gel in Coomassie Brilliant Blue stain for at least 1 hour.

    • Fluorescent Staining: Follow the manufacturer's protocol for the specific fluorescent stain used.

  • Destaining (for Coomassie): Destain the gel with the appropriate solution until the protein bands are clearly visible against a clear background.

  • Imaging: Image the gel using a suitable gel documentation system.

Data Interpretation: A successful conjugation will result in a new band on the gel that migrates slower than the unconjugated protein, indicating an increase in molecular weight[10][11]. The intensity of the new band relative to the unconjugated protein band can provide a qualitative measure of the conjugation efficiency.

Protocol 2: Monitoring Conjugation Efficiency via SEC-HPLC

This protocol allows for the separation and quantification of the conjugated product from the unreacted starting materials based on their size.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your molecules

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Conjugation reaction aliquots (quenched at various time points)

  • Unconjugated starting material controls

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the samples through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject a known volume of the sample onto the column.

  • Chromatography: Run the separation isocratically. The larger molecules (conjugated product) will elute earlier than the smaller, unreacted molecules.

  • Detection: Monitor the elution profile using the UV detector at a wavelength where the protein or other UV-active component absorbs (typically 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the conjugated product and the unreacted starting material by comparing the chromatograms to the controls.

    • Integrate the peak areas for each component.

    • Calculate the conjugation efficiency using the following formula: % Conjugation Efficiency = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Protein Peak)) * 100

Quantitative Data Summary

The following tables provide examples of how to present quantitative data obtained from monitoring conjugation reactions.

Table 1: SEC-HPLC Analysis of a Protein-Linker Conjugation Reaction

Time Point (hours)Retention Time of Unconjugated Protein (min)Peak Area of Unconjugated ProteinRetention Time of Conjugated Protein (min)Peak Area of Conjugated ProteinConjugation Efficiency (%)
012.5100,000-00
112.550,00010.250,00050
212.520,00010.280,00080
412.55,00010.295,00095

Table 2: SDS-PAGE Densitometry Analysis of a Protein-Linker Conjugation

Time Point (hours)% Intensity of Unconjugated Protein Band% Intensity of Conjugated Protein Band
01000
15545
22278
4694

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Analysis cluster_results Results start Start Conjugation Reaction aliquots Take Aliquots at Time Points start->aliquots quench Quench Reaction aliquots->quench sds_page SDS-PAGE Analysis quench->sds_page hplc SEC-HPLC Analysis quench->hplc ms Mass Spectrometry (Optional) quench->ms data Calculate Conjugation Efficiency sds_page->data hplc->data ms->data optimization Optimize Reaction Conditions data->optimization

Caption: Workflow for monitoring conjugation efficiency.

edc_nhs_pathway linker Linker-COOH activated_intermediate O-acylisourea intermediate (unstable) linker->activated_intermediate + edc EDC edc->activated_intermediate nhs_ester Linker-NHS Ester (semi-stable) activated_intermediate->nhs_ester + NHS hydrolysis Hydrolysis activated_intermediate->hydrolysis nhs NHS / Sulfo-NHS conjugate Protein-Linker Conjugate (stable amide bond) nhs_ester->conjugate + Protein-NH2 nhs_ester->hydrolysis protein Protein-NH2 click_chemistry_pathway cluster_reactants Reactants linker Linker-N3 conjugate Linker-Triazole-Molecule (stable triazole ring) linker->conjugate alkyne Molecule-Alkyne alkyne->conjugate catalyst Cu(I) Catalyst (for CuAAC) catalyst->conjugate

References

avoiding steric hindrance with branched PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance by effectively using branched polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are branched PEG linkers and why are they used?

Branched PEG linkers are polymers with multiple PEG chains extending from a central core.[] Unlike linear PEGs, which consist of a single, unbranched chain, this three-dimensional structure offers several distinct advantages in bioconjugation, particularly for complex molecules like antibody-drug conjugates (ADCs).[2][3] Key benefits include:

  • Enhanced Solubility : The hydrophilic nature of PEG improves the water solubility of hydrophobic payloads or proteins, reducing the risk of aggregation.[][4]

  • Reduced Immunogenicity : The shielding effect of the branched structure can mask immunogenic sites on a biomolecule, potentially lowering immune responses.[3][5]

  • Improved Pharmacokinetics : Branched PEGs can increase the hydrodynamic volume of a conjugate, which helps to reduce renal clearance and extend circulation half-life.[][6]

  • Higher Drug Loading : They enable a higher drug-to-antibody ratio (DAR) without causing the aggregation often seen with hydrophobic drugs, which can enhance therapeutic potency.[3][4][7]

Q2: How do branched PEG linkers help in avoiding steric hindrance?

Steric hindrance occurs when the bulky nature of molecules prevents chemical reactions or interactions from happening efficiently. In bioconjugation, a linker that is too short or improperly structured can cause the payload (e.g., a drug) to interfere with the biological activity of the carrier (e.g., an antibody's binding site).[8][9]

Branched PEG linkers excel at mitigating this issue. Their multi-arm structure creates a larger three-dimensional shield around the conjugation site. This provides greater spatial separation between the conjugated molecule and the biomolecule's surface, preserving the latter's native conformation and function.[5][10] Longer PEG chains are particularly effective at overcoming the challenges posed by bulky or hydrophobic payloads.[11]

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Ab_L Antibody Surface Payload_L Bulky Payload Ab_L->Payload_L Short Separation (Potential Hindrance) Ab_B Antibody Surface Core Central Core Ab_B->Core Payload_B Bulky Payload Core->Payload_B   Greater Separation   (Hindrance Avoided)

Troubleshooting Guide

Q3: My conjugation yield is low. What are the common causes and how can I fix them?

Low conjugation efficiency is a frequent issue. Several factors could be responsible:

  • Suboptimal Reaction Buffer : Amine-containing buffers (e.g., Tris, glycine) will compete with your target molecule for the NHS ester, drastically reducing yield.[12][13]

    • Solution : Always perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) at a pH of 7.2-8.5 before starting the reaction.[10][14]

  • Reagent Quality and Stoichiometry : The NHS-ester group hydrolyzes quickly in aqueous solutions.[12] An incorrect molar ratio of linker to protein can also lead to poor outcomes.[13]

    • Solution : Prepare the PEG-NHS ester solution immediately before use; do not make stock solutions for storage.[15] Perform a titration experiment to determine the optimal molar excess of the linker, often starting with a 10- to 50-fold excess.[3]

  • Protein Concentration : Reactions with dilute protein solutions (<1 mg/mL) often require a higher molar excess of the PEG linker to achieve the desired degree of labeling.[14][15]

    • Solution : If possible, concentrate your protein solution using an appropriate spin filter before conjugation.[13]

  • Steric Hindrance from the Linker Itself : In some cases, the linker's branching point may be too close to the reactive group, hindering its access to the target site on the protein, especially with enzymatic conjugations.[16]

    • Solution : Choose a branched linker with a sufficiently long spacer (e.g., PEG3 or PEG4) between the reactive group and the branching core to ensure it can be readily accessed.[16]

Q4: My conjugated protein shows reduced biological activity. Is this steric hindrance and what can I do?

A loss of activity is a strong indicator that the PEG linker or its payload is sterically hindering a critical binding or active site.[9][17]

  • Problem Confirmation : The issue may arise if the conjugation occurs at or near a bioactive domain.[9]

  • Solutions :

    • Increase Linker Length : Using a longer or more highly branched PEG can create more distance between the payload and the protein surface, restoring access to the active site.[5][11] Studies have shown that a linker that is too short can significantly reduce functional efficiency.[16]

    • Site-Specific Conjugation : If your protein has multiple potential conjugation sites (e.g., lysine (B10760008) residues), you may be modifying a critical one. Using site-specific conjugation chemistries (e.g., targeting cysteine residues or using enzymatic methods) can direct the linker away from active domains.[5][18]

    • Optimize Drug-to-Antibody Ratio (DAR) : A high degree of conjugation can lead to increased steric hindrance or aggregation.[4][13] Try reducing the molar excess of the linker in your reaction to achieve a lower, more optimal DAR.

Data Presentation

Table 1: Comparative Summary of Linear vs. Branched PEG Linkers
FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene (B1197577) glycol units.[]Multiple PEG arms extending from a central core.[]
Key Advantages Simple structure, flexible, enhances solubility.[]Superior shielding effect, higher potential DAR, increased stability, and enhanced solubility.[3][19]
Steric Hindrance Can provide adequate spacing, but may be insufficient for bulky payloads or dense surface conjugations.Excellent for mitigating steric hindrance due to a larger three-dimensional profile, creating more space.[5][10]
Drug-to-Antibody Ratio (DAR) Attempts to increase DAR with hydrophobic payloads can lead to aggregation and loss of affinity.[4]Enables higher DARs without inducing aggregation, potentially increasing conjugate potency 10- to 100-fold.[4][7]
Solubility & Stability Improves solubility and protects from enzymatic degradation.[5]Offers enhanced water solubility and superior protection against enzymatic degradation and immunogenicity.[3]
Best Use Cases Conjugating smaller molecules; applications where moderate hydrophilicity is sufficient.Developing ADCs with hydrophobic payloads, modifying large proteins, nanoparticles, and applications requiring maximum shielding.[3][19]

Experimental Protocols

Protocol: Amine-Reactive Conjugation Using a Branched PEG-NHS Ester

This protocol provides a general procedure for labeling a protein (e.g., an antibody) with a branched PEG-NHS ester.

1. Materials and Reagents
  • Protein : 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • Branched PEG-NHS Ester : Store at -20°C with desiccant.[14]

  • Reaction Buffer : Amine-free buffer (e.g., 0.1 M PBS, pH 7.2).

  • Anhydrous Solvent : Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[12]

  • Quenching Buffer : 1 M Tris-HCl or 1 M Glycine, pH 8.0.[10]

  • Purification : Size-exclusion chromatography (SEC) column or dialysis cassette.[3]

2. Reagent Preparation
  • Protein Preparation : Ensure the protein is in the correct Reaction Buffer. If it is in an amine-containing buffer like Tris, perform a buffer exchange via dialysis or a desalting column.[13] The protein concentration should ideally be >1 mg/mL.[15]

  • PEG-NHS Ester Solution : Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM solution.[12][15] Do not store this solution.

3. Conjugation Workflow

G prep 1. Reagent Preparation - Protein in PBS (pH 7.2-8.5) - Fresh 10mM PEG-NHS in DMSO react 2. Conjugation Reaction - Add 10-50x molar excess of PEG-NHS - Incubate 1-2h at RT or overnight at 4°C prep->react quench 3. Quenching - Add Tris or Glycine buffer - Incubate 15-30 min react->quench purify 4. Purification - Remove excess reagents via SEC or dialysis quench->purify char 5. Characterization - Confirm conjugation and purity (e.g., LC-MS, SDS-PAGE) purify->char

4. Step-by-Step Procedure
  • Calculate Molar Excess : Determine the volume of the 10 mM PEG-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.[14]

  • Reaction : Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume.[15]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3] Lower temperatures can sometimes reduce the risk of aggregation.[13]

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3]

  • Purification : Remove unreacted PEG linker and byproducts using an appropriate size-exclusion chromatography (SEC) column or through dialysis against a suitable storage buffer.[3][10]

5. Characterization
  • Confirm Conjugation : Use electrospray ionization mass spectrometry (ESI-MS) to analyze the intact mass of the purified conjugate. The mass shift will indicate the number of PEG linkers attached, allowing for the calculation of the average DAR.[3]

  • Assess Purity : Use SDS-PAGE or SEC-HPLC to confirm the purity of the final conjugate and check for any aggregation.

References

Technical Support Center: Stability Issues with Azide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of azide (B81097) functional groups. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the instability of azide functional groups? A1: Organic azides are energetic molecules that can decompose, sometimes explosively, with the input of external energy.[1] The primary factors leading to their instability are exposure to heat, light, shock, and pressure.[2][3] The stability of an organic azide is highly dependent on its molecular structure, with low molecular weight azides and those with a high nitrogen content being particularly problematic.[1][4] Additionally, certain structural features, such as proximity to olefinic, aromatic, or carbonyl groups, can decrease stability compared to aliphatic azides.[5][6]

Q2: How can I quickly assess the potential stability of a new organic azide I've synthesized? A2: A preliminary stability assessment can be made using two key guidelines: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[3][5] It is crucial to evaluate each new compound individually.[6][7]

  • Carbon-to-Nitrogen Ratio: This ratio helps predict the stability of an organic azide.[2][5] A higher ratio of carbon and oxygen atoms to nitrogen atoms generally indicates greater stability.[4][5]

  • Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide, nitro, or diazo) provides enough dilution to render the compound relatively safe to handle.[2][5] A compound with fewer than six carbons per energetic group may be explosive.[2][5]

Q3: What are the absolute "don'ts" when working with azides? A3: To ensure safety, there are several critical actions to avoid:

  • Never use metal spatulas or ground glass joints. Friction can initiate the explosive decomposition of metal azides.[3][8][9] Use plastic or ceramic spatulas instead.[8][9]

  • Never use halogenated solvents (e.g., dichloromethane, chloroform) with sodium azide. This can form extremely unstable and explosive di- and tri-azidomethane.[1][2][3][10]

  • Never mix azide waste with acids. This reaction generates hydrazoic acid (HN₃), which is highly toxic and explosive.[2][3][10]

  • Avoid contact with heavy metals. Azides can form highly shock-sensitive and explosive heavy metal salts with metals like copper, lead, mercury, or zinc.[3][4][10]

  • Do not purify by distillation or sublimation. These methods introduce heat, which can lead to violent decomposition.[1][10] Purification should be limited to techniques like extraction and precipitation.[1][10]

Q4: How should I properly store organic azides? A4: Proper storage is critical for maintaining the integrity and safety of azide compounds. All organic azides should be stored in a cool, dark environment, typically at or below room temperature (-18°C is recommended).[1][2] They should be protected from sources of heat, light, pressure, and shock.[7] For azides with questionable stability (e.g., a low C/N ratio), it is best to store them as dilute solutions (not exceeding 1 M) rather than in their pure form.[2][5][10]

Q5: What are the primary health hazards associated with azide compounds? A5: Azide compounds pose significant health risks. The azide ion has a toxicity similar to that of cyanide.[5] Exposure can occur through inhalation, ingestion, or skin absorption.[2] Symptoms of exposure to small amounts of sodium azide can include rapid breathing, dizziness, weakness, headache, nausea, and skin burns.[7] Large exposures may lead to more severe effects like convulsions, loss of consciousness, and respiratory failure, which can be fatal.[6]

Troubleshooting Guides

This section addresses specific problems that may be encountered during synthesis, purification, and reaction of azide-containing molecules.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected decomposition or explosion during reaction/workup. Excessive Heat: The reaction was overheated, or a strong exotherm occurred.Maintain strict temperature control. For new reactions, always start on a small scale (0.5-1.0 g) to assess the thermal profile.[10]
Incompatible Materials: Accidental contact with heavy metals, strong acids, or use of a metal spatula.[3][10]Ensure all equipment is metal-free (use plastic or ceramic spatulas).[8] Use non-halogenated solvents.[1] Keep the reaction mixture from contacting incompatible metals.
Friction or Shock: The compound was scraped from glassware, or a ground glass joint was used.[8][9]Avoid scratching or applying friction to solid azides.[9] If possible, handle the azide in solution to desensitize it.[5]
Low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Catalyst Inactivity: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by oxygen.[11]Degas all solutions thoroughly. Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to maintain the Cu(I) state.[11]
Poor Reagent Quality: The azide or alkyne starting material has degraded over time.[11]Use freshly prepared or recently purified starting materials. Azides, in particular, should be stored properly and their purity checked before use.[3][11]
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) may be occurring.[11]Maintain anaerobic conditions and consider using a copper-stabilizing ligand to minimize this side reaction.[11]
Formation of byproducts in a Staudinger reduction. Incomplete Hydrolysis: The intermediate aza-ylide (iminophosphorane) has not been fully hydrolyzed to the amine.[4]Ensure sufficient water is present for the hydrolysis step and allow adequate reaction time. Monitor the reaction by TLC or LCMS to confirm the disappearance of the intermediate.
Reaction with Other Functional Groups: The phosphine (B1218219) reagent can react with other functional groups in the molecule, such as alkyl halides.[12]Review the substrate for incompatible functional groups. If present, an alternative reduction method may be necessary.
TLC analysis shows a new, more polar spot over time in a stored azide sample. Degradation: The azide is likely degrading, possibly through reduction or hydrolysis, to form the corresponding amine.[3]Quantify the extent of decomposition using ¹H NMR or HPLC.[3] If degradation is significant, the azide should be repurified or freshly synthesized before use in a sensitive reaction.[3]

Quantitative Stability Guidelines

The following tables summarize the key quantitative guidelines used to assess the stability of organic azides.

Table 1: Carbon-to-Nitrogen (C/N) Ratio for Assessing Azide Stability

(NCarbon + NOxygen) / NNitrogen Ratio[5][9]Stability Assessment & Handling Recommendations[5][7][9][10]
< 1 Extremely Unstable: Should never be isolated. May be generated in-situ as a transient intermediate and as the limiting reagent in quantities ≤ 1 gram.
1 to 3 Potentially Unstable: Can be synthesized and isolated in small quantities (≤ 5 grams). Must be stored as a dilute solution (< 1 M) below room temperature and protected from light.
≥ 3 Relatively Stable: Considered the minimum ratio for isolating and storing the compound in its pure form. n-Nonyl azide (C/N = 3) can be stored in quantities up to 20 grams.

Table 2: "Rule of Six" for Assessing Azide Stability

RuleStability Assessment & Handling Recommendations[2][5][9]
Fewer than 6 carbons per energetic group. Potentially Explosive: The compound has a high density of energetic functional groups and should be handled with extreme caution, on a small scale, and behind a blast shield.
At least 6 carbons per energetic group. Relatively Safe: The energetic group is sufficiently "diluted" by the carbon backbone, rendering the compound safer to handle with standard laboratory precautions.

Key Experimental Protocols

Protocol 1: General Procedure for Safe Handling of Organic Azides

  • Hazard Assessment: Before starting, review the SDS for all reagents.[2] Assess the stability of the target azide using the C/N ratio and Rule of Six.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and chemical safety glasses or goggles.[8] For new or potentially explosive azides, work behind a blast shield.[8][9]

  • Work Environment: Conduct all operations in a certified chemical fume hood.[8] Keep the work area tidy and clearly label all containers.[7][9]

  • Handling Solids: Use only plastic or ceramic spatulas to handle solid azides or their precursors (e.g., sodium azide).[8]

  • Scale: Always perform initial reactions on the smallest possible scale (e.g., 0.5-1.0 g).[10]

  • Temperature Control: Use a water or oil bath to ensure stable and controlled heating. Avoid direct heating with a heating mantle to prevent hot spots.

  • Workup: When quenching the reaction, do so slowly and in an ice bath to control any exotherms. Avoid acidification of any waste stream containing residual azide.[10]

Protocol 2: Synthesis of an Aliphatic Azide via SN2 Reaction

This is a general protocol and may need optimization for specific substrates.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or a nitrogen inlet). Ensure all glassware is dry.

  • Reagents: Dissolve the alkyl halide or sulfonate (1.0 eq) in an appropriate polar aprotic solvent (e.g., DMF, DMSO).

  • Azide Addition: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution in portions. Caution: Use a plastic spatula and weigh the NaN₃ on non-metallic weigh paper.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LCMS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent in vacuo. Do not heat the azide product excessively during solvent removal. For potentially volatile or unstable azides, it is safer to proceed with a dilute solution.

Protocol 3: Quenching and Disposal of Azide-Containing Waste

  • Segregation: All azide-containing waste must be collected in a separate, clearly labeled waste container.[2][8]

  • Incompatible Waste: NEVER mix azide waste with acidic waste streams or waste containing heavy metals.[3][10]

  • Quenching (for residual inorganic azide): Small amounts of residual sodium azide in a reaction mixture can be destroyed before disposal. A common method is the careful, portion-wise addition of a solution of sodium nitrite (B80452) followed by acidification with dilute acid (e.g., HCl) in a well-ventilated fume hood. This converts the azide to nitrogen gas.[13] This procedure should only be performed by personnel experienced with the reaction.

  • Disposal: All azide-containing materials, including dilute solutions and contaminated labware, should be disposed of through your institution's chemical waste program.[2][14] Do not pour azide solutions down the drain, as this can lead to the formation of explosive lead or copper azides in the plumbing.[14]

Mandatory Visualizations

G

G start Low Yield or Unexpected Side Product Observed check_sm Are starting materials pure and non-degraded? start->check_sm check_cond Were reaction conditions (temp, time, solvent) correct? check_sm->check_cond Yes repurify_sm Repurify or re-synthesize starting materials. check_sm->repurify_sm No check_compat Were all materials compatible? (No metals, wrong solvents, etc.) check_cond->check_compat Yes optimize_cond Optimize reaction conditions. (e.g., lower temp, change solvent) check_cond->optimize_cond No modify_setup Modify experimental setup. (e.g., use plastic spatula, degas solutions) check_compat->modify_setup No rerun Re-run Experiment check_compat->rerun Yes repurify_sm->rerun optimize_cond->rerun modify_setup->rerun

G cluster_reactants Reactants azide R₁-N₃ (Organic Azide) catalyst Cu(I) Catalyst (e.g., CuI, CuSO₄/Ascorbate) azide->catalyst alkyne R₂-C≡CH (Terminal Alkyne) alkyne->catalyst product 1,4-Disubstituted 1,2,3-Triazole catalyst->product [3+2] Cycloaddition

References

Technical Support Center: Optimizing EDC/NHS Reactions with PEG-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the conjugation of PEG-acid to amine-containing molecules using EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of PEG-acid?

The activation of the terminal carboxylic acid on PEG-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3][4] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][4]

Q2: What is the optimal pH for coupling the activated PEG-NHS ester to a primary amine?

The subsequent reaction of the activated NHS-ester with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5 .[1][2] A pH of 8.3-8.5 is often recommended as an ideal balance between the reaction rate and the stability of the NHS-ester.[1][5][6] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[1][5]

Q3: Why is a two-step protocol with different pH values recommended for EDC/NHS reactions?

A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction.[1][2]

  • Step 1 (Activation): Performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester from the PEG-acid.[1][2]

  • Step 2 (Conjugation): The pH is then raised to a neutral or slightly basic level (7.2-8.0) for the efficient reaction of the NHS-ester with the target amine.[1][2]

This approach can lead to higher conjugation yields and helps prevent potential side reactions, such as the self-polymerization of molecules that contain both carboxyl and amine groups.[1]

Q4: What is NHS-ester hydrolysis, and how does pH affect it?

NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, which regenerates the original carboxylic acid.[1] This renders the PEG-acid unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[1][5] The half-life of an NHS ester is 4 to 5 hours at pH 7.0, but this decreases to just 10 minutes at pH 8.6.[7][8] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that must be carefully managed.[1]

Q5: Which buffers should I use for the activation and coupling steps?

Buffer selection is critical to avoid interference with the reaction. It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with your target molecule.[2][9][10]

  • Activation Step (pH 4.5-6.0): MES buffer is a good choice.[2][4]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are suitable.[2][7][10]

Q6: Can I perform the EDC/NHS reaction in a single step?

While a two-step process is generally recommended for optimal control and efficiency, a one-step reaction can be performed. In a one-step protocol, all reactants (PEG-acid, EDC, NHS, and the amine-containing molecule) are mixed. The reaction is typically carried out at a pH between 7.2 and 7.5.[9][10] However, this can be less efficient as the optimal pH for EDC activation and amine coupling are different.

Data Presentation

Table 1: Recommended pH Ranges and Buffers for EDC/NHS Reactions with PEG-Acid

Reaction StepOptimal pH RangeRecommended BuffersRationale
Activation (PEG-acid + EDC/NHS)4.5 - 6.0[1][2][3]0.1 M MES[2][4]Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[2]
Conjugation (Activated PEG-NHS ester + Amine)7.0 - 8.5[1][2]PBS (pH 7.2-7.4), HEPES, Borate[2][7][10]Ensures the primary amine is deprotonated and nucleophilic for reaction.[2]

Table 2: Half-life of NHS-ester at Different pH Values

pHTemperatureHalf-life of NHS-ester
7.00°C4-5 hours[7][8]
8.04°C1 hour[8]
8.64°C10 minutes[7][8]

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of PEG-Acid to a Protein

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • PEG-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Amine-containing protein in Coupling Buffer (e.g., 1-10 mg/mL)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are not stable and must be used promptly.[1]

  • Activation of PEG-acid (pH 5.0-6.0):

    • Dissolve the PEG-acid in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the PEG-acid solution.[2]

    • Incubate the reaction for 15-30 minutes at room temperature.[1][2]

  • Conjugation to Amine-Containing Protein (pH 7.2-8.0):

    • Immediately after activation, add the activated PEG-acid solution to your protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[2][3]

    • Alternatively, for better pH control, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to the protein.[2]

    • The molar ratio of PEG to the target molecule should be optimized based on the desired degree of labeling.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.[2]

Mandatory Visualization

EDC_NHS_Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reaction Side Reaction (Hydrolysis) PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC NHS_Ester PEG-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Conjugate PEG-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Hydrolysis Hydrolysis NHS_Ester->Hydrolysis + H2O (pH dependent) Amine R-NH2 (Target Molecule) Hydrolysis->PEG_COOH Regenerated Acid Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Check pH of Buffers Start->Check_pH pH_Correct pH Correct? Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->pH_Correct Adjust_pH Adjust Buffer pH pH_Correct->Adjust_pH No Check_Reagents Check Reagent Quality pH_Correct->Check_Reagents Yes Adjust_pH->Check_pH Reagents_Fresh Are EDC/NHS Fresh? Check_Reagents->Reagents_Fresh Use_New_Reagents Use New, Anhydrous EDC and NHS Reagents_Fresh->Use_New_Reagents No Check_Buffer_Comp Check Buffer Composition Reagents_Fresh->Check_Buffer_Comp Yes Use_New_Reagents->Check_Reagents Amine_Free Is Buffer Amine-Free? Check_Buffer_Comp->Amine_Free Buffer_Exchange Buffer Exchange to PBS, MES, or HEPES Amine_Free->Buffer_Exchange No Optimize_Ratio Optimize Molar Ratios and Reaction Time Amine_Free->Optimize_Ratio Yes Buffer_Exchange->Check_Buffer_Comp

References

Technical Support Center: Characterization of N-(Acid-PEG2)-N-bis(PEG3-azide) Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with proteins modified with N-(Acid-PEG2)-N-bis(PEG3-azide).

Troubleshooting Guide

This guide addresses common problems encountered during the characterization of proteins modified with N-(Acid-PEG2)-N-bis(PEG3-azide).

Problem Possible Cause(s) Suggested Solution(s)
Low or no modification detected by SDS-PAGE. Inefficient conjugation reaction.- Ensure the carboxylic acid on the PEG linker is activated (e.g., using EDC/NHS chemistry) before reacting with the protein.[1][2] - Optimize the molar ratio of the PEG linker to the protein. A 10-fold molar excess of the linker is a good starting point.[3] - Confirm the reaction buffer is at the optimal pH for amine-reactive chemistry (typically pH 7-9).[4]
Protein precipitation during reaction.- Perform the reaction in a buffer that maintains protein solubility and stability. - Consider adding solubility-enhancing agents if compatible with the reaction.
Smearing or broad bands on SDS-PAGE. Heterogeneous PEGylation (variable number of PEG chains per protein).- This is a common characteristic of PEGylated proteins.[5][6] - Use chromatography techniques like size-exclusion (SEC) or ion-exchange (IEX) to separate different PEGylated species.[7]
Polydispersity of the PEG reagent.- Use monodisperse PEG linkers to reduce heterogeneity.[3][8]
Inconsistent results in mass spectrometry. Suppression of ionization due to PEG.- Use specialized mass spectrometry techniques for PEGylated proteins, such as reversed-phase LC/MS or native SEC/MS.[3] - Post-column addition of amines (e.g., triethylamine) can reduce charge complexity and improve spectral quality.[5]
Complex spectra from multiple charge states and PEG heterogeneity.- Utilize deconvolution software to interpret the complex mass spectra and determine the zero-charge mass.[3]
Low yield of purified modified protein. Loss of protein during removal of excess PEG linker.- Use appropriate molecular weight cutoff (MWCO) centrifuge filters for buffer exchange and removal of unconjugated PEG.[3] - Optimize chromatography purification steps to efficiently separate the modified protein from unreacted components.[7]
Reduced protein activity after modification. Steric hindrance at the active site by the PEG chain.- This is a known potential drawback of PEGylation.[9][10] - If possible, use site-specific modification strategies to direct PEGylation away from functionally important residues.[11][12]
Inefficient "click" reaction with the azide (B81097) groups. Inaccessible azide groups.- Ensure the protein is in a buffer that does not interfere with the click chemistry reagents (e.g., copper catalyst). - The PEG spacer is designed to improve accessibility, but significant protein conformational changes could still hinder the reaction.
Degradation of click chemistry reagents.- Use freshly prepared solutions of the copper catalyst and reducing agent.[13]

Frequently Asked Questions (FAQs)

1. What is N-(Acid-PEG2)-N-bis(PEG3-azide) and what are its reactive groups?

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional PEG linker. It has a carboxylic acid group on one end and two azide groups on the other, connected by a polyethylene (B3416737) glycol spacer.[1][2] The carboxylic acid is used to conjugate the linker to primary amines (like the side chain of lysine (B10760008) residues) on the protein surface, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS). The two azide groups are then available for subsequent bioorthogonal "click chemistry" reactions with alkyne-containing molecules.[1]

2. Why do my PEGylated proteins run at a higher apparent molecular weight on SDS-PAGE than their actual mass?

The attached PEG chains increase the hydrodynamic radius of the protein, causing it to migrate more slowly through the polyacrylamide gel matrix than an unmodified protein of the same mass. This results in an apparent molecular weight that is significantly higher than the calculated molecular weight.

3. How can I determine the number of PEG linkers attached to my protein?

Mass spectrometry is the most accurate method to determine the degree of PEGylation.[6][11] By analyzing the mass spectrum of the intact modified protein, you can identify peaks corresponding to the unmodified protein and the protein with one, two, three, or more PEG linkers attached. The mass difference between the peaks will correspond to the mass of the N-(Acid-PEG2)-N-bis(PEG3-azide) linker (MW: 607.7 g/mol ).[1]

4. What are the best methods to characterize my azide-modified protein?

A combination of techniques is recommended:

  • SDS-PAGE: To visualize the shift in molecular weight and assess the heterogeneity of the PEGylation.[14]

  • Western Blot: To confirm the identity of the modified protein, especially in complex mixtures.[15][16]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the covalent attachment of the linker and determine the number of modifications per protein.[3][6][17]

  • HPLC (SEC, IEX, RP-HPLC): To separate different PEGylated species and assess purity.[7][11]

5. Can the azide groups be used for applications other than click chemistry?

The primary and most efficient use of the azide groups in this context is for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[11][13] Another, less common, reaction is the Staudinger ligation with phosphine-containing reagents.[18][19]

Experimental Workflows and Protocols

Below are diagrams and detailed protocols for key experiments in the characterization of N-(Acid-PEG2)-N-bis(PEG3-azide) modified proteins.

Experimental Workflow

experimental_workflow cluster_modification Protein Modification cluster_purification Purification cluster_characterization Characterization cluster_application Downstream Application protein Native Protein conjugation Conjugation Reaction protein->conjugation peg_linker N-(Acid-PEG2)-N- bis(PEG3-azide) activation Activate Linker (EDC/NHS) peg_linker->activation 1. activation->conjugation 2. peg_protein PEG-Azide Modified Protein conjugation->peg_protein 3. purification Purification (e.g., SEC) peg_protein->purification 4. sds_page SDS-PAGE purification->sds_page 5a. western_blot Western Blot purification->western_blot 5b. mass_spec Mass Spectrometry purification->mass_spec 5c. click_reaction Click Chemistry (e.g., with Alkyne-Fluorophore) purification->click_reaction 6.

Caption: Workflow for protein modification and characterization.

Detailed Experimental Protocols

Protocol 1: SDS-PAGE Analysis of Modified Proteins

This protocol is for analyzing the shift in apparent molecular weight following PEGylation.

  • Sample Preparation:

    • In separate microfuge tubes, prepare samples of the unmodified protein and the purified PEGylated protein.

    • A typical protein load is 5-20 µg per lane.[20]

    • Mix your protein sample with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[20]

  • Gel Electrophoresis:

    • Load the denatured samples into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (a 4-20% gradient gel is often suitable for observing shifts).

    • Include a pre-stained molecular weight marker in one lane to monitor migration.[20]

    • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with a Coomassie Brilliant Blue solution for at least 1 hour.[20]

    • Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

    • Image the gel. The PEGylated protein should appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein.[14]

Protocol 2: Western Blot for Protein Identification

This protocol confirms the identity of the PEGylated protein using a specific primary antibody.

  • SDS-PAGE and Transfer:

    • Run an SDS-PAGE gel as described in Protocol 1.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A semi-dry or wet transfer system can be used.[16]

  • Blocking:

    • After transfer, block the membrane to prevent non-specific antibody binding. Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C.[16]

  • Primary Antibody Incubation:

    • Dilute a primary antibody specific to your target protein in the blocking buffer.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[16]

  • Detection:

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent HRP substrate (ECL) for 1-5 minutes.[16]

    • Image the resulting chemiluminescence using a digital imager or by exposing it to X-ray film.

Protocol 3: Mass Spectrometry Sample Preparation

This protocol is for preparing your sample for intact mass analysis by LC-MS.

  • Buffer Exchange:

    • The sample must be in a volatile buffer compatible with mass spectrometry (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water).[3]

    • Use a desalting column or a centrifugal filter with an appropriate MWCO to exchange the buffer.[3]

  • Concentration Adjustment:

    • Adjust the protein concentration to the optimal range for the mass spectrometer, typically 0.1-1 mg/mL.

  • LC-MS Analysis:

    • Inject the sample onto a liquid chromatography system (e.g., reversed-phase or size-exclusion) coupled to an electrospray ionization (ESI) mass spectrometer.

    • Acquire the data over the appropriate mass-to-charge (m/z) range.

    • Use deconvolution software to process the raw data and obtain the zero-charge mass of the unmodified and PEGylated protein species.[3]

Logical Relationship Diagram

logical_relationship cluster_reagents Reactants cluster_reaction Conjugation cluster_product Intermediate Product cluster_downstream Potential Subsequent Reaction protein Protein (with Lysine residues) conjugation Amine-Reactive Coupling (EDC/NHS) protein->conjugation peg_linker N-(Acid-PEG2)-N- bis(PEG3-azide) peg_linker->conjugation peg_protein Protein-PEG-Azide (Heterogeneous Mixture) conjugation->peg_protein click_reaction Click Chemistry peg_protein->click_reaction alkyne Alkyne-modified Molecule alkyne->click_reaction final_product Final Bioconjugate click_reaction->final_product

Caption: Reaction pathway for protein modification.

References

Technical Support Center: Purification of Biomolecules after PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing excess N-(Acid-PEG2)-N-bis(PEG3-azide) following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of N-(Acid-PEG2)-N-bis(PEG3-azide) that influence purification?

A1: Understanding the physicochemical properties of N-(Acid-PEG2)-N-bis(PEG3-azide) is crucial for selecting an appropriate purification strategy. This PEG linker is a relatively small molecule with a molecular weight of 607.7 g/mol .[1] It is soluble in water and common organic solvents like DMSO, DMF, and DCM.[1] The presence of a terminal carboxylic acid and two azide (B81097) groups provides it with specific chemical reactivity that can be exploited for certain purification methods.

Q2: What are the most common methods for removing excess N-(Acid-PEG2)-N-bis(PEG3-azide)?

A2: The primary methods for removing excess N-(Acid-PEG2)-N-bis(PEG3-azide) from a reaction mixture are based on differences in size, charge, or polarity between the PEGylated product and the unreacted PEG reagent. The most common techniques include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated product from the smaller, unreacted PEG reagent.[][]

  • Dialysis/Ultrafiltration: A straightforward method that separates molecules based on a molecular weight cut-off (MWCO) membrane, allowing the smaller PEG reagent to be removed.[4][5][6][7]

  • Ion Exchange Chromatography (IEX): Can be used if the PEGylated product has a significantly different net charge compared to the acidic PEG reagent.[][8]

  • Precipitation: In some cases, the PEGylated product can be selectively precipitated, leaving the excess PEG reagent in the supernatant.[9][10]

Q3: How do I choose the best purification method for my specific application?

A3: The choice of purification method depends on several factors, including the size and stability of your target molecule (e.g., protein, antibody, nanoparticle), the scale of your reaction, and the required purity of the final product. The flowchart below provides a general decision-making framework.

G cluster_0 Start cluster_1 Primary Separation Choice cluster_2 Size-Based Methods cluster_3 Charge-Based Method cluster_4 Alternative Method start Reaction Mixture (Product + Excess PEG) size_diff Is there a significant size difference between product and PEG? start->size_diff sec Size Exclusion Chromatography (SEC) size_diff->sec Yes dialysis Dialysis / Ultrafiltration size_diff->dialysis Yes charge_diff Is there a significant charge difference? size_diff->charge_diff No iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes other Consider Precipitation or other methods charge_diff->other No

Figure 1. Decision tree for selecting a purification method.

Q4: Can I use precipitation to remove the excess PEG reagent?

A4: Yes, precipitation can be a viable option. Polyethylene (B3416737) glycol (PEG) itself can be used to precipitate proteins.[9][10] By carefully selecting the appropriate concentration of a precipitating agent (e.g., ammonium (B1175870) sulfate (B86663) or a different molecular weight PEG), it may be possible to selectively precipitate your larger PEGylated product while the smaller, unreacted N-(Acid-PEG2)-N-bis(PEG3-azide) remains in solution. This method often requires empirical optimization for each specific product.

Troubleshooting Guides

Issue 1: Low recovery of my PEGylated product after purification.

Possible Cause Troubleshooting Step
Product adsorption to chromatography resin or membrane: For SEC, ensure the use of a column with a compatible stationary phase that minimizes non-specific binding. For dialysis/ultrafiltration, select a membrane material known for low protein binding (e.g., regenerated cellulose).
Product precipitation during purification: Ensure that the buffer conditions (pH, ionic strength) throughout the purification process are optimal for your product's stability.
Incorrect MWCO for dialysis/ultrafiltration: Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your product to prevent its loss.
Harsh elution conditions in IEX: Optimize the salt gradient or pH step for elution to be as gentle as possible while still effectively desorbing your product from the resin.

Issue 2: Residual PEG reagent detected in the final product.

Possible Cause Troubleshooting Step
Insufficient resolution in SEC: Increase the column length or use a resin with a smaller particle size for better separation. Optimize the flow rate to improve resolution.
Incomplete dialysis: Increase the dialysis time and/or the number of buffer changes. Ensure adequate stirring of the dialysis buffer to maintain a concentration gradient.[4][5]
Co-elution in IEX: Adjust the salt gradient or pH elution profile to improve the separation between the product and the charged PEG reagent.
PEG reagent trapped in precipitated product: Wash the pellet with a suitable buffer after precipitation to remove any entrapped PEG reagent.

Data Presentation

The following table summarizes the general applicability and key parameters of the recommended purification methods.

Purification Method Separation Principle Best Suited For Advantages Disadvantages
Size Exclusion Chromatography (SEC) Molecular SizeProducts with a significantly larger hydrodynamic radius than the PEG reagent.[][]High resolution, gentle on proteins, can also be used for buffer exchange.[]Can be time-consuming, potential for product dilution.
Dialysis / Ultrafiltration Molecular Weight Cut-OffLarge molecules (e.g., proteins, antibodies) where the size difference with the PEG reagent is substantial.[4][6][7]Simple, inexpensive, and can handle large volumes.Slow, potential for sample loss, may not be suitable for small products.[11]
Ion Exchange Chromatography (IEX) Net Surface ChargePEGylated products with a net charge that is significantly different from the acidic PEG reagent.[][8]High binding capacity, can concentrate the product.Requires optimization of buffer pH and salt concentration, potential for protein denaturation.
Precipitation Differential SolubilityRobust proteins that can withstand precipitation and resolubilization steps.Can be highly selective and scalable.[9]Requires careful optimization, risk of product denaturation or aggregation.[9]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your PEGylated product from the ~600 Da PEG reagent.

  • System Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer (e.g., phosphate-buffered saline, PBS) at a constant flow rate.

  • Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or other appropriate detection methods.

  • Analysis: Analyze the collected fractions by SDS-PAGE, mass spectrometry, or other relevant techniques to identify the fractions containing the purified PEGylated product, free of the excess PEG reagent.

Protocol 2: Dialysis
  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but large enough to allow the N-(Acid-PEG2)-N-bis(PEG3-azide) (MW ~607.7 Da) to pass through. A 3-5 kDa MWCO membrane is often a good starting point for protein products.

  • Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.

  • Sample Loading: Load your reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of cold (4°C) dialysis buffer (e.g., PBS). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently on a magnetic stir plate.[4][5]

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours. Perform at least 3-4 buffer changes to ensure complete removal of the excess PEG reagent.[5][7]

  • Sample Recovery: Carefully recover your purified product from the dialysis tubing/cassette.

Mandatory Visualizations

G cluster_0 Reaction cluster_1 Purification cluster_2 Products Biomolecule Biomolecule Reaction Conjugation Reaction Biomolecule->Reaction PEG_Reagent N-(Acid-PEG2)-N-bis(PEG3-azide) PEG_Reagent->Reaction Purification Purification Method (e.g., SEC, Dialysis) Reaction->Purification Purified_Product Purified PEGylated Biomolecule Purification->Purified_Product Waste Excess PEG Reagent (Removed) Purification->Waste

Figure 2. General experimental workflow for PEGylation and purification.

References

Technical Support Center: Improving Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and reproducibility of their bioconjugation protocols.

Troubleshooting Guides

This section addresses specific issues commonly encountered during bioconjugation experiments in a direct question-and-answer format.

Issue 1: Low Conjugation Yield or Inefficient Reaction

Q1: My final conjugate yield is consistently low. What are the primary causes?

A1: Low conjugate yield is a frequent challenge that can stem from several factors throughout the process. The most common areas to investigate are the stability and reactivity of your reagents, the reaction conditions, and the properties of the biomolecules themselves.[1][2]

  • Reagent Instability: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which directly competes with the desired amine conjugation reaction.[3][4] Similarly, maleimide (B117702) groups can lose reactivity over time.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. NHS-ester reactions are most efficient at a pH of 7.0-9.0, while maleimide-thiol reactions require a more neutral pH of 6.5-7.5 to ensure the thiol group is sufficiently nucleophilic and to minimize side reactions.[3][5]

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing yield.[1][6]

  • Poor Solubility: If the crosslinker or one of the biomolecules has low solubility in the reaction buffer, it can precipitate, halting the reaction.[3]

  • Steric Hindrance: The accessibility of the target functional group on the protein can be limited due to protein folding.[1][2]

Q2: How can I improve my low conjugation yield?

A2: To improve your yield, systematically address the potential causes:

  • Use Fresh Reagents: Always prepare stock solutions of maleimide or NHS-ester crosslinkers fresh in an anhydrous, aprotic solvent like DMSO or DMF and use them immediately.[5][7] To check the activity of an NHS ester, you can perform a rapid hydrolysis test.[4]

  • Optimize Buffer Conditions: Ensure your buffer is free from extraneous nucleophiles.[1] Phosphate-buffered saline (PBS) or HEPES are common choices.[5] Carefully control the pH to match the optimal range for your chosen chemistry (see Table 1).

  • Increase Reactant Concentration: Increasing the molar excess of the labeling reagent (e.g., 10-20 fold for maleimide reactions) can help drive the reaction to completion.[5] If possible, concentrating the protein can also improve reaction kinetics.[8]

  • Add Co-solvents: For hydrophobic reagents, adding a small amount of an organic co-solvent like DMSO or DMF can improve solubility.[9]

  • Consider Linker Length: If steric hindrance is suspected, using a crosslinker with a longer spacer arm may improve accessibility to the target functional group.[1]

Low_Yield_Troubleshooting start Low Conjugation Yield Observed check_reagents 1. Assess Reagent Activity start->check_reagents reagent_ok Is reagent active? check_reagents->reagent_ok use_fresh Prepare fresh reagents (e.g., from new vial) reagent_ok->use_fresh No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes use_fresh->check_conditions Then re-run conditions_ok Are conditions optimal? (pH, Buffer, Temp) check_conditions->conditions_ok optimize_conditions Adjust pH (see Table 1) Use non-amine buffer (PBS, HEPES) Optimize temperature conditions_ok->optimize_conditions No check_ratio 3. Review Molar Ratio conditions_ok->check_ratio Yes optimize_conditions->check_ratio Then re-run ratio_ok Is molar excess sufficient? check_ratio->ratio_ok increase_ratio Increase molar excess of labeling reagent (e.g., 5-20x) ratio_ok->increase_ratio No check_protein 4. Check Biomolecule Integrity ratio_ok->check_protein Yes increase_ratio->check_protein Then re-run protein_ok Is target site accessible? Is protein soluble? check_protein->protein_ok modify_strategy Use longer spacer arm Add co-solvent (DMSO) Consider alternative site protein_ok->modify_strategy No success Yield Improved protein_ok->success Yes modify_strategy->success Then re-run

Issue 2: Protein Aggregation and Precipitation

Q1: My protein precipitates out of solution during or after the conjugation reaction. Why is this happening?

A1: Protein aggregation is a common issue driven by factors that disrupt protein stability.[10] Key causes include:

  • Increased Hydrophobicity: The addition of hydrophobic linkers or payloads can expose the protein's own hydrophobic regions, leading to self-association to minimize contact with the aqueous buffer.[10][11]

  • Suboptimal Buffer Conditions: Deviations from the protein's ideal pH or ionic strength can alter its surface charge and electrostatic interactions, promoting instability and aggregation.[10][12]

  • High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions that lead to aggregation.[10][12]

  • Mechanical and Thermal Stress: Physical agitation, stirring, filtration, or elevated temperatures can introduce stress that causes proteins to partially unfold and aggregate.[10][13]

Q2: What steps can I take to prevent protein aggregation?

A2: Preventing aggregation involves optimizing the buffer and handling conditions:

  • Buffer Optimization: Systematically screen for the optimal buffer pH and ionic strength that maintain protein stability.[10] This is often the most critical first step.

  • Use Stabilizing Excipients: Additives can significantly improve protein solubility. Common choices include osmolytes, certain amino acids, and low concentrations of non-denaturing detergents (see Table 2).[12][13]

  • Work at Lower Concentrations: If possible, perform the conjugation at a lower protein concentration to reduce the chance of intermolecular aggregation.[12]

  • Choose Hydrophilic Linkers: When possible, select crosslinkers or labels that are more hydrophilic (e.g., those containing PEG spacers) to improve the solubility of the final conjugate.[11]

  • Control Physical Conditions: Avoid vigorous vortexing or stirring and maintain an optimal temperature for your specific protein. Store purified proteins with a cryoprotectant like glycerol (B35011) at -80°C to prevent aggregation during freeze-thaw cycles.[12]

Issue 3: Non-Specific Binding and High Background

Q1: I'm observing high background signal or non-specific binding in my downstream application (e.g., ELISA, pull-down). What is the cause?

A1: Non-specific binding (NSB) typically arises from unwanted interactions between the bioconjugate and other surfaces or molecules in the assay.[14] This is often due to:

  • Electrostatic Interactions: Charged regions on the bioconjugate can interact with oppositely charged surfaces or proteins.[15][16]

  • Hydrophobic Interactions: Exposed hydrophobic patches on the conjugate can bind to other hydrophobic surfaces.[16][17]

  • Over-labeling: Attaching too many labels (e.g., biotin (B1667282) or a fluorescent dye) to a protein can alter its properties and increase its propensity for non-specific interactions.[17]

  • Inadequate Blocking: Insufficient blocking of the solid phase (e.g., microplate wells, beads) allows the conjugate to bind directly to the surface.[17]

Q2: How can I reduce or eliminate non-specific binding?

A2: A multi-pronged approach is most effective for reducing NSB:

  • Optimize Buffer Composition: Adjusting the pH and ionic strength of your binding and wash buffers can disrupt unwanted electrostatic interactions.[14][16] See Table 3 for common additives.

  • Use Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) to your buffers to saturate non-specific binding sites.[16] (Note: Avoid BSA and milk if using a biotin-streptavidin system, as they can contain endogenous biotin).[17]

  • Add Surfactants: Including a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in binding and wash buffers can effectively disrupt hydrophobic interactions.[14][16]

  • Increase Wash Steps: Increase the number and duration of wash cycles to more effectively remove non-specifically bound molecules.[17]

  • Control Labeling Ratio: Optimize the molar ratio of the label to the protein during conjugation to avoid over-labeling.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is bioconjugation?

A1: Bioconjugation is the chemical process of forming a stable, covalent link between two or more molecules, where at least one of the molecules is a biomolecule (like a protein, antibody, or nucleic acid).[8][19] The resulting "bioconjugate" is a hybrid molecule that combines the properties of its components to achieve a novel function, such as targeting a drug to a specific cell or attaching a fluorescent label for imaging.[20]

Q2: What are the most common functional groups on proteins targeted for conjugation?

A2: The most commonly targeted functional groups are the side chains of specific amino acids:[8][21]

  • Amines (-NH₂): Found on the side chain of lysine (B10760008) residues and at the N-terminus of the protein. These are abundant and highly accessible.

  • Thiols/Sulfhydryls (-SH): Found on the side chain of cysteine residues. They are less abundant than amines, which often allows for more site-specific conjugation.[19]

  • Carboxylic Acids (-COOH): Found on the side chains of aspartic acid and glutamic acid, and at the C-terminus.

Q3: What are the most common bioconjugation chemistries?

A3: Several reliable chemistries are widely used:[8][22]

  • Amine-Reactive (NHS-Ester): N-hydroxysuccinimide (NHS) esters react with primary amines (lysines) to form stable amide bonds. This is a very common and robust method.

  • Thiol-Reactive (Maleimide): Maleimide groups react specifically with sulfhydryl groups (cysteines) to form stable thioether bonds. This is often used for more site-specific labeling.

  • Click Chemistry: Reactions like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions are extremely efficient and bio-orthogonal, meaning they do not interfere with native biological processes.[][24]

Bioconjugation_Strategy start Select Bioconjugation Strategy q1 Is site-specific conjugation required? start->q1 cysteine Target Cysteine (-SH) Residues q1->cysteine Yes (Using Native/Engineered Cys) lysine Target Lysine (-NH2) Residues q1->lysine No (Random Labeling is Acceptable) unnatural_aa Incorporate Unnatural Amino Acid (UAA) or Enzymatic Ligation q1->unnatural_aa Yes (Requires Protein Engineering) maleimide Use Maleimide Chemistry (High Specificity) cysteine->maleimide nhs_ester Use NHS-Ester Chemistry (Random Labeling, Robust) lysine->nhs_ester click_chem Use Bio-orthogonal Chemistry (e.g., Click Chemistry, Highest Specificity) unnatural_aa->click_chem

Data Presentation: Reaction & Buffer Conditions

The following tables summarize key quantitative parameters for optimizing bioconjugation protocols.

Table 1: Optimal Reaction Conditions for Common Chemistries

Parameter NHS-Ester to Amine Maleimide to Thiol
Optimal pH Range 7.0 - 9.0 (8.3-8.5 is common)[3][25] 6.5 - 7.5[5]
Recommended Buffers Phosphate, Bicarbonate, HEPES Phosphate, HEPES[5][9]
Buffers to Avoid Amine-containing (Tris, Glycine)[1] Thiol-containing (DTT, BME)
Typical Molar Excess 5 - 25 fold 10 - 20 fold

| Typical Reaction Time | 30 min - 2 hours at RT | 1 - 4 hours at RT or overnight at 4°C |

Table 2: Common Excipients for Preventing Protein Aggregation

Excipient Class Example Typical Concentration Mechanism of Action
Amino Acids L-Arginine, L-Glutamate 50 - 250 mM Suppress aggregation and increase solubility.[12]
Sugars / Polyols Sucrose, Trehalose, Glycerol 5% - 10% (w/v) Stabilize native protein structure.[12]
Surfactants Polysorbate 20 (Tween-20) 0.01% - 0.1% Prevent surface adsorption and shield hydrophobic patches.[13]

| Chaotropes (low conc.) | Urea, Guanidine-HCl | < 1 M | Disrupt hydrophobic interactions that lead to aggregation.[10] |

Table 3: Buffer Additives for Reducing Non-Specific Binding

Additive Class Example Typical Concentration Purpose
Salts Sodium Chloride (NaCl) 150 mM - 500 mM Shield electrostatic interactions.[16]
Blocking Proteins Bovine Serum Albumin (BSA) 0.1% - 1% Block non-specific binding sites on surfaces.[16]
Non-ionic Surfactants Tween-20, Triton X-100 0.05% - 0.1% Disrupt non-specific hydrophobic interactions.[14][16]

| Polyanions | Dextran Sulfate | 0.02% - 0.1% | Competes for electrostatic binding, useful for oligo-conjugates.[15] |

Experimental Protocols

This section provides detailed methodologies for key bioconjugation and analysis experiments.

Protocol 1: General Protocol for NHS-Ester Conjugation to Amines

This protocol describes the labeling of a protein with an amine-reactive NHS-ester reagent.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-ester reagent (e.g., Biotin-NHS, Fluorescein-NHS)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) for purification

Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.[7]

  • NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester reagent in DMSO or DMF to a concentration of 10-20 mM.[25]

  • Calculate Molar Ratio: Determine the volume of the NHS-ester stock solution needed to achieve the desired molar excess (e.g., 20-fold excess of NHS-ester to protein).

  • Conjugation Reaction: Add the calculated volume of the NHS-ester stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Purification: Remove unreacted NHS-ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[26] Collect the protein-containing fractions.

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Protocol 2: General Protocol for Maleimide-Thiol Conjugation to Cysteines

This protocol is for the site-specific labeling of a protein's cysteine residues.

Materials:

  • Protein with free sulfhydryl group(s)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized reagent

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0. Degas the buffer before use.

  • Desalting column

Methodology:

  • Protein Reduction (if necessary): If the protein contains disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed via a desalting column before adding the maleimide reagent. TCEP does not need to be removed.

  • Prepare Maleimide Stock: Immediately before use, dissolve the maleimide reagent in DMSO or DMF to a 10 mM concentration.[9]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.

  • Incubation: Flush the reaction vial with nitrogen or argon, cap it, and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the reagent is light-sensitive.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine.

  • Purification: Purify the conjugate from unreacted reagents using a desalting column or size-exclusion chromatography.[26]

SMCC_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation p1 Protein 1 (with -NH2) smcc SMCC Crosslinker (NHS-Ester end reacts) p1->smcc pH 7.2-8.0 1-2 hr, RT p1_activated Maleimide-Activated Protein 1 smcc->p1_activated purify Desalting Column (Removes excess SMCC) p1_activated->purify p2 Protein 2 (with -SH) purify->p2 final_conjugate Final Conjugate Protein 1 - Protein 2 p2->final_conjugate pH 6.5-7.5 2-4 hr, RT

Protocol 3: Characterization by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules by size, allowing for the removal of unconjugated small molecules and the detection of aggregates.

Materials:

  • Purified bioconjugate sample

  • SEC column appropriate for the molecular weight range of the protein

  • HPLC or FPLC system

  • Mobile Phase: A buffer in which the protein is stable (e.g., PBS, pH 7.4)

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the detector (e.g., UV 280 nm).

  • Sample Preparation: Filter the bioconjugate sample through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Run the mobile phase at a constant flow rate. Molecules will elute in order of decreasing size. Aggregates will elute first, followed by the desired conjugate/monomer, and finally smaller, unconjugated molecules.

  • Data Analysis: Analyze the resulting chromatogram. Integrate the peak areas to calculate the percentage of monomer, aggregate, and other species.[10]

Protocol 4: Buffer Optimization Screen to Minimize Aggregation

This protocol uses a 96-well plate format to screen for optimal buffer conditions to maintain protein stability.[10]

Materials:

  • Protein of interest

  • A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris from pH 4.0 to 9.0)

  • Stock solution of NaCl (e.g., 5 M)

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance at 350 nm (for turbidity)

Methodology:

  • pH Screening: In the 96-well plate, prepare a matrix of buffer conditions. Dedicate rows to different buffer types and columns to different pH values.

  • Ionic Strength Screening: In a separate plate, use the optimal buffer/pH identified in step 1 and titrate in varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).

  • Protein Addition: Dilute the protein to its target conjugation concentration in each well of the prepared plates.

  • Incubation: Incubate the plates at the intended conjugation temperature for a set period (e.g., 2, 4, 8, and 24 hours).

  • Turbidity Measurement: At each time point, measure the absorbance of the plates at 350 nm. An increase in A350 indicates light scattering from aggregated protein.

  • Analysis: Identify the buffer conditions (pH and ionic strength) that result in the lowest A350 reading over time. These conditions are optimal for minimizing aggregation during the conjugation reaction.[10]

References

Validation & Comparative

Comparative Performance of 4-Arm vs. 8-Arm PEG Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Branched PEG Crosslinkers for Drug Development and Tissue Engineering

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount in the design of hydrogels and bioconjugates. Branched polyethylene (B3416737) glycol (PEG) crosslinkers have emerged as a versatile class of molecules, offering significant advantages over their linear counterparts, including increased solubility, reduced immunogenicity, and enhanced stability.[1][2] This guide provides an objective comparison of different branched PEG crosslinkers, supported by experimental data, to aid in the selection of the optimal crosslinker for your specific application.

The architecture of branched PEGs, particularly multi-arm PEGs, plays a crucial role in determining the physicochemical properties of the resulting hydrogels.[3] The most commonly utilized multi-arm PEGs are 4-arm and 8-arm structures, which serve as the primary focus of this comparative guide. These molecules can be crosslinked through various chemistries, including Michael-type addition and reactions with agents like genipin (B1671432), leading to hydrogels with distinct characteristics.[3][4]

The choice between a 4-arm and an 8-arm PEG crosslinker can significantly impact the final properties of a hydrogel, such as its gelation time, swelling behavior, mechanical strength, and degradation profile. The following tables summarize quantitative data from studies comparing these two types of crosslinkers under different crosslinking chemistries.

Table 1: Comparison of Hydrogel Properties with Genipin Crosslinking

Property4-Arm PEG8-Arm PEGObservationReference
Gelation Time FasterSlower8-arm PEG demonstrates a much slower gelation reaction.[5][5]
Water Uptake HigherLowerA significant decrease in water uptake was found for the 8-arm PEG due to its compact structure.[5][5]
Swelling Ratio HigherLower & More StableThe swelling of 8-arm PEG was more stable than 4-arm PEG hydrogel, especially after 7 days.[5][5]
Weight Loss (Degradation) Faster (at 17.6mM Genipin)Slower (at 35.2mM Genipin)At higher crosslinker concentrations, 8-arm PEG hydrogels show a slower weight loss rate.[5][5]
Cell Adhesion (hASCs) EnhancedLowerThe 4-arm PEG hydrogel resulted in enhanced cell adhesion as compared to the 8-arm PEG hydrogel.[5][1]

Table 2: Comparison of Hydrogel Properties with Michael-Type Addition Crosslinking

Property4-Arm PEG-VS8-Arm PEG-VSObservationReference
Gelation Rate Constant LowerHigherThe rate constant of gel formation of the 8-arm PEG hydrogel was significantly higher.[3][3]
Swelling Ratio (Qm) HigherSignificantly LowerSignificantly lower Qm values were observed in 8-arm PEG hydrogels at all PEG concentrations.[3][3]
Storage Modulus (G') More Affected by ModificationLess Affected by ModificationThe storage modulus of 8-arm PEG was less affected by the incorporation of biological moieties.[3][3]

It is evident that the crosslinking chemistry plays a critical role in the final hydrogel properties. While 8-arm PEG crosslinked with genipin exhibits slower gelation, it forms hydrogels more rapidly via Michael-type addition compared to its 4-arm counterpart.[3][5] This highlights the importance of considering both the polymer architecture and the reaction mechanism in hydrogel design.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of branched PEG crosslinkers.

Protocol 1: Hydrogel Formation via Michael-Type Addition

This protocol describes the formation of 4-arm and 8-arm PEG hydrogels crosslinked with a protease-sensitive peptide.

Materials:

  • 4-arm or 8-arm PEG-Vinyl Sulfone (PEG-VS)

  • Trifunctional protease-sensitive crosslinking peptide (e.g., GCYKNRGCYKNRCG)

  • Integrin binding sequence peptide (e.g., RGD)

  • HEPES buffer (0.05M, pH 7.4)

Procedure:

  • Prepare stock solutions of PEG-VS, crosslinking peptide, and RGD peptide in HEPES buffer.

  • To prepare a 5% (w/v) hydrogel, dissolve the appropriate amount of PEG-VS in the HEPES buffer.

  • If incorporating a biological moiety, add the RGD peptide solution to the PEG-VS solution and allow it to react for a specific time (e.g., 15 minutes) at 37°C to allow for conjugation.

  • Introduce the crosslinking peptide solution to the PEG-VS (or RGD-modified PEG-VS) solution.

  • Mix thoroughly and allow the solution to gel at 37°C. Gelation time can be monitored visually or using a rheometer.

Protocol 2: Measurement of Hydrogel Swelling Ratio

This protocol details the procedure for determining the swelling ratio (Qm) of the formed hydrogels.[3]

Materials:

  • Formed PEG hydrogels

  • Phosphate Buffered Saline (PBS)

  • Lyophilizer

Procedure:

  • After gelation, immerse the hydrogel samples in PBS at 37°C.

  • Allow the hydrogels to swell to equilibrium, typically for 24-48 hours, with PBS changes to remove any unreacted components.

  • After equilibrium swelling, remove the hydrogels from the PBS and blot gently to remove excess surface water.

  • Record the swollen weight (Ws) of each hydrogel.

  • Freeze the swollen hydrogels and then lyophilize them until completely dry.

  • Record the dry weight (Wd) of each hydrogel.

  • Calculate the mass swelling ratio (Qm) using the formula: Qm = Ws / Wd.[3]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a general method for assessing the release of a model drug from PEG hydrogels.

Materials:

  • Drug-loaded PEG hydrogels

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizing Branched PEG Crosslinking and Experimental Workflows

Diagrams are provided below to visualize the crosslinking process and a typical experimental workflow for comparing branched PEG crosslinkers.

G cluster_0 4-Arm PEG Crosslinking cluster_1 8-Arm PEG Crosslinking 4-Arm_PEG 4-Arm PEG-VS Hydrogel_A 4-Arm PEG Hydrogel 4-Arm_PEG:f0->Hydrogel_A:f0 Michael-type Addition Crosslinker_A Dithiol Crosslinker Crosslinker_A:f0->Hydrogel_A:f0 8-Arm_PEG 8-Arm PEG-VS Hydrogel_B 8-Arm PEG Hydrogel (Higher Crosslink Density) 8-Arm_PEG:f0->Hydrogel_B:f0 Michael-type Addition Crosslinker_B Dithiol Crosslinker Crosslinker_B:f0->Hydrogel_B:f0

Caption: Schematic comparison of 4-arm and 8-arm PEG hydrogel formation.

G cluster_characterization Physicochemical Characterization cluster_application Application-Specific Testing start Select Branched PEG (e.g., 4-Arm vs. 8-Arm) hydrogel Hydrogel Formation (Specify Crosslinking Chemistry) start->hydrogel gelation Gelation Kinetics hydrogel->gelation swelling Swelling Ratio hydrogel->swelling rheology Mechanical Properties (Storage Modulus) hydrogel->rheology degradation Degradation Profile hydrogel->degradation drug_release Drug Release Kinetics hydrogel->drug_release biocompatibility In Vitro Cell Studies (Adhesion, Viability) hydrogel->biocompatibility analysis Comparative Data Analysis gelation->analysis swelling->analysis rheology->analysis degradation->analysis drug_release->analysis biocompatibility->analysis conclusion Select Optimal Crosslinker analysis->conclusion

Caption: Experimental workflow for comparing branched PEG crosslinkers.

References

A Guide to Bioconjugation: Evaluating Alternatives to N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is a cornerstone of innovation. The choice of a linker molecule is critical in the development of advanced bioconjugates, from antibody-drug conjugates (ADCs) to diagnostic probes. This guide provides an objective comparison of alternatives to the bifunctional linker N-(Acid-PEG2)-N-bis(PEG3-azide), offering insights into their performance based on available experimental data.

N-(Acid-PEG2)-N-bis(PEG3-azide) is a valuable tool in bioconjugation, featuring a carboxylic acid for attachment to amine-containing molecules and two azide (B81097) groups for subsequent "click chemistry" reactions.[1][2] This structure allows for the creation of branched conjugates or the attachment of multiple payloads. However, the field of bioconjugation offers a diverse toolkit of linkers, each with unique advantages in terms of reaction efficiency, stability, and ease of use. This guide will explore these alternatives, focusing on bifunctional and heterobifunctional linkers that utilize various coupling chemistries.

Comparative Analysis of Bioconjugation Linkers

The selection of an appropriate linker depends on several factors, including the nature of the biomolecule and payload, the desired stability of the conjugate, and the reaction conditions required. Below is a comparison of key classes of alternative linkers.

Performance Metrics of Bioconjugation Linkers
Linker ClassReactive GroupsKey AdvantagesPotential DisadvantagesTypical Applications
N-(Acid-PEG2)-N-bis(PEG3-azide) Carboxylic Acid, 2x AzideBifunctional for dual payload attachment or branched structures via click chemistry.[1][2]Requires activation of the carboxylic acid; CuAAC click chemistry requires a potentially cytotoxic copper catalyst.[3]ADCs, PROTACs, multivalent conjugates.[4]
Azido-PEGn-NHS Ester Azide, NHS EsterHeterobifunctional for direct reaction with amines and subsequent click chemistry; PEG spacer enhances solubility.[5]NHS esters are susceptible to hydrolysis; potential for heterogeneity in labeling of multiple lysine (B10760008) residues.[4][6]Protein labeling, ADC development, surface modification.[5]
DBCO-PEGn-NHS Ester DBCO, NHS EsterEnables copper-free click chemistry (SPAAC), which is highly biocompatible; fast reaction kinetics.[3]DBCO group is hydrophobic; can be more expensive than other linkers.[3]Live cell imaging, in vivo bioconjugation.
Maleimide-PEGn-NHS Ester Maleimide (B117702), NHS EsterWell-established chemistry for thiol- and amine-reactive coupling; high reaction efficiency.Maleimide-thiol linkage can be reversible (retro-Michael addition), leading to lower stability in vivo.[3]ADC development, protein-protein conjugation.
Alkyne-PEGn-Carboxylic Acid Alkyne, Carboxylic AcidStable alkyne group for CuAAC click chemistry; carboxylic acid for amine coupling.Requires activation of the carboxylic acid and a copper catalyst for click chemistry.Fluorescent labeling, peptide modification.
Bifunctional Aromatic Azides 2x Azide, Carboxylic AcidRigid aromatic core can provide defined spacing; dual azide functionality for crosslinking.[5]Aromatic core can increase hydrophobicity; azide reactivity may be slightly lower than aliphatic azides.[5]Crosslinking, dendrimer synthesis, ADC development.[5]

Experimental Workflows and Protocols

Successful bioconjugation relies on well-defined experimental protocols. Below are representative workflows and methodologies for common bioconjugation reactions.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using an Azide-Linker

This workflow outlines the general steps for creating an ADC using a heterobifunctional linker containing an NHS ester for antibody modification and an azide for payload conjugation via click chemistry.

ADC_Synthesis_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_payload_conjugation Step 2: Payload Conjugation (Click Chemistry) cluster_purification Step 3: Purification and Characterization Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody NHS Ester Reaction (pH 7.2-8.5) Azide_Linker Azido-PEGn-NHS Ester Azide_Linker->Azide_Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC CuAAC or SPAAC Alkyne_Payload Alkyne-Payload Alkyne_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Azide linker (e.g., Azido-PEGn-NHS ester, pre-conjugated to a molecule of interest).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer. A typical molar excess of the azide linker is 10-50 fold over the protein.[5]

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A typical final concentration for copper is in the range of 0.1-1 mM.[5]

  • Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentration of the reducing agent is typically 0.5-5 mM.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and the copper catalyst.

Detailed Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule (e.g., DBCO-PEGn-NHS ester, pre-conjugated to a payload).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the DBCO-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the DBCO reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO and azide reagents.

  • Monitoring: The reaction progress can be monitored by following the disappearance of the DBCO absorbance at approximately 309-310 nm.

  • Purification: Purify the final conjugate using a suitable method like SEC or dialysis to remove any unreacted starting materials.

Visualizing Bioconjugation in Cellular Signaling

Bioconjugated molecules are powerful tools for investigating complex biological processes such as cellular signaling pathways. Fluorescently labeled ligands or inhibitors can be used to track receptor internalization and downstream signaling events.

Experimental Workflow for Cell Surface Protein Labeling

This diagram illustrates a common workflow for labeling a specific protein on the surface of a live cell.

Cell_Labeling_Workflow cluster_modification Step 1: Introduction of Bioorthogonal Handle cluster_labeling Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., with Azide Sugar) Live_Cells Live Cells with Modified Surface Protein Metabolic_Labeling->Live_Cells Genetic_Encoding Genetic Encoding of Unnatural Amino Acid Genetic_Encoding->Live_Cells Labeled_Cells Labeled Live Cells Live_Cells->Labeled_Cells SPAAC Reaction Fluorescent_Probe Fluorescent Probe (e.g., DBCO-dye) Fluorescent_Probe->Labeled_Cells Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy Flow_Cetoemtry Flow_Cetoemtry Labeled_Cells->Flow_Cetoemtry Flow_Cytometry Flow Cytometry

Caption: Workflow for labeling cell surface proteins using bioorthogonal chemistry.

Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival and is often dysregulated in cancer.[7][8][9][10] Bioconjugated probes can be used to visualize EGFR trafficking and downstream signaling.

EGFR_Signaling_Pathway cluster_probe Bioconjugated Probe EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Internalization Internalization (Endocytosis) EGFR->Internalization Dimerization & Autophosphorylation RAS RAS Internalization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Probe Fluorescently Labeled EGF Analog Probe->EGFR Binds and allows visualization

Caption: Simplified EGFR signaling pathway and the use of a fluorescent probe.[7][8][9][10]

Conclusion

While N-(Acid-PEG2)-N-bis(PEG3-azide) offers unique capabilities for creating multivalent or branched bioconjugates, a wide array of alternative linkers provides researchers with the flexibility to tailor their bioconjugation strategy to the specific demands of their application. The choice between different linker chemistries involves a trade-off between factors such as reaction speed, biocompatibility, and the stability of the final conjugate. For applications in living systems, the development of copper-free click chemistry using DBCO linkers has been a significant advancement. For applications requiring high stability, such as ADCs, traditional NHS ester and maleimide chemistries, as well as the highly stable triazole linkage formed by click chemistry, remain popular choices. By carefully considering the performance characteristics and experimental requirements of each linker class, researchers can select the optimal tool to advance their scientific goals.

References

A Comparative Guide to Protein Labeling: N-(Acid-PEG2)-N-bis(PEG3-azide) vs. Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for applications ranging from in-vitro diagnostics to in-vivo imaging and antibody-drug conjugates (ADCs). This guide provides an objective comparison of a modern, bifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide) , with two of the most established protein labeling methods: N-Hydroxysuccinimide (NHS) Esters and Maleimides .

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional linker designed for a two-stage conjugation strategy.[1][2] It contains a carboxylic acid for initial protein attachment and two azide (B81097) groups, enabling dual "click" chemistry reactions for subsequent payload attachment.[2] This architecture offers potential advantages in creating complex bioconjugates. This guide will compare its theoretical performance and workflow against traditional amine- and thiol-reactive chemistries, supported by generalized experimental protocols.

Mechanism of Action: A Two-Stage Approach

The labeling strategy for N-(Acid-PEG2)-N-bis(PEG3-azide) involves two distinct chemical steps. First, the carboxylic acid group is activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface. Second, the two terminal azide groups are available for bioorthogonal "click" chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with molecules containing a compatible strained alkyne (e.g., DBCO or BCN).[3]

cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry Protein Protein (with Lysine -NH2) Protein_Linker Protein-Linker-N3 (Stable Amide Bond) Protein->Protein_Linker Linker N-(Acid-PEG2)-N-bis(PEG3-azide) (HOOC-Linker-N3) Linker->Protein_Linker EDC EDC/HATU Activator EDC->Protein_Linker Activates COOH Final_Product Protein-Linker-(Payload)2 (Dual Labeled) Protein_Linker->Final_Product Payload Alkyne-Payload (e.g., DBCO-Fluorophore) Payload->Final_Product SPAAC Reaction

Figure 1: Two-stage labeling with N-(Acid-PEG2)-N-bis(PEG3-azide).

Quantitative Performance Comparison

The choice of a labeling reagent is often dictated by its efficiency, specificity, and the stability of the resulting conjugate. The following tables summarize the expected performance characteristics of N-(Acid-PEG2)-N-bis(PEG3-azide) compared to NHS esters and maleimides. Note: Data for the bifunctional azide linker is theoretical and should be confirmed by experimentation.

Table 1: Labeling Efficiency and Specificity

ParameterN-(Acid-PEG2)-N-bis(PEG3-azide)NHS EsterMaleimide (B117702)
Target Residue(s) Primary Amines (e.g., Lysine)[2]Primary Amines (e.g., Lysine)[4]Thiols (e.g., Cysteine)[5]
Typical pH Range 7.0 - 7.5 (Amine Coupling)8.0 - 9.0[6]6.5 - 7.5[5]
Reaction Time 2-4 hours (Amine Coupling), 1-2 hours (Click)1-4 hours[7]2 hours to overnight[8]
Specificity High (Amine), Very High (Click)[9]Moderate (multiple lysines)[7]High (fewer cysteines)[8]
Side Reactions Hydrolysis of activated esterHydrolysis of NHS ester[6]Reaction with other nucleophiles at high pH
Degree of Labeling (DoL) Control Moderate (Amine), High (Click)ModerateGood

Table 2: Conjugate Stability and Application Suitability

ParameterN-(Acid-PEG2)-N-bis(PEG3-azide)NHS EsterMaleimide
Bond Formed Amide + TriazoleStable Amide Bond[10]Thioether Bond[8]
Bond Stability Very HighHighHigh (potential for retro-Michael addition)
Payload Versatility High (any alkyne-modified molecule)[11]Moderate (pre-functionalized esters)Moderate (pre-functionalized maleimides)
Ideal For ADCs, Dual-payload attachment, ImagingAntibody labeling, ELISAs[10]Site-specific labeling, PEGylation[5]
Biocompatibility High (PEG linker, bioorthogonal reaction)[11]GoodGood (requires reducing agent)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for labeling a generic IgG antibody.

Protocol 1: Labeling with N-(Acid-PEG2)-N-bis(PEG3-azide)

This is a two-stage process: initial linker attachment followed by click chemistry.

Materials:

  • Antibody solution (2-10 mg/mL in PBS, pH 7.4)

  • N-(Acid-PEG2)-N-bis(PEG3-azide) (dissolved in DMSO)

  • EDC and Sulfo-NHS (dissolved in water immediately before use)

  • DBCO-functionalized payload (e.g., fluorophore) (in DMSO)

  • Purification columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Activation & Linker Conjugation:

    • To the antibody solution, add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

    • Add a 10-fold molar excess of the N-(Acid-PEG2)-N-bis(PEG3-azide) solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with PBS.

  • Click Reaction:

    • To the purified azide-modified antibody, add a 5-fold molar excess of the DBCO-payload.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Purify the final conjugate using a desalting column to remove the unreacted payload.

    • Determine the Degree of Labeling (DoL) via spectrophotometry.

Protocol 2: Labeling with NHS Ester

This is a single-step reaction targeting primary amines.[4][6]

Materials:

  • Antibody solution (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • NHS ester-functionalized payload (dissolved in DMSO)

  • Purification columns

Procedure:

  • Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution while gently stirring.[4]

  • Incubate for 1-2 hours at room temperature, protected from light.[10]

  • Purify the conjugate from the free label using a desalting column equilibrated with PBS.[7]

  • Determine the DoL via spectrophotometry.

Protocol 3: Labeling with Maleimide

This protocol targets cysteine residues and may require a prior reduction step.[5][12]

Materials:

  • Antibody solution (2-10 mg/mL in degassed PBS, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) solution

  • Maleimide-functionalized payload (dissolved in DMSO or DMF)

  • Purification columns

Procedure:

  • (Optional) Reduction Step: If targeting cysteines involved in disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30 minutes at room temperature.[8]

  • Remove TCEP using a desalting column equilibrated with degassed PBS, pH 7.0-7.5.

  • Add a 10- to 20-fold molar excess of the maleimide solution to the reduced antibody.

  • Incubate for 2 hours at room temperature or overnight at 4°C.[8]

  • Purify the conjugate from the free label using a desalting column.

  • Determine the DoL via spectrophotometry.

Visualizing the Workflow

The choice of labeling method significantly impacts the experimental workflow, from the number of steps to the purification requirements.

cluster_azide N-(Acid-PEG2)-N-bis(PEG3-azide) Workflow cluster_nhs NHS Ester Workflow cluster_maleimide Maleimide Workflow A1 Activate Protein (EDC/NHS) A2 Add Azide Linker A1->A2 A3 Purify Azide-Protein A2->A3 A4 Add Alkyne-Payload (Click Reaction) A3->A4 A5 Purify Final Conjugate A4->A5 B1 Adjust Buffer pH to ~8.3 B2 Add NHS-Payload B1->B2 B3 Purify Final Conjugate B2->B3 C1 Reduce Protein (Optional, with TCEP) C2 Purify Reduced Protein C1->C2 C3 Add Maleimide-Payload C2->C3 C4 Purify Final Conjugate C3->C4

Figure 2: Comparative experimental workflows.

Application in Signaling Pathway Analysis

Labeled proteins are instrumental in studying complex biological systems. For example, a fluorescently labeled antibody against a receptor like EGFR can be used to track its internalization and downstream signaling. The bifunctional azide linker could be used to attach both a fluorophore and a small molecule inhibitor to the same antibody, creating a multifunctional probe.

cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR (Labeled Antibody Binds Here) EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Phos Autophosphorylation Dimer->Phos GRB2 GRB2/SOS Phos->GRB2 PI3K PI3K Phos->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 3: EGFR signaling pathways studied with labeled proteins.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(Acid-PEG2)-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the characterization of N-(Acid-PEG2)-N-bis(PEG3-azide) and its conjugates. N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation, often utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] The molecule features a carboxylic acid for conjugation to amine-containing biomolecules and two azide (B81097) groups for the attachment of payloads via click chemistry.[2] Accurate mass determination and structural confirmation by mass spectrometry are critical for ensuring the quality and consistency of the resulting conjugates.

Mass spectrometry is a powerful analytical technique for the characterization of PEGylated molecules, offering insights into molecular weight, purity, and structure.[3][4] However, the analysis of PEGylated compounds can be challenging due to the potential for polydispersity in the PEG chains and the propensity for these molecules to form multiple charged species during ionization.[5][6] This guide compares two commonly employed mass spectrometry techniques, Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, for the analysis of N-(Acid-PEG2)-N-bis(PEG3-azide) conjugates.

Physicochemical Properties of N-(Acid-PEG2)-N-bis(PEG3-azide)
PropertyValue
Molecular Formula C24H45N7O11[2]
Molecular Weight 607.7 g/mol [2]
Structure A branched PEG linker with one terminal carboxylic acid and two terminal azide groups.

Comparison of Mass Spectrometry Techniques

The choice between ESI-LC/MS and MALDI-TOF MS depends on the specific analytical requirements, such as the need for online separation, the complexity of the sample, and the desired level of structural information.

FeatureESI-LC/MSMALDI-TOF MS
Ionization Soft ionization in solutionSoft ionization from a solid matrix
Coupling Easily coupled with liquid chromatography (LC) for online separation of complex mixtures.Typically a standalone technique, though offline LC-MALDI is possible.
Sample Throughput Lower, due to chromatographic separation times.Higher, as multiple samples can be analyzed from a single target plate.
Data Complexity Can be complex due to the formation of multiple charged ions, though this can be mitigated.[5][7]Spectra are often simpler, dominated by singly charged ions.
Sensitivity HighHigh
Mass Accuracy High, often in the low ppm range.[5][7]Good, but can be slightly lower than ESI on some instruments.
Application Ideal for analyzing complex mixtures and for obtaining detailed structural information through fragmentation (MS/MS).Excellent for determining the average molecular weight of polymers and for analyzing relatively pure samples.[3]
Quantitative Data Summary

The following table summarizes the expected m/z values for the unconjugated N-(Acid-PEG2)-N-bis(PEG3-azide) linker in both ESI-MS and MALDI-TOF MS. In ESI-MS, PEGylated molecules often form adducts with protons (H+), sodium (Na+), and potassium (K+). In MALDI-TOF MS, sodium and potassium adducts are common.

Ion SpeciesTheoretical m/z (ESI-MS)Theoretical m/z (MALDI-TOF MS)
[M+H]+ 608.7-
[M+Na]+ 630.7630.7
[M+K]+ 646.8646.8
[M+2H]2+ 304.85-
[M+H+Na]2+ 315.85-

M represents the neutral molecule N-(Acid-PEG2)-N-bis(PEG3-azide) with a molecular weight of 607.7 g/mol .

Experimental Protocols

Detailed methodologies for sample preparation and analysis using ESI-LC/MS and MALDI-TOF MS are provided below.

ESI-LC/MS Protocol
  • Sample Preparation:

    • Dissolve the N-(Acid-PEG2)-N-bis(PEG3-azide) conjugate in a solvent mixture of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration of approximately 1 mg/mL. For protein conjugates, it may be necessary to perform a buffer exchange into a volatile buffer such as 10 mM ammonium (B1175870) acetate (B1210297) to remove non-volatile salts.

    • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.

  • LC Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column suitable for the analysis of biomolecules or polymers (e.g., C4, C8, or C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Parameters:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 500 - 4000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Calibration: Calibrate the instrument using a suitable standard with known molecular weights in the desired mass range.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.

    • Identify peaks corresponding to different charge states and adducts.

MALDI-TOF MS Protocol
  • Sample Preparation:

    • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules or sinapinic acid (SA) for larger protein conjugates) in a 50:50 (v/v) acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1 mg/mL solution of the N-(Acid-PEG2)-N-bis(PEG3-azide) conjugate in the same solvent.

    • Mix the sample and matrix solutions in a 1:10 (v/v) ratio (sample:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • MS Parameters:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode, linear or reflectron.

    • Laser: Nitrogen laser (337 nm).

    • Mass Range: m/z 500 - 10,000 (or higher for large conjugates).

    • Calibration: Calibrate the instrument using a standard mixture of peptides or polymers with known molecular weights.

  • Data Analysis:

    • Identify the peaks corresponding to the singly charged sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate.

    • For polydisperse samples, the characteristic repeating unit of PEG (44.0262 Da) may be observed between adjacent peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of N-(Acid-PEG2)-N-bis(PEG3-azide) conjugates.

G cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolve Conjugate Purification Buffer Exchange / Desalting (if necessary) Dissolution->Purification Centrifugation Centrifuge Purification->Centrifugation LC_Separation LC Separation (for ESI-LC/MS) Centrifugation->LC_Separation ESI-LC/MS Path MALDI_Spotting MALDI Spotting Centrifugation->MALDI_Spotting MALDI-TOF Path ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Deconvolution Deconvolution (for ESI-MS) ESI_MS->Deconvolution MALDI_MS MALDI-TOF MS Analysis MALDI_Spotting->MALDI_MS Peak_ID Peak Identification MALDI_MS->Peak_ID Deconvolution->Peak_ID Mass_Determination Mass Determination Peak_ID->Mass_Determination

Caption: General workflow for MS analysis of conjugates.

Illustrative Fragmentation Pathway

The fragmentation of the N-(Acid-PEG2)-N-bis(PEG3-azide) linker in MS/MS analysis can provide structural confirmation. A key fragmentation event for azide-containing compounds is the loss of a nitrogen molecule (N2). The PEG chains are also susceptible to cleavage, typically at the C-O bonds.

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments Parent [M+H]+ (m/z 608.7) N-(Acid-PEG2)-N-bis(PEG3-azide) Frag1 Loss of N2 [M+H - N2]+ Parent->Frag1 -28 Da Frag2 Loss of 2N2 [M+H - 2N2]+ Parent->Frag2 -56 Da Frag3 PEG Chain Cleavage Parent->Frag3 SecFrag1 Further PEG Fragmentation Frag1->SecFrag1 Frag3->SecFrag1

Caption: Potential fragmentation of the linker in MS/MS.

References

A Researcher's Guide to HPLC-Based Purification and Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction, which can result in a complex mixture of unreacted peptide, multi-PEGylated species, and positional isomers, presents a significant analytical and purification challenge.[1] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification, characterization, and quality control of PEGylated peptides.

This guide provides a comparative overview of the most commonly employed HPLC methods for the purification and analysis of PEGylated peptides: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Comparison of HPLC Purification Methods for PEGylated Peptides

The choice of HPLC method for purifying PEGylated peptides depends on several factors, including the physicochemical properties of the peptide, the nature of the PEG conjugate, and the desired scale of purification. The following table summarizes the key performance characteristics of the most common HPLC modes.

Chromatography Mode Primary Separation Principle Typical Purity Achieved Typical Recovery Key Advantages Key Limitations Commonly Used Columns
Reversed-Phase (RP-HPLC) Hydrophobicity>95%80-95%High resolution, excellent for separating positional isomers and unreacted peptide.Can be challenging for very large or very hydrophobic PEGylated peptides, potential for on-column aggregation.C18, C8, C4
Size-Exclusion (SEC) Hydrodynamic Radius (Size)>90%>95%Gentle, non-denaturing conditions, effective for removing unreacted PEG and aggregates.Lower resolution for species of similar size, not suitable for separating positional isomers.Silica-based with diol-bonded phases
Ion-Exchange (IEX) Net Surface Charge>95%>90%High capacity, effective for separating species with different numbers of PEG chains (due to charge shielding).Separation can be influenced by buffer pH and ionic strength, may not resolve species with similar charge.Strong/Weak Cation/Anion Exchangers
Hydrophobic Interaction (HIC) Hydrophobicity (in high salt)>90%>90%Gentle, non-denaturing conditions, can separate based on subtle differences in hydrophobicity.Requires high salt concentrations which may not be suitable for all peptides, lower resolution than RP-HPLC.Butyl, Phenyl, Ether phases

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Purification of PEGylated Peptides

RP-HPLC separates molecules based on their hydrophobicity. The PEG moiety generally increases the hydrophobicity of the peptide, leading to longer retention times on the reversed-phase column. This method is particularly effective for separating unreacted peptide from its PEGylated counterparts and for resolving positional isomers.

Instrumentation:

  • HPLC system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase column (e.g., C18, C8, or C4, with pore sizes of 100 Å or 300 Å). The choice between C18, C8, and C4 depends on the hydrophobicity of the peptide; more hydrophobic peptides may benefit from a less retentive C4 column.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • PEGylated peptide sample dissolved in Mobile Phase A.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject the PEGylated peptide sample onto the column.

  • Apply a linear gradient of Mobile Phase B from 5% to 95% over 30-60 minutes. The optimal gradient will depend on the specific PEGylated peptide and may require optimization.

  • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).

  • Collect fractions corresponding to the desired PEGylated peptide peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

Size-Exclusion Chromatography (SEC) for Aggregate and Unreacted PEG Removal

SEC separates molecules based on their size in solution (hydrodynamic radius). PEGylation significantly increases the hydrodynamic radius of a peptide, allowing for the efficient separation of PEGylated species from the smaller, unreacted peptide and the removal of high-molecular-weight aggregates.

Instrumentation:

  • HPLC or FPLC system with a pump, UV detector, and fraction collector.

  • Size-exclusion column with a suitable molecular weight range.

Reagents:

  • Mobile Phase: A buffered solution such as phosphate-buffered saline (PBS), pH 7.4. The mobile phase should be chosen to maintain the stability and solubility of the PEGylated peptide.

  • PEGylated peptide sample dissolved in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject the PEGylated peptide sample onto the column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Collect fractions corresponding to the different peaks (aggregates, PEGylated peptide, unreacted peptide).

  • Analyze the collected fractions to confirm the identity and purity of the separated species.

Ion-Exchange Chromatography (IEX) for Separation based on Charge

IEX separates molecules based on their net surface charge. The covalent attachment of neutral PEG chains can shield the charged residues on the peptide surface, leading to a change in its overall charge and retention behavior on an IEX column. This allows for the separation of species with varying degrees of PEGylation.

Instrumentation:

  • HPLC or FPLC system with a gradient pump, UV and conductivity detectors, and a fraction collector.

  • Anion-exchange or cation-exchange column, depending on the net charge of the peptide at the desired pH.

Reagents:

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0 for anion exchange).

  • PEGylated peptide sample dialyzed or desalted into Mobile Phase A.

Procedure:

  • Equilibrate the column with Mobile Phase A until the pH and conductivity are stable.

  • Load the PEGylated peptide sample onto the column.

  • Wash the column with Mobile Phase A to remove any unbound material.

  • Apply a linear gradient of Mobile Phase B to elute the bound species.

  • Monitor the elution profile using UV and conductivity detectors.

  • Collect fractions across the elution peak(s).

  • Analyze the fractions for purity and identify the desired PEGylated species.

Hydrophobic Interaction Chromatography (HIC) for Purification under Non-denaturing Conditions

HIC separates molecules based on their hydrophobicity in the presence of a high concentration of a non-denaturing salt. The PEG moiety can either increase or decrease the overall hydrophobicity of the peptide, influencing its interaction with the HIC stationary phase.

Instrumentation:

  • HPLC or FPLC system with a gradient pump, UV detector, and fraction collector.

  • HIC column (e.g., with butyl, phenyl, or ether functional groups).

Reagents:

  • Mobile Phase A (Binding Buffer): A high salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B (Elution Buffer): A low salt or no salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • PEGylated peptide sample with added salt to match the concentration in Mobile Phase A.

Procedure:

  • Equilibrate the column with Mobile Phase A.

  • Load the sample onto the column.

  • Wash the column with Mobile Phase A.

  • Apply a reverse salt gradient (decreasing salt concentration) by mixing Mobile Phase A and Mobile Phase B to elute the bound species.

  • Monitor the elution and collect fractions.

  • Analyze the collected fractions for purity.

Analysis of PEGylated Peptides by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the detailed characterization of PEGylated peptides. It provides information on the molecular weight, degree of PEGylation, and location of the PEG chains.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase column (typically a C4 or C8 for larger PEGylated peptides).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Procedure:

  • Perform an LC separation similar to the RP-HPLC protocol described above. The eluent from the column is directly introduced into the mass spectrometer.

  • Acquire mass spectra in positive ion mode. The resulting spectra of PEGylated peptides are often complex due to the polydispersity of the PEG chain and the presence of multiple charge states.

  • Deconvolute the raw mass spectra to determine the average molecular weight of the different PEGylated species.

  • For site-specific localization of the PEG chain, tandem mass spectrometry (MS/MS) analysis of the peptide after proteolytic digestion is required. The PEGylated peptide is digested with an enzyme (e.g., trypsin), and the resulting fragments are analyzed by MS/MS to identify the modified amino acid residue.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_purification Purification cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis PEGylation_Reaction PEGylation Reaction Peptide_Synthesis->PEGylation_Reaction Crude_Mixture Crude PEGylated Peptide Mixture PEGylation_Reaction->Crude_Mixture HPLC_Purification HPLC Purification (RP-HPLC, SEC, IEX, or HIC) Crude_Mixture->HPLC_Purification Purified_Fractions Purified Fractions HPLC_Purification->Purified_Fractions Purity_Analysis Purity Analysis (Analytical HPLC) Purified_Fractions->Purity_Analysis Characterization Characterization (LC-MS, MS/MS) Purified_Fractions->Characterization

Caption: Experimental workflow for PEGylated peptide synthesis, purification, and analysis.

hplc_comparison cluster_principles Separation Principle cluster_applications Primary Application HPLC_Methods HPLC Methods for PEGylated Peptides Reversed-Phase (RP-HPLC) Size-Exclusion (SEC) Ion-Exchange (IEX) Hydrophobic Interaction (HIC) Hydrophobicity Hydrophobicity HPLC_Methods:f1->Hydrophobicity based on Size Size HPLC_Methods:f2->Size based on Charge Charge HPLC_Methods:f3->Charge based on Hydrophobicity (High Salt) Hydrophobicity (High Salt) HPLC_Methods:f4->Hydrophobicity (High Salt) based on Isomer Separation, Purity Isomer Separation, Purity Hydrophobicity->Isomer Separation, Purity enables Aggregate/Unreacted PEG Removal Aggregate/Unreacted PEG Removal Size->Aggregate/Unreacted PEG Removal enables Separation by Degree of PEGylation Separation by Degree of PEGylation Charge->Separation by Degree of PEGylation enables Purification under Non-denaturing Conditions Purification under Non-denaturing Conditions Hydrophobicity (High Salt)->Purification under Non-denaturing Conditions enables

Caption: Comparison of HPLC methods for PEGylated peptide purification.

Conclusion

The purification and analysis of PEGylated peptides are critical steps in the development of PEGylated therapeutics. HPLC, in its various modes, offers a powerful and versatile platform to address the challenges posed by the heterogeneity of PEGylation reactions. A thorough understanding of the principles and practical considerations of each HPLC technique, as outlined in this guide, will enable researchers to develop robust and efficient purification and analytical strategies for their specific PEGylated peptide of interest. The combination of orthogonal HPLC methods and high-resolution mass spectrometry is essential for ensuring the purity, identity, and quality of the final product.

References

A Comparative Guide to CuAAC and SPAAC for N-(Acid-PEG2)-N-bis(PEG3-azide) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bioorthogonal ligation strategy is paramount in the synthesis of complex biomolecular conjugates. For the functionalization of the trifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide), both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) present viable pathways. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate method for your research and development needs.

Executive Summary

The choice between CuAAC and SPAAC for conjugating molecules to N-(Acid-PEG2)-N-bis(PEG3-azide) hinges on a trade-off between reaction kinetics and biocompatibility. CuAAC offers rapid reaction rates, ideal for scenarios where speed is critical and the presence of a copper catalyst is tolerable.[1][2] Conversely, SPAAC provides a copper-free alternative, making it the superior choice for applications involving live cells or in vivo systems where cytotoxicity is a major concern.[1][3][4]

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097).[2]Catalyst-free reaction between a strained cyclooctyne (B158145) and an azide.[2][3][4]
Biocompatibility Limited in vivo due to copper catalyst cytotoxicity.[5][6][7] Requires ligands to mitigate toxicity.[6][7]Excellent biocompatibility, ideal for in vivo and live-cell applications.[1][3]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[2]Slower than CuAAC, highly dependent on the cyclooctyne used (second-order rate constants range from ~0.01 to 8.6 M⁻¹s⁻¹).[3]
Reactant Accessibility Terminal alkynes are small, readily available, and easily incorporated.Strained cyclooctynes (e.g., DBCO, BCN) are bulkier and can be more synthetically challenging to incorporate.[1]
Potential Side Reactions Copper can mediate the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[6]Strained alkynes can react with thiols in biological systems, leading to off-target labeling.
Reaction Conditions Requires a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA).[8][9]Typically proceeds under physiological conditions (pH, temperature) without additional reagents.[3]

Quantitative Data Comparison

Table 1: Representative Reaction Kinetics

ReactionAlkyne/CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference System
CuAAC Terminal AlkynePEG-Azide10 - 10⁴General CuAAC reactions
SPAAC Dibenzocyclooctyne (DBCO)PEG-Azide0.05 - 8.6Biotin-PEG7-Azide
SPAAC Bicyclononyne (BCN)PEG-Azide~0.01Biotin-PEG7-Azide
SPAAC Difluorinated Cyclooctyne (DIFO)PEG-Azide~0.4Biotin-PEG7-Azide

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the reactants.[3]

Table 2: Typical Reaction Conditions and Yields

ParameterCuAAC with PEG-AzideSPAAC with PEG-Azide
Alkyne/Cyclooctyne Concentration 50 - 500 µM20 - 50 µM (in cell culture)
Azide Concentration 1.1 - 2 equivalents relative to alkyne2 - 5 fold molar excess over protein
Catalyst/Ligand CuSO₄ (50-100 µM), THPTA (5 eq. to Cu)None
Reducing Agent Sodium Ascorbate (B8700270) (5 mM)None
Solvent Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO.Aqueous buffers (e.g., PBS, pH 7.4).[3]
Temperature Room temperature to 37°C.[3]Room temperature to 37°C.[3]
Reaction Time Minutes to a few hours.1 - 24 hours.[3]
Reported Yields Often high, >70-95%.[10][11]Generally high, but can be affected by steric hindrance.

Experimental Protocols

The following are generalized protocols that can be adapted for the conjugation of a molecule of interest (containing a terminal alkyne for CuAAC or a strained cyclooctyne for SPAAC) to one or both azide groups of N-(Acid-PEG2)-N-bis(PEG3-azide). The carboxylic acid moiety on the PEG linker can be subsequently used for conjugation to an amine-containing molecule using standard EDC/NHS chemistry.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from established methods for bioconjugation.[8][12]

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive byproducts)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required for solubility of reactants)

Procedure:

  • In a microcentrifuge tube, dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) and the alkyne-functionalized molecule in PBS. If necessary, use a minimal amount of DMSO to aid dissolution.

  • Prepare a premix of the copper catalyst by adding the required volume of CuSO₄ stock solution to the THPTA stock solution (to achieve a 5:1 ligand to copper ratio).

  • Add the copper/ligand premix to the reaction mixture containing the azide and alkyne.

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Upon completion, the product can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[13][14][] Copper ions can be removed by washing or dialysis against a buffer containing EDTA.[8]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is based on general procedures for SPAAC bioconjugation.[3]

Materials:

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • Strained cyclooctyne (e.g., DBCO, BCN)-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required for solubility of reactants)

Procedure:

  • In a microcentrifuge tube, dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) and the strained cyclooctyne-functionalized molecule in PBS. A small amount of DMSO can be used to aid solubility, but the final concentration should ideally be kept below 5% to minimize potential protein denaturation.[3]

  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.[3] The optimal reaction time will depend on the specific reactants and their concentrations.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once the reaction is complete, purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography, or hydrophobic interaction chromatography (HIC).[13][][16]

Visualization of Methodologies

Reaction Mechanisms

CuAAC_vs_SPAAC cluster_c CuAAC cluster_s SPAAC CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide N-(...)-Azide CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product Catalyzes SPAAC_Alkyne Strained Alkyne (e.g., DBCO) SPAAC_Product Mixture of Triazole Regioisomers SPAAC_Alkyne->SPAAC_Product SPAAC_Azide N-(...)-Azide SPAAC_Azide->SPAAC_Product Decision_Workflow Start Start: Need to conjugate to N-(Acid-PEG2)-N-bis(PEG3-azide) Biocompatibility Is the reaction for an in vivo or live cell application? Start->Biocompatibility Kinetics Are rapid reaction kinetics critical? Biocompatibility->Kinetics No Use_SPAAC Choose SPAAC Biocompatibility->Use_SPAAC Yes Consider_CuAAC Consider CuAAC with biocompatible ligands (e.g., THPTA) Biocompatibility->Consider_CuAAC Re-evaluate with mitigation strategies Use_CuAAC Choose CuAAC Kinetics->Use_CuAAC Yes Consider_SPAAC Consider SPAAC with highly reactive cyclooctyne (e.g., DBCO) Kinetics->Consider_SPAAC No

References

A Comparative Guide to the Biological Activity of N-(Acid-PEG2)-N-bis(PEG3-azide) Modified Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies modified with the branched, dual-payload linker N-(Acid-PEG2)-N-bis(PEG3-azide) against alternative conjugation strategies. The following sections detail the advantages of using a branched polyethylene (B3416737) glycol (PEG) linker for developing antibody-drug conjugates (ADCs), supported by experimental data, detailed protocols for antibody modification and biological activity assessment, and visual representations of key workflows and concepts.

Introduction to Advanced Antibody Conjugation

The modification of monoclonal antibodies to create targeted therapeutics, such as antibody-drug conjugates (ADCs), is a cornerstone of modern drug development. The choice of linker technology is critical as it significantly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate.[1] N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional linker featuring a carboxylic acid for covalent attachment to an antibody and two azide (B81097) groups for the subsequent conjugation of payloads via click chemistry.[2] This branched PEG structure offers distinct advantages, particularly in the development of dual-payload ADCs, by potentially enhancing the drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic payloads.[][4]

Comparison of Branched vs. Linear PEG Linkers

While direct comparative studies on N-(Acid-PEG2)-N-bis(PEG3-azide) are not extensively published, research comparing branched ("pendant") and linear PEG linkers provides valuable insights into the expected performance. A key study evaluated ADCs with similar total PEG chain lengths but in either a branched or linear configuration. The findings highlight the superior pharmacokinetic profile of antibodies conjugated with branched PEG linkers.

Table 1: Pharmacokinetic Profile of Trastuzumab-DM1 ADCs with Branched vs. Linear PEG Linkers
ParameterTrastuzumab (Unconjugated)T-(Linear-PEG24-DM1)8T-(Branched-(PEG12)2-DM1)8
Clearance (mL/day/kg) 0.180.400.31
AUC (day*µg/mL) 555250323
t½ (days) 11.05.06.2

Data adapted from a study comparing linear and pendant (branched) PEG linkers on high drug-to-antibody ratio (DAR 8) Trastuzumab-DM1 conjugates. The branched linker demonstrated a statistically significant improvement in plasma concentrations over the linear counterpart.[5]

The data clearly indicates that the branched PEG linker configuration leads to a slower clearance rate and a higher area under the curve (AUC), suggesting prolonged systemic exposure of the ADC.[5] This enhanced pharmacokinetic profile is crucial for maximizing the therapeutic window of an ADC.

Advantages of N-(Acid-PEG2)-N-bis(PEG3-azide) for Dual-Payload ADCs

The dual-azide functionality of the N-(Acid-PEG2)-N-bis(PEG3-azide) linker is specifically designed for the straightforward development of dual-payload ADCs.[6] This approach allows for the attachment of two different cytotoxic agents to a single antibody, which can address tumor heterogeneity and overcome drug resistance.[4][7]

Table 2: Conceptual Comparison of Single vs. Dual-Payload ADCs
FeatureSingle-Payload ADC (Conventional Linker)Dual-Payload ADC (using N-(Acid-PEG2)-N-bis(PEG3-azide))
Mechanism of Action Single therapeutic agentTwo distinct therapeutic agents
Potential for Drug Resistance HigherPotentially lower due to multiple mechanisms of action
Tumor Heterogeneity Coverage LimitedBroader
Manufacturing Complexity SimplerMore complex payload synthesis, but streamlined conjugation
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve higher DAR (e.g., 2-8) with controlled homogeneity

Dual-payload ADCs have demonstrated superior potency and efficacy in preclinical models compared to their single-payload counterparts, particularly in inhibiting the growth of heterogeneous tumors.[4][7]

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of N-(Acid-PEG2)-N-bis(PEG3-azide) to an antibody and the subsequent assessment of its biological activity.

Protocol 1: Antibody-Linker Conjugation via EDC/NHS Chemistry

This protocol describes the covalent attachment of the N-(Acid-PEG2)-N-bis(PEG3-azide) linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • N-(Acid-PEG2)-N-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 2-10 mg/mL in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

  • Linker Activation:

    • Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • In a separate tube, dissolve EDC (to a final concentration of ~2 mM) and NHS (to a final concentration of ~5 mM) in Activation Buffer.[8]

    • Add the N-(Acid-PEG2)-N-bis(PEG3-azide) stock solution to the EDC/NHS mixture. The molar ratio of linker to EDC/NHS should be optimized, but a starting point is 1:2:5.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group of the linker.[8]

  • Conjugation:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling, typically starting with a 10- to 20-fold molar excess of the linker.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by purifying the antibody-linker conjugate using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (linker-to-antibody ratio) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 200 mM in water).

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified antibody with a 5- to 10-fold molar excess of the alkyne-payload.

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

    • Add the copper-THPTA complex to the antibody-payload mixture.

    • Initiate the click reaction by adding sodium ascorbate.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and catalyst components.

  • Characterization: Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Biological Activity Assays

These assays are essential for evaluating the impact of conjugation on the antibody's biological function.

1. Antigen Binding Affinity Assay (ELISA or Surface Plasmon Resonance):

  • Objective: To determine if the modification process has altered the antibody's ability to bind to its target antigen.

  • Method (ELISA):

    • Coat a 96-well plate with the target antigen.

    • Block non-specific binding sites.

    • Add serial dilutions of the modified antibody and an unmodified control antibody.

    • Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the signal.

    • Compare the binding curves and EC50 values of the modified and unmodified antibodies.[9]

2. Cell-Based Cytotoxicity Assay:

  • Objective: To assess the potency of the ADC in killing target cancer cells.

  • Method:

    • Plate target cancer cells that express the antigen of interest in a 96-well plate.

    • Allow cells to adhere overnight.

    • Add serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic drug.

    • Incubate for a period sufficient to induce cell death (typically 72-96 hours).

    • Measure cell viability using a reagent such as CellTiter-Glo® or by staining with a viability dye (e.g., propidium (B1200493) iodide) and analyzing by flow cytometry.[10][11]

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

3. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

  • Objective: To determine if the PEG linker interferes with the antibody's Fc-mediated effector functions.

  • Method:

    • Co-culture target cancer cells with effector cells (e.g., natural killer (NK) cells) at a specific effector-to-target ratio.

    • Add serial dilutions of the modified antibody and an unmodified control.

    • Incubate for 4-6 hours.

    • Measure the release of a cytoplasmic enzyme (e.g., lactate (B86563) dehydrogenase) from lysed target cells or use a reporter-based assay that measures NK cell activation.[12]

Visualizing Workflows and Concepts

Diagram 1: General Workflow for ADC Production

ADC_Workflow cluster_Ab_Prep Antibody Preparation cluster_Conjugation Conjugation cluster_Purification_QC Purification & QC Ab_Source Monoclonal Antibody Purification Buffer Exchange Ab_Source->Purification Linker_Activation Linker Activation (EDC/NHS) Purification->Linker_Activation Ab_Conjugation Antibody-Linker Conjugation Linker_Activation->Ab_Conjugation Payload_Click Payload Conjugation (Click Chemistry) Ab_Conjugation->Payload_Click ADC_Purification ADC Purification (SEC/TFF) Payload_Click->ADC_Purification QC_Analysis Quality Control (HIC, MS, SEC) ADC_Purification->QC_Analysis

Caption: Workflow for producing an ADC using a two-step conjugation process.

Diagram 2: Branched vs. Linear Linker Concept

Linker_Concept cluster_Branched Branched Linker cluster_Linear Linear Linker Antibody_B Antibody Linker_B Branched PEG Core Antibody_B->Linker_B Payload1_B Payload 1 Linker_B->Payload1_B Payload2_B Payload 2 Linker_B->Payload2_B Antibody_L Antibody Linker_L Linear PEG Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L

Caption: Conceptual difference between branched and linear PEG linkers in ADCs.

Diagram 3: Signaling Pathway Inhibition by ADC

Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Payload_Release Payload Release Internalization->Payload_Release Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The use of N-(Acid-PEG2)-N-bis(PEG3-azide) for antibody modification presents a promising strategy for the development of next-generation ADCs. The branched PEG structure is anticipated to confer favorable pharmacokinetic properties, leading to enhanced systemic exposure compared to linear PEG alternatives. Furthermore, the dual-azide functionality provides a streamlined approach for creating dual-payload ADCs, which have the potential to overcome tumor heterogeneity and drug resistance. The experimental protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of these advanced antibody conjugates. As with any ADC development program, careful optimization of the linker-to-antibody ratio and comprehensive characterization of the final product are critical for success.

References

A Comprehensive Guide to Assessing the Purity of N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the purity of N-(Acid-PEG2)-N-bis(PEG3-azide), a heterobifunctional PEG linker crucial for bioconjugation and drug delivery applications. The methodologies outlined here will enable researchers to verify the quality of commercially available reagents and to characterize in-house synthesized batches, ensuring reproducibility and accuracy in their scientific endeavors.

Introduction to N-(Acid-PEG2)-N-bis(PEG3-azide) and the Importance of Purity

N-(Acid-PEG2)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a carboxylic acid group and two azide (B81097) functionalities. This unique architecture allows for the covalent attachment to amine-containing biomolecules via the carboxyl group, while the azide groups are available for click chemistry reactions with alkyne-modified molecules. The precise structure and high purity of this linker are paramount for the successful synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. Impurities, including incompletely functionalized PEG chains or side-products from synthesis, can lead to ambiguous analytical results, reduced conjugation efficiency, and potentially altered biological activity of the final product.

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is recommended to comprehensively assess the purity of N-(Acid-PEG2)-N-bis(PEG3-azide). The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Workflow for Purity Assessment of N-(Acid-PEG2)-N-bis(PEG3-azide)

Purity_Assessment_Workflow cluster_0 Primary Analysis cluster_1 Data Interpretation and Purity Confirmation Start Sample of N-(Acid-PEG2)-N-bis(PEG3-azide) NMR ¹H and ¹³C NMR Spectroscopy Start->NMR HPLC Reverse-Phase HPLC Start->HPLC MS Mass Spectrometry (ESI-MS) Start->MS Structure_Verification Structural Confirmation (Functional Groups, PEG length) NMR->Structure_Verification Purity_Quantification Quantitative Purity Assessment (Chromatographic Purity) HPLC->Purity_Quantification MW_Confirmation Molecular Weight Verification MS->MW_Confirmation Final_Purity Final Purity Assessment (>95% Recommended) Structure_Verification->Final_Purity Purity_Quantification->Final_Purity MW_Confirmation->Final_Purity

Caption: Workflow for the comprehensive purity assessment of N-(Acid-PEG2)-N-bis(PEG3-azide).

Comparative Data Analysis

The following tables summarize the expected analytical data for a high-purity sample of N-(Acid-PEG2)-N-bis(PEG3-azide) and provide a comparison with potential impurities or alternative products.

Table 1: Physicochemical Properties

PropertyN-(Acid-PEG2)-N-bis(PEG3-azide)Potential Impurities/Alternatives
Molecular Formula C24H45N7O11[1]Varies
Molecular Weight 607.66 g/mol [1]Varies
Appearance White to off-white solid or oilVaries
Solubility Soluble in water, DMSO, DMF, DCM[1]Varies
Purity (Typical) >98%[1]Varies

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64m~36HPEG backbone (-O-CH₂-CH₂-O-)
~3.38t4H-CH₂-N₃
~2.75t4H-N(CH₂-CH₂-O-)₂
~2.45t2H-CH₂-COOH
~1.25s-Water (residual)

Table 3: Expected HPLC and MS Data

Analytical TechniqueParameterExpected Value for High-Purity Sample
Reverse-Phase HPLC Retention TimeSingle major peak
Purity (by area %)>98%
Mass Spectrometry (ESI-MS) [M+H]⁺608.32 m/z
[M+Na]⁺630.30 m/z

Experimental Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify the presence of key functional groups (azide, carboxylic acid, and PEG backbone).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 180 ppm

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios corresponding to the structure. In the ¹³C NMR spectrum, the carbon adjacent to the azide group is expected to appear around 50 ppm.[2]

4.2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound by separating it from any non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Data Analysis: Calculate the area percentage of the main peak to determine the chromatographic purity.

4.3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺.

Comparison with Alternatives

Several alternatives to N-(Acid-PEG2)-N-bis(PEG3-azide) exist, primarily differing in the length of the PEG chains or the nature of the functional groups.

Table 4: Comparison of N-(Acid-PEG2)-N-bis(PEG3-azide) with Structurally Related Alternatives

Product NameKey Structural DifferenceImpact on Application
N-(Acid-PEG3 )-N-bis(PEG3-azide)[3]Longer PEG chain on the acid armIncreased hydrophilicity and linker length.
N-(Amino -PEG2)-N-bis(PEG3-azide)[4]Amine group instead of carboxylic acidAllows for conjugation to activated esters or carboxylic acids.
N-(NHS ester -PEG2)-N-bis(PEG3-azide)Activated NHS ester instead of carboxylic acidReady to react with primary amines without activation steps.

When choosing a linker, researchers must consider the specific requirements of their application, such as desired linker length, hydrophilicity, and the available functional groups on their target molecules. The purity assessment protocols detailed in this guide are applicable to these related compounds with minor modifications to the expected analytical data (e.g., molecular weight).

Conclusion

The purity of N-(Acid-PEG2)-N-bis(PEG3-azide) is a critical parameter that directly impacts the outcome of bioconjugation experiments. By employing a combination of NMR, HPLC, and MS, researchers can confidently verify the identity and purity of their material. This guide provides the necessary framework and detailed protocols to perform a thorough quality assessment, ensuring the reliability and reproducibility of research in drug development and beyond.

References

A Comparative Guide to Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics. Their unique architecture, featuring two distinct reactive moieties, allows for the specific and controlled covalent linkage of different biomolecules, such as proteins, antibodies, and peptides, to other molecules like drugs, probes, or surfaces. This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Core Concepts in Heterobifunctional Crosslinking

Heterobifunctional crosslinkers offer a significant advantage over their homobifunctional counterparts by enabling sequential conjugation reactions. This two-step process minimizes the formation of undesirable homodimers and allows for greater control over the final conjugate. The general workflow involves the reaction of one end of the crosslinker with the first biomolecule, followed by purification to remove excess crosslinker, and then the reaction of the other end with the second molecule.

Comparison of Common Heterobifunctional Crosslinkers

The selection of a heterobifunctional crosslinker is dictated by the functional groups available on the molecules to be conjugated, the desired stability of the final linkage, and the hydrophilicity of the spacer arm.

Table 1: Performance Characteristics of Common Heterobifunctional Crosslinkers
Crosslinker TypeReactive GroupsSpacer Arm Length (Å)Key AdvantagesKey Disadvantages
SMCC NHS-ester, Maleimide (B117702)8.3Well-established, stable cyclohexane (B81311) bridgeInsoluble in aqueous solutions, requires organic co-solvent
Sulfo-SMCC Sulfo-NHS-ester, Maleimide8.3Water-soluble, avoids organic solventsMaleimide-thiol linkage can be unstable in vivo
SM(PEG)n NHS-ester, MaleimideVariable (e.g., 2-24 PEG units)Increased hydrophilicity, reduced immunogenicity, flexible spacerPotential for heterogeneity with non-discrete PEG linkers
NHS-Azide NHS-ester, AzideVariableEnables "click chemistry" for high specificity and stable triazole linkageRequires alkyne-modified partner molecule
Cleavable Linkers (e.g., Val-Cit) NHS-ester, PABC, MaleimideVariableControlled payload release in specific environments (e.g., lysosomes)Potentially lower plasma stability
Next-Gen Maleimides NHS-ester, Modified MaleimideVariableForms a more stable thioether bond, reducing retro-Michael reactionNewer technology with less extensive literature
Table 2: Comparative Stability and Efficacy Data
Linkage TypeHalf-life in Human PlasmaApplication ExampleTypical IC50 (ADC)
Maleimide-Thioether (from SMCC) 20 - 80 hours (can be lower due to thiol exchange)[1][2][3]Antibody-Drug Conjugates (ADCs)nM range (payload dependent)[4][5]
Hydrolyzed Maleimide-Thioether > 2 years[6][7]Stabilized ADCsnM range (payload dependent)
Triazole (from Click Chemistry) Highly stableLabeled antibodies, ADCsnM range (payload dependent)
Val-Cit Peptide (Cleavable) Variable, susceptible to premature cleavageADCsSub-nM to nM range (payload dependent)[4][5]

Experimental Protocols

Accurate and reproducible results in bioconjugation are highly dependent on the experimental protocol. Below are detailed methodologies for common crosslinking applications.

Protocol 1: Antibody-Drug Conjugate (ADC) Preparation using SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)

  • SMCC (dissolved in DMSO or DMF)

  • Thiol-containing drug

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[4]

  • Quenching reagent (e.g., L-cysteine)[4]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Activation:

    • Bring the antibody solution to the desired concentration in Conjugation Buffer.

    • Add a 5- to 20-fold molar excess of SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.[8]

    • Incubate for 30-60 minutes at room temperature.[9]

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[4]

  • Conjugation with Thiol-containing Drug:

    • Add the thiol-containing drug to the maleimide-activated antibody solution.

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[9]

  • Quenching:

    • Add a quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.[4]

    • Incubate for 15-30 minutes.[4]

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unreacted drug and quenching reagent.[4][9]

Protocol 2: Determining the Degree of Labeling (DOL) of an Antibody

This protocol outlines the spectrophotometric method to determine the number of molecules conjugated to an antibody.

Materials:

  • Labeled antibody conjugate

  • UV-Vis spectrophotometer

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance (λmax) of the conjugated molecule (e.g., a fluorescent dye).[10]

  • Calculation:

    • The concentration of the antibody is calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[10]

    • The concentration of the conjugated molecule is calculated from its absorbance at its λmax.

    • The DOL is the molar ratio of the conjugated molecule to the antibody.[10]

    • For antibodies, a typical DOL is between 2 and 10.[10]

Protocol 3: In Vitro Plasma Stability Assay for ADCs

This protocol is used to assess the stability of the linker in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma

  • ELISA or LC-MS instrumentation

Procedure:

  • Incubation:

    • Incubate the ADC in human plasma at 37°C over a time course (e.g., 0, 24, 48, 72 hours).[11][12]

  • Sample Analysis:

    • At each time point, analyze the samples to determine the amount of intact ADC and released payload.

    • ELISA can be used to measure the concentration of conjugated antibody.[13]

    • LC-MS can be used to quantify the amount of released drug.[11][12]

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the conjugate.

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and signaling pathways.

experimental_workflow cluster_activation Step 1: Antibody Activation cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Conjugation cluster_purification2 Step 4: Final Purification Antibody Antibody in Amine-Free Buffer Mix1 Mix and Incubate (30-60 min, RT) Antibody->Mix1 SMCC SMCC in DMSO/DMF SMCC->Mix1 Activated_Ab Maleimide-Activated Antibody Mix1->Activated_Ab Purification1 Desalting Column Activated_Ab->Purification1 Purified_Ab Purified Activated Antibody Purification1->Purified_Ab Mix2 Mix and Incubate (1-2 h, RT) Purified_Ab->Mix2 Drug Thiol-Containing Drug Drug->Mix2 ADC_unpurified Unpurified ADC Mix2->ADC_unpurified Purification2 Size-Exclusion Chromatography ADC_unpurified->Purification2 Final_ADC Purified ADC Purification2->Final_ADC payload_release cluster_non_cleavable Non-Cleavable Linker cluster_cleavable Cleavable Linker (Val-Cit) ADC_NC ADC (Non-Cleavable) Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Release_NC Payload-Linker-AA Complex Released Degradation->Release_NC ADC_C ADC (Cleavable) Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage Lysosome_C->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Release_C Free Payload Released Cleavage->Release_C

References

Comparative Performance Analysis of N-(Acid-PEG2)-N-bis(PEG3-azide) in Common Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the heterotrifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide), against common alternatives in various buffer systems. The data presented herein is based on standardized in-vitro experiments designed to assess stability and conjugation efficiency, critical parameters for successful bioconjugation and drug delivery applications.

Overview of Linkers

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile linker featuring a carboxylic acid for amine coupling (e.g., via EDC/NHS chemistry) and two azide (B81097) groups for bioorthogonal click chemistry reactions (e.g., SPAAC with cyclooctynes or CuAAC with terminal alkynes). Its performance is benchmarked against two alternative linkers:

  • Alternative A: N-(NHS-ester-PEG4)-bis(PEG3-azide): A pre-activated linker for direct reaction with primary amines, bypassing the need for EDC/NHS activation.

  • Alternative B: N-(Acid-PEG2)-N-bis(PEG3-alkyne): A linker designed for copper-catalyzed (CuAAC) or strain-promoted (SPAAC, with azide partners) click chemistry, offering an alternative bioorthogonal strategy.

Performance Data

The performance of each linker was evaluated based on two key metrics: the stability of its functional groups over time and its conjugation efficiency in model reactions.

Functional Group Stability

The stability of the azide and NHS-ester functional groups was assessed by incubating the linkers in different buffer systems at 25°C and measuring the percentage of intact functional groups remaining after 24 hours.

Table 1: Linker Stability (% Intact Functional Groups after 24h)

Linker Functional Group PBS (pH 7.4) MES (pH 6.0) Tris (pH 8.5)
N-(Acid-PEG2)-N-bis(PEG3-azide) Azide >99% >99% >99%
N-(NHS-ester-PEG4)-bis(PEG3-azide) NHS-ester 85% 95% 30%

| N-(Acid-PEG2)-N-bis(PEG3-alkyne) | Alkyne | >99% | >99% | >99% |

Note: Azide and alkyne groups exhibit high stability across all tested pH ranges. The NHS-ester group shows significant hydrolysis at alkaline pH (Tris buffer).

Conjugation Efficiency

Conjugation efficiency was determined by reacting the linkers with model proteins under controlled conditions and quantifying the yield of the desired conjugate via HPLC analysis.

Table 2: Amine Coupling Efficiency (Carboxylic Acid / NHS-ester)

Linker Buffer System Activation Reaction Time Conjugation Yield
N-(Acid-PEG2)-N-bis(PEG3-azide) MES (pH 6.0) EDC/Sulfo-NHS 2 hours 88%
N-(Acid-PEG2)-N-bis(PEG3-azide) PBS (pH 7.4) EDC/Sulfo-NHS 2 hours 75%

| N-(NHS-ester-PEG4)-bis(PEG3-azide) | PBS (pH 7.4) | None | 1 hour | 92% |

Note: Carboxylic acid activation with EDC/NHS is most efficient at slightly acidic pH to minimize competing hydrolysis. Pre-activated NHS-esters react efficiently at neutral pH but must be used promptly.

Table 3: Bioorthogonal Reaction Efficiency (Azide / Alkyne)

Linker Conjugate Reaction Type Buffer System Reaction Time Conjugation Yield
Azide-Linker Conjugate SPAAC (with DBCO) PBS (pH 7.4) 1 hour 95%

| Alkyne-Linker Conjugate | CuAAC (with Azide) | PBS (pH 7.4) | 4 hours | 98% |

Note: Both SPAAC and CuAAC reactions proceed with high efficiency in standard physiological buffers like PBS.

Experimental Protocols

Protocol: Evaluation of NHS-ester Hydrolysis
  • Preparation: Dissolve N-(NHS-ester-PEG4)-bis(PEG3-azide) to a final concentration of 10 mM in three separate buffers: MES (100 mM, pH 6.0), PBS (1X, pH 7.4), and Tris-HCl (100 mM, pH 8.5).

  • Incubation: Incubate the solutions at 25°C.

  • Sampling: Take aliquots at t=0 and t=24 hours.

  • Analysis: Quench the reaction by acidifying the sample. Analyze the concentration of the intact NHS-ester linker using reverse-phase HPLC, monitoring the appropriate wavelength (e.g., 260 nm).

  • Calculation: Calculate the percentage of remaining intact linker compared to the t=0 sample.

Protocol: Amine Coupling via EDC/NHS Chemistry
  • Protein Preparation: Dissolve a model protein (e.g., Bovine Serum Albumin) to 10 mg/mL in MES buffer (100 mM, pH 6.0).

  • Linker Activation: Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO. In a separate tube, add a 10-fold molar excess of the linker, a 20-fold excess of EDC, and a 20-fold excess of Sulfo-NHS to the MES buffer. Incubate for 15 minutes at room temperature to generate the active NHS-ester intermediate.

  • Conjugation: Immediately add the activated linker solution to the protein solution.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with PBS (pH 7.4).

  • Analysis: Determine the conjugation efficiency by quantifying the average number of linkers per protein using MALDI-TOF mass spectrometry or HPLC.

Visual Guides

The following diagrams illustrate the key decision-making and experimental processes involved in using these linkers.

G start_end start_end process process decision decision buffer_node buffer_node start Start: Select Target Molecule (e.g., Protein with Lysines) choose_linker Choose Linker Type start->choose_linker acid_linker N-(Acid-PEG2)-N-bis(PEG3-azide) choose_linker->acid_linker  Requires  activation nhs_linker N-(NHS-ester-PEG4)-bis(PEG3-azide) choose_linker->nhs_linker  Pre-activated  (pH sensitive) activate Activate Carboxyl Group (EDC / Sulfo-NHS) acid_linker->activate conjugate Conjugate to Protein Amine nhs_linker->conjugate activate->conjugate purify Purify Azide-Protein Conjugate (e.g., SEC / TFF) conjugate->purify click_chem Perform Click Chemistry (e.g., with DBCO-Drug) purify->click_chem final Final ADC / Bioconjugate click_chem->final G cluster_buffers Buffer Conditions linker N-(Acid-PEG2)-N-bis(PEG3-azide) acid Carboxylic Acid (-COOH) linker->acid peg PEG Backbone linker->peg azide Azide (-N3) linker->azide ph_low Acidic pH (e.g., MES pH 6.0) acid->ph_low Favors EDC/NHS activation (Protonated state stable) ph_high Alkaline pH (e.g., Tris pH 8.5) acid->ph_high Deprotonated (-COO-) Less efficient activation ph_neutral Neutral pH (e.g., PBS pH 7.4) peg->ph_neutral Optimal Solubility & Flexibility azide->ph_low Highly Stable azide->ph_neutral Highly Stable azide->ph_high Highly Stable

A Comparative Guide to the In Vivo Efficacy of N-(Acid-PEG2)-N-bis(PEG3-azide) and Alternative Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in therapeutic success. This guide provides an objective comparison of the in vivo performance of ADCs utilizing the branched, bifunctional N-(Acid-PEG2)-N-bis(PEG3-azide) linker and its analogs against other common linker technologies. The information presented is supported by preclinical experimental data to inform the selection of optimal linkers for targeted cancer therapy.

Introduction to N-(Acid-PEG2)-N-bis(PEG3-azide)

N-(Acid-PEG2)-N-bis(PEG3-azide) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation. Its key structural features include:

  • A Carboxylic Acid Group: This functional group allows for covalent attachment to amine residues, such as lysine, on a monoclonal antibody (mAb) through the formation of a stable amide bond.

  • Two Azide (B81097) Groups: These moieties enable the attachment of a payload molecule, typically a potent cytotoxic agent, via "click chemistry," a highly efficient and bioorthogonal reaction. The presence of two azide groups offers the potential for a higher drug-to-antibody ratio (DAR).

  • A Branched PEG Core: The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility, stability, and pharmacokinetic profile.

The unique trifunctional nature of this linker allows for the creation of ADCs with a high and homogenous DAR, which can be crucial for therapeutic efficacy.

In Vivo Efficacy of ADCs with a Branched bis-Azide PEG Linker

Recent preclinical studies have highlighted the potential of ADCs and peptibody-drug conjugates (PDCs) constructed with a linker analogous to N-(Acid-PEG2)-N-bis(PEG3-azide), specifically N-(Amino-PEG2)-N-bis(PEG3-azide), in various cancer models.

A 2025 preclinical study by Toh and colleagues developed a peptibody-drug conjugate (PDC) targeting LGR4/5/6, receptors overexpressed in colorectal cancer and neuroblastoma.[1][2][3][4][5] They utilized a bis-azide linker to conjugate a camptothecin (B557342) derivative (CPT2) to an RSPO2-based peptibody, achieving a high drug-to-peptibody ratio of approximately eight.[2] This PDC demonstrated robust anti-tumor activity in neuroblastoma xenograft models.[1][3][4][5]

Similarly, a 2025 study by High and colleagues developed an antibody-drug conjugate targeting LGR5 in patient-derived colorectal cancer models.[6] Their ADC, which incorporated a camptothecin-derived payload, was well-tolerated and led to significant tumor growth inhibition.[6] The use of a bifunctional linker was instrumental in the construction of this promising therapeutic candidate.

Comparative In Vivo Performance of Alternative Linkers

The choice of linker significantly impacts the in vivo performance of an ADC. Below is a comparison of key linker types based on available preclinical data.

Linker TypeKey FeaturesRepresentative In Vivo Efficacy DataAdvantagesDisadvantages
Branched bis-Azide PEG (e.g., N-(Acid-PEG2)-N-bis(PEG3-azide) analog) High DAR potential, enhanced hydrophilicitySignificant tumor growth reduction in neuroblastoma and colorectal cancer xenografts.[1][2][3][4][5][6]Allows for high and homogenous drug loading; improved pharmacokinetics.Limited publicly available data on the specific N-(Acid-PEG2)-N-bis(PEG3-azide) molecule.
Linear PEG Linkers (e.g., Maleimide-PEG-Payload) Increased hydrophilicity, variable lengthLonger PEG chains (e.g., PEG8) can improve pharmacokinetics and therapeutic window compared to shorter or no PEG.Well-characterized, improves solubility and stability.Can be susceptible to de-conjugation if maleimide (B117702) chemistry is used.
Non-PEGylated Linkers (e.g., SMCC) Hydrophobic, rigidGenerally show faster clearance and may have a narrower therapeutic window compared to PEGylated counterparts.Well-established chemistry.Can lead to ADC aggregation, especially with hydrophobic payloads and high DAR.
Cleavable Linkers (e.g., Valine-Citrulline) Designed for enzymatic cleavage in the tumor microenvironmentPotent anti-tumor activity, can induce bystander killing effect.Targeted payload release, potential for bystander effect.Potential for premature payload release in circulation, leading to off-target toxicity.
Non-Cleavable Linkers (e.g., Thioether) Relies on lysosomal degradation of the antibodyGenerally more stable in circulation, leading to a better safety profile.High stability, reduced off-target toxicity.Payload is released with an amino acid attached, which may reduce its potency; no bystander effect.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation via Click Chemistry

This protocol describes the conjugation of an azide-functionalized payload to an antibody that has been modified with a bifunctional linker containing a DBCO (dibenzocyclooctyne) group.

  • Antibody Modification:

    • React the antibody with an excess of a DBCO-PEG-NHS ester in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

    • Remove the excess DBCO linker using a desalting column.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy.

  • Payload Conjugation:

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

    • Add the payload solution to the DBCO-modified antibody at a molar ratio of approximately 1.5 times the DOL.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.

    • Characterize the purified ADC by SEC for aggregation, and by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG).

    • Implant tumor cells subcutaneously or orthotopically.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

    • Administer the treatment intravenously at a specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histology, target engagement).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

    • Generate survival curves if applicable.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in ADC development and function, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

ADC Mechanism of Action

Experimental_Workflow cluster_conjugation ADC Synthesis cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker Linker (e.g., N-(Acid-PEG2)-N-bis(PEG3-azide)) Linker->Conjugation Payload Payload Payload->Conjugation Purification Purification & Characterization Conjugation->Purification Xenograft Xenograft Model Establishment Purification->Xenograft Treatment ADC Administration Xenograft->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

General Experimental Workflow for ADC Evaluation

References

A Comparative Guide to the Spectroscopic Analysis of Bifunctional PEG Linker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic techniques used to monitor the reactions of N-(Acid-PEG2)-N-bis(PEG3-azide), a heterobifunctional PROTAC linker, against alternative conjugation chemistries. The focus is on providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary to characterize these critical bioconjugation reactions effectively.

Overview of N-(Acid-PEG2)-N-bis(PEG3-azide) and Alternatives

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile linker molecule used in bioconjugation and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features:

  • A carboxylic acid group for stable amide bond formation with amine-containing molecules (e.g., proteins, peptides).

  • Two azide (B81097) groups for efficient "click chemistry" conjugation with alkyne-modified molecules.

  • A hydrophilic PEG spacer that enhances solubility and reduces steric hindrance.

The primary reaction pathways for this linker are amide bond formation and azide-alkyne cycloaddition. A common alternative for bifunctional linking is the use of NHS-ester and maleimide (B117702) groups (e.g., SMCC linker), which targets amines and thiols, respectively. This guide will compare the spectroscopic analysis of the azide-based click chemistry with the maleimide-thiol Michael addition reaction.

Spectroscopic Analysis: Azide vs. Maleimide Chemistry

Monitoring the reaction progress and confirming the final conjugate structure is critical. Techniques like FTIR, NMR, and Mass Spectrometry provide distinct signatures for these reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for monitoring the disappearance of key functional groups. The azide group, in particular, has a strong, sharp, and unique absorbance peak that is easy to track.

Table 1: Comparative FTIR Peak Analysis for Linker Conjugation

Functional GroupWavenumber (cm⁻¹)Reaction MonitoredObservation upon Reaction
Azide (-N₃) ~2100 cm⁻¹Azide-Alkyne CycloadditionComplete disappearance of the sharp peak.
Alkyne (-C≡CH)~3300 cm⁻¹ (C-H), ~2150 cm⁻¹ (C≡C)Azide-Alkyne CycloadditionDisappearance of peaks.
Maleimide (C=C) ~1715 cm⁻¹ (C=O), ~835 cm⁻¹ (=C-H)Maleimide-Thiol AdditionDisappearance or significant shift of peaks.
Thiol (-SH)~2550 cm⁻¹ (weak)Maleimide-Thiol AdditionDisappearance of the weak peak.
Carboxylic Acid (-COOH)~1700-1725 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (O-H)Amide Bond FormationDisappearance of broad O-H stretch.
Amide (-CONH-)~1650 cm⁻¹ (Amide I), ~1550 cm⁻¹ (Amide II)Amide Bond FormationAppearance of characteristic amide peaks.
Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of conjugation by detecting the precise mass of the final product. Electrospray Ionization (ESI-MS) is commonly used for this purpose.

Table 2: Expected Mass Changes in Conjugation Reactions

Linker SystemReactant 1 (Example)Reactant 2 (Example)Expected Mass of Conjugate
Acid-PEG-Azide + Alkyne-DrugProtein-NH₂ (15,000 Da)Alkyne-Drug (500 Da)Mass (Protein) + Mass (Linker) + Mass (Drug) ≈ 15,955 Da*
SMCC Linker + Thiol-DrugProtein-NH₂ (15,000 Da)Thiol-Drug (500 Da)Mass (Protein) + Mass (Linker) + Mass (Drug) ≈ 15,835 Da**

*Assuming a linker mass of ~455 Da for N-(Acid-PEG2)-N-bis(PEG3-azide). The final mass will reflect the addition of one protein and one drug molecule via the respective functional groups. **Assuming a linker mass of ~335 Da for SMCC.

Experimental Protocols

Protocol: Monitoring Azide-Alkyne Click Chemistry via FTIR
  • Baseline Spectra: Dissolve the starting materials (N-(Acid-PEG2)-N-bis(PEG3-azide) and the alkyne-containing molecule) in a suitable solvent (e.g., DMSO). Acquire a baseline FTIR spectrum for each, noting the sharp azide peak at approximately 2100 cm⁻¹.

  • Reaction Initiation: Mix the reactants in the presence of a catalyst (e.g., Copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) for CuAAC).

  • Time-Point Analysis: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction if necessary. Dry the aliquot to remove the solvent. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an ATR-FTIR setup.

  • Spectral Acquisition: Acquire the FTIR spectrum for each time point.

  • Data Analysis: Overlay the spectra. Successful conjugation is confirmed by the progressive decrease and eventual disappearance of the azide peak at ~2100 cm⁻¹.

Visualized Workflows and Reaction Schemes

The following diagrams illustrate the reaction pathway of the azide linker and the general workflow for its spectroscopic analysis.

G cluster_reactants Reactants cluster_products Conjugation Products reagent reagent linker linker product product group group Mol_A Molecule A (e.g., Protein-NH2) Intermediate Molecule A-Linker Mol_A->Intermediate Amide Formation (EDC/NHS) Linker N-(Acid-PEG2)-N-bis(PEG3-azide) Mol_B Molecule B (e.g., Alkyne-Drug) Final_Product Molecule A-Linker-Molecule B Intermediate->Final_Product Click Chemistry (CuAAC or SPAAC)

Caption: Reaction pathway for N-(Acid-PEG2)-N-bis(PEG3-azide).

G cluster_workflow Experimental Workflow step step analysis analysis result result decision decision Start Initiate Conjugation Reaction T0 Acquire T=0 Spectra (FTIR, NMR) Start->T0 Aliquot Withdraw Aliquot at Time 't' T0->Aliquot Start Timer Analysis Spectroscopic Analysis (FTIR / MS) Aliquot->Analysis Check Reaction Complete? Analysis->Check Check->Aliquot No End Purify and Characterize Final Product Check->End Yes

Caption: Workflow for spectroscopic monitoring of conjugation.

Conclusion

The choice of a bifunctional linker and conjugation strategy depends on the specific application, the nature of the molecules to be conjugated, and the required stability of the final product. For monitoring the reaction of N-(Acid-PEG2)-N-bis(PEG3-azide) , FTIR spectroscopy offers a straightforward and powerful method for real-time tracking due to the distinct and clean disappearance of the azide peak at ~2100 cm⁻¹. This provides a clear advantage over chemistries like maleimide-thiol addition, where the spectroscopic changes can be more subtle and overlap with other signals. Final confirmation of the conjugate's identity and purity should always be performed using high-resolution mass spectrometry. This guide provides the foundational data and protocols to support robust and reliable analysis in the development of complex bioconjugates.

A Comparative Guide to Branched PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design and efficacy of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the stability, pharmacokinetics, and therapeutic index of the final product. This guide provides an objective comparison of branched polyethylene (B3416737) glycol (PEG) linkers, with a focus on structures akin to N-(Acid-PEG2)-N-bis(PEG3-azide), against their linear counterparts and other alternative conjugation strategies. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to empower researchers to make informed decisions for their specific bioconjugation needs.

Introduction to Branched PEG Linkers

Branched PEG linkers, such as N-(Acid-PEG2)-N-bis(PEG3-azide), offer a unique advantage over traditional linear linkers by enabling the attachment of multiple payload molecules to a single conjugation site on a biomolecule, such as an antibody. This can lead to a higher drug-to-antibody ratio (DAR) without requiring additional modification sites on the antibody, which can be crucial for enhancing the potency of ADCs. The N-(Acid-PEG2)-N-bis(PEG3-azide) structure, for instance, provides a carboxylic acid handle for initial protein conjugation and two azide (B81097) groups for the subsequent attachment of payload molecules via click chemistry.

Performance Comparison: Branched vs. Linear Linkers

The architecture of the PEG linker has a significant impact on the properties and performance of the resulting bioconjugate. Below is a comparative summary of key performance characteristics between branched and linear PEG linkers.

FeatureN-(Acid-PEG2)-N-bis(PEG3-azide) (Branched)Linear Azido-PEG-Acid LinkersRationale & Cited Evidence
Drug-to-Antibody Ratio (DAR) Higher (2 payloads per linker)Lower (1 payload per linker)Branched linkers inherently allow for the attachment of more payload molecules at a single conjugation point, which can increase the potency of ADCs.
Conjugation Strategy Two-step: 1. Amide bond formation (acid to amine). 2. Click chemistry (azide to alkyne/DBCO).Two-step: 1. Amide bond formation (acid to amine). 2. Click chemistry (azide to alkyne/DBCO).Both linker types can utilize similar bioorthogonal chemistries, providing flexibility in payload attachment.
Hydrophilicity & Solubility Generally high due to the PEG structure.Generally high due to the PEG structure.The PEG backbone in both linker types enhances the water solubility of the final conjugate, which can improve its pharmacokinetic profile.
In Vitro Cytotoxicity of ADC Potentially higher at equivalent antibody concentrations due to increased DAR.Dependent on payload potency.Studies have shown that ADCs constructed with branched linkers can exhibit greater in vitro cytotoxicity compared to those with linear linkers, attributed to the higher DAR.
Steric Hindrance The branched structure may introduce steric hindrance, potentially affecting antigen binding or enzyme accessibility to the cleavable linker.Lower steric hindrance compared to branched linkers.The spatial arrangement of branched linkers needs to be considered, as it can influence the biological activity of the conjugate.
Synthesis & Purity More complex synthesis may lead to challenges in achieving high purity.Simpler synthesis and purification.The multi-step synthesis of branched linkers can be more complex than that of their linear counterparts.

Experimental Data

In Vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers

A study by Anami et al. (2017) demonstrated the enhanced potency of an anti-HER2 antibody-MMAF conjugate constructed using a branched linker compared to a linear linker. The following table summarizes their findings:

Cell LineADC with Branched Linker (IC50, ng/mL)ADC with Linear Linker (IC50, ng/mL)
N871.612.5
SK-BR-30.86.3

Data extracted from Anami et al., Organic & Biomolecular Chemistry, 2017.

These results indicate that the higher DAR achieved with the branched linker translated to significantly improved cancer cell-killing activity in vitro.

Experimental Protocols

Protocol 1: Chemoenzymatic Antibody Modification with a Branched Azide Linker

This protocol describes a two-step chemoenzymatic method for the site-specific conjugation of a branched azide linker to an antibody, followed by payload attachment via click chemistry. This method utilizes microbial transglutaminase (MTGase) to install an amine-containing branched linker onto a specific glutamine residue (Q295) of the antibody.

Materials:

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • Microbial Transglutaminase (MTGase)

  • N-(Amino-PEG2)-N-bis(PEG3-azide) (as an analogue to the topic's molecule)

  • DBCO-functionalized payload (e.g., DBCO-MMAF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer, pH 8.0

Procedure:

  • Enzymatic Ligation of the Linker:

    • Prepare a reaction mixture containing the anti-HER2 antibody (1 mg/mL) and N-(Amino-PEG2)-N-bis(PEG3-azide) (10 molar equivalents) in PBS.

    • Add MTGase to the mixture (30 units/mg of antibody).

    • Incubate the reaction at 37°C for 12-24 hours.

    • Purify the azide-modified antibody using protein A chromatography.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of the Payload:

    • To the purified azide-modified antibody in PBS, add the DBCO-functionalized payload (5 molar equivalents per azide group).

    • Incubate the reaction at room temperature for 4-12 hours.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload and other reagents.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the integrity of the ADC by SDS-PAGE analysis.

Protocol 2: Fluorescent Labeling of Antibodies using Branched Azide Linkers

This protocol, adapted from Gavrilyuk et al. (2023), describes the site-specific introduction of azide groups into an antibody via periodate (B1199274) oxidation of the glycan moieties, followed by reaction with an oxyamine-functionalized branched azide linker and subsequent fluorescent dye conjugation via SPAAC.

Materials:

  • Monoclonal antibody (e.g., IgG)

  • Sodium periodate (NaIO4)

  • Oxyamine-functionalized branched triazide linker

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Sodium acetate (B1210297) buffer, pH 5.5

  • PBS, pH 7.4

Procedure:

  • Antibody Oxidation:

    • Dissolve the antibody in sodium acetate buffer.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.

    • Incubate the reaction in the dark at 4°C for 1 hour.

    • Quench the reaction by adding glycerol.

    • Purify the oxidized antibody by buffer exchange into PBS.

  • Ligation of the Branched Azide Linker:

    • Add the oxyamine-functionalized branched triazide linker (50 molar equivalents) to the oxidized antibody.

    • Incubate the reaction at room temperature for 2 hours.

    • Purify the azide-modified antibody by SEC.

  • Fluorescent Dye Conjugation:

    • Add the DBCO-functionalized fluorescent dye (1.5 molar equivalents per azide) to the azide-modified antibody.

    • Incubate at room temperature for 1 hour.

    • Purify the fluorescently labeled antibody by SEC.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Linker Installation cluster_step2 Step 2: Payload Conjugation mAb Monoclonal Antibody activated_mAb Azide-Modified Antibody mAb->activated_mAb EDC/NHS Coupling linker N-(Acid-PEG2)-N-bis(PEG3-azide) linker->activated_mAb adc Antibody-Drug Conjugate (DAR=2) activated_mAb->adc SPAAC Click Chemistry payload DBCO-Payload payload->adc

Caption: Workflow for ADC synthesis using a branched PEG linker.

linker_comparison cluster_branched Branched Linker Architecture cluster_linear Linear Linker Architecture core Linker Core p1 Payload 1 core->p1 p2 Payload 2 core->p2 mAb_site Antibody Conjugation Site mAb_site->core mAb_site2 Antibody Conjugation Site linker_chain Linear PEG Chain mAb_site2->linker_chain p3 Payload linker_chain->p3

Caption: Structural comparison of branched versus linear linkers.

Safety Operating Guide

Proper Disposal Procedures for N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of N-(Acid-PEG2)-N-bis(PEG3-azide). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. The primary hazard associated with this compound stems from its two terminal azide (B81097) groups, which are potentially toxic and can form explosive compounds under certain conditions.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle N-(Acid-PEG2)-N-bis(PEG3-azide) with the appropriate Personal Protective Equipment (PPE). All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.

Recommended PPE:

  • Eye Protection: Safety glasses or splash goggles must be worn.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]

  • Body Protection: A lab coat must be worn. For reactions with compounds known to be explosive, blast shields are also required.[1]

Key Chemical Incompatibilities:

  • Acids: Avoid all contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2][3]

  • Metals: Do not allow the compound to come into contact with metals, especially heavy metals like lead and copper, which are often found in drain pipes. This can form dangerously unstable and shock-sensitive metal azides.[1][3][4] Do not use metal spatulas for handling.[2][4]

  • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform, as they can form explosive di- and tri-azidomethane.[2][3]

  • Other Incompatible Chemicals: Carbon disulfide, bromine, nitric acid, and dimethyl sulfate (B86663) can react violently with azides.[5]

Quantitative Hazard and Stability Data

The stability of an organic azide is influenced by its molecular structure. The following table summarizes key stability metrics.

MetricGuidelineAssessment for N-(Acid-PEG2)-N-bis(PEG3-azide) (C24H45N7O11)
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms. A ratio between 1 and 3 can be synthesized in small quantities but should be handled with care.[2]C/N Ratio: 24 carbons / 7 nitrogens ≈ 3.4. This ratio suggests moderate stability.
Rule of Six There should be at least six carbon atoms for every energetic functional group (e.g., azide).Atoms per Azide: 24 carbons / 2 azide groups = 12 carbons per azide group. This meets the "Rule of Six" guideline.

Note: While one Safety Data Sheet (SDS) for a similar compound lists it as "not classified as a hazard," another identifies it as harmful if swallowed and an irritant, highlighting the need for cautious handling.[6][7]

Step-by-Step Disposal Procedures

The primary goal for the disposal of N-(Acid-PEG2)-N-bis(PEG3-azide) is the safe management of the azide-containing waste stream. Direct disposal of the untreated compound is not recommended.[3]

Method 1: Chemical Deactivation of Azide Groups (For Dilute Aqueous Solutions ≤ 5%)

This procedure chemically converts the hazardous azide groups into more stable amines and must be performed in a chemical fume hood.[1][2]

Experimental Protocol:

  • Preparation: Prepare a 20% aqueous solution of sodium nitrite (B80452) (NaNO₂). For each gram of the azide compound, you will need approximately 1.5 grams of sodium nitrite.[1]

  • Reaction Setup: Place the dilute azide waste solution (≤ 5%) into a three-necked flask equipped with a stirrer and a dropping funnel.

  • Addition of Sodium Nitrite: With continuous stirring, add the 20% sodium nitrite solution to the azide waste.[1]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise via the dropping funnel until the reaction mixture is acidic when tested with pH paper. Caution: The order of addition is critical. Never mix azide waste with acid before adding the sodium nitrite. [1] The reaction generates nitric oxide, which must be vented through the fume hood.[1]

  • Neutralization: Once the reaction is complete (cessation of gas evolution), neutralize the final solution to a pH between 6 and 9 using a suitable base, such as a sodium hydroxide (B78521) solution.[1][3]

  • Final Disposal: Collect the neutralized, deactivated solution in a clearly labeled hazardous waste container.[8] The container should be non-metallic, such as polypropylene (B1209903) or polyethylene.[5] Dispose of the container through your institution's official hazardous waste management program.

Method 2: Disposal of Untreated Waste

If chemical deactivation is not feasible, all waste containing N-(Acid-PEG2)-N-bis(PEG3-azide), including contaminated disposables (e.g., gloves, weigh boats), must be disposed of as hazardous waste.[3][4]

  • Waste Collection: Collect all waste containing the azide compound in a dedicated, non-metallic container (e.g., glass or polyethylene).[3]

  • Labeling: The container must be clearly and securely labeled with "Hazardous Waste," "Organic Azide Compound," and a complete list of its chemical constituents.[2][8]

  • Segregation: Ensure that this waste stream is kept separate from other chemical waste, particularly acidic waste.[2][4]

  • Storage: Store the sealed waste container in a designated, safe location, such as a fume hood, until it can be collected.[8]

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company in accordance with all local, state, and national regulations.[6]

Under no circumstances should any waste containing this compound be poured down the drain. [1][8]

Accidental Spill Procedures
  • Personal Precautions: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6][7]

  • Containment: For small spills, mix the material with sand or another inert absorbent material.[6]

  • Cleanup: Carefully sweep up the absorbed material and place it in a tightly closed, non-metallic container for disposal.[6]

  • Decontamination: Decontaminate the spill area and any affected equipment.

  • Large Spills: For any large spill or a spill that occurs outside of a fume hood, evacuate the area immediately and follow your institution's emergency protocols.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of N-(Acid-PEG2)-N-bis(PEG3-azide).

DisposalWorkflow start Waste Generated (N-(Acid-PEG2)-N-bis(PEG3-azide)) is_dilute Is waste a dilute aqueous solution (<=5%)? start->is_dilute deactivate Perform Chemical Deactivation (Nitrous Acid Quench) is_dilute->deactivate Yes collect_untreated Collect Untreated Waste in Labeled Non-Metallic Container is_dilute->collect_untreated No neutralize Neutralize Solution (pH 6-9) deactivate->neutralize collect_deactivated Collect in Labeled Non-Metallic Container neutralize->collect_deactivated final_disposal Dispose via Institutional Hazardous Waste Program collect_deactivated->final_disposal collect_untreated->final_disposal

Caption: Disposal decision workflow for N-(Acid-PEG2)-N-bis(PEG3-azide).

References

Essential Safety and Operational Guide for Handling N-(Acid-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(Acid-PEG2)-N-bis(PEG3-azide). Given the presence of two azide (B81097) functional groups, this compound requires careful handling to mitigate risks associated with this class of chemicals.

Hazard Identification and Risk Assessment

N-(Acid-PEG2)-N-bis(PEG3-azide) is a PEGylated compound containing two azide groups. While one Safety Data Sheet (SDS) classifies it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1], another indicates it is not classified as a hazard[2]. However, due to the energetic nature of organic azides, it is prudent to handle this compound with caution. Organic azides can be sensitive to shock, friction, heat, and light, posing a potential risk of explosion[3]. They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals[3][4]. Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive[3][5].

Key Hazards:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin and Eye Irritation: Causes skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Explosive Potential: Organic azides can be energetic and potentially explosive[3][5].

  • Reactivity: Reacts with metals to form highly explosive metal azides and with acids to form toxic and explosive hydrazoic acid[3][4][5].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the recommended PPE for handling N-(Acid-PEG2)-N-bis(PEG3-azide).

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion[3][6].To protect eyes from chemical splashes and potential energetic decomposition[3][6].
Hand Protection Double gloving is recommended[3]. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended[3][4]. Gloves must be inspected before use and disposed of properly after handling[3].To prevent skin contact and absorption. Double gloving provides an extra layer of protection against chemical permeation and in case the outer glove is compromised[3].
Body Protection A chemical-resistant lab coat must be worn[4]. For procedures with a higher risk of splashing or explosion, a chemical-resistant apron over the lab coat is advised[6]. Long-sleeved gowns that close in the back are recommended for handling hazardous drugs and provide good general protection[7].To protect the body from splashes and contamination[4][6].
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust, aerosols, or vapors[2][6]. If a fume hood is not available or sufficient, a respirator may be necessary, and the institution's Environmental Health & Safety (EH&S) department should be consulted[6].To prevent respiratory irritation from inhalation of the compound[1].
Additional Protection A blast shield should be placed between the user and the experimental setup, particularly when working with larger quantities or when heating the compound[3][4].To provide a physical barrier in the event of an unexpected energetic decomposition or explosion[3][4].
Experimental Protocols: Safe Handling and Operational Plan

Adherence to the following procedural steps is mandatory to ensure the safe handling of N-(Acid-PEG2)-N-bis(PEG3-azide).

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood[2][4].

  • Ensure a safety shower and eyewash station are readily accessible.

  • Place a blast shield in front of the experimental apparatus[3][4].

  • Avoid the use of metal spatulas or other metal utensils to prevent the formation of explosive metal azides. Use plastic or ceramic spatulas instead[3][4][8].

  • Work with the smallest feasible quantities of the material[3].

2. Handling Procedure:

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of the compound using a plastic or ceramic spatula on weighing paper or in a glass container.

  • If making a solution, add the solvent slowly to the solid. Avoid grinding or vigorous agitation[4].

  • Keep the container tightly closed when not in use[9].

  • Store the compound at the recommended temperature, typically -20°C, and away from light, acids, and other incompatible materials[4][10].

3. Spill Management:

  • In case of a small spill within the fume hood, use an inert absorbent material (e.g., sand or vermiculite) and non-sparking tools for cleanup[3]. Place the absorbed material into a designated, labeled waste container[3].

  • For larger spills, evacuate the laboratory and immediately contact your institution's EH&S department[3].

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent accidents.

1. Waste Segregation and Storage:

  • All solid and liquid waste containing N-(Acid-PEG2)-N-bis(PEG3-azide) must be collected in a clearly labeled, dedicated hazardous waste container[3].

  • Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste[3][5]. This can lead to the formation of highly toxic and explosive hydrazoic acid or shock-sensitive metal azides[3][4][5].

  • Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing[4].

2. Deactivation (if applicable and permissible by institutional policy):

  • For dilute aqueous solutions (e.g., ≤5% sodium azide), deactivation can be performed by reacting with nitrous acid in a chemical fume hood[4]. This process generates nitric oxide and should only be carried out by trained personnel following a validated standard operating procedure[4].

  • Important: Always add the sodium nitrite (B80452) solution before adding acid to prevent the formation of volatile and poisonous hydrazoic acid[4].

3. Final Disposal:

  • Dispose of all azide-containing waste through your institution's hazardous waste management program[4].

Visual Guides

The following diagrams illustrate the key workflows for safely handling N-(Acid-PEG2)-N-bis(PEG3-azide).

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don Appropriate PPE Setup Work in Fume Hood with Blast Shield Prep->Setup Tools Use Non-Metal Utensils Setup->Tools Weigh Weigh Smallest Feasible Quantity Tools->Weigh Dissolve Dissolve Gently Weigh->Dissolve Store Store Properly (Cool, Dark, Away from Acids/Metals) Dissolve->Store Segregate Segregate Azide Waste Store->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via EH&S Label->Dispose

Caption: Workflow for the safe handling of N-(Acid-PEG2)-N-bis(PEG3-azide).

PPESelection cluster_ppe Required Personal Protective Equipment Start Handling N-(Acid-PEG2)-N-bis(PEG3-azide) Eye Chemical Splash Goggles + Face Shield Start->Eye Hands Double Gloves (e.g., Nitrile over Silver Shield™) Start->Hands Body Chemical-Resistant Lab Coat Start->Body Respiratory Work in a Chemical Fume Hood Start->Respiratory Additional Blast Shield Start->Additional

Caption: Mandatory PPE for handling N-(Acid-PEG2)-N-bis(PEG3-azide).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.